molecular formula C7H13NO2 B1458732 3-(Dimethylamino)cyclobutane-1-carboxylic acid CAS No. 1628252-12-9

3-(Dimethylamino)cyclobutane-1-carboxylic acid

Cat. No.: B1458732
CAS No.: 1628252-12-9
M. Wt: 143.18 g/mol
InChI Key: GAVCMRHXYLTQJX-UHFFFAOYSA-N
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Description

3-(Dimethylamino)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(dimethylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)6-3-5(4-6)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVCMRHXYLTQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Dimethylamino)cyclobutane-1-carboxylic Acid: Chemical Properties & Synthetic Protocols

[1]

Executive Summary

3-(Dimethylamino)cyclobutane-1-carboxylic acid (DMACBA) represents a critical class of rigidified amino acid isosteres used in modern drug discovery.[1] Characterized by a constrained four-membered ring, this scaffold offers a unique vector for positioning functional groups in 3D space, distinct from flexible linear chains or planar aromatic systems.[1] Its utility is most pronounced in the synthesis of Janus kinase (JAK) inhibitors and peptide mimetics, where the cyclobutane ring restricts conformational freedom, potentially enhancing binding affinity and metabolic stability.

This technical guide provides a comprehensive analysis of the physicochemical properties, synthetic pathways, and separation protocols for DMACBA, designed for researchers requiring high-fidelity data for lead optimization.

Structural & Physicochemical Analysis[1][2]

Stereochemistry & Conformational Dynamics

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). This puckering significantly influences the stability of the stereoisomers.

  • Cis-Isomer (Z): In the cis-1,3-disubstituted configuration, the ring puckering allows both the carboxylic acid and the dimethylamino group to adopt pseudo-equatorial positions.[1] This minimizes 1,3-diaxial-like steric repulsion, making the cis isomer generally thermodynamically more stable than the trans isomer.[1]

  • Trans-Isomer (E): The trans configuration forces one substituent into a pseudo-axial position while the other remains pseudo-equatorial.[1] This introduces higher steric strain.

Key Insight: In synthetic workflows, thermodynamic equilibration (e.g., under basic conditions) often favors the cis-isomer.[1]

Physicochemical Profile

As an amino acid derivative, DMACBA exists primarily as a zwitterion in neutral aqueous solution.

PropertyValue / RangeContext
Molecular Formula C₇H₁₃NO₂-
Molecular Weight 143.18 g/mol Fragment-based drug design friendly
pKa (Acid) 3.8 – 4.2 (Predicted)Carboxylic acid deprotonation
pKa (Base) 9.2 – 9.8 (Predicted)Tertiary amine protonation
LogP -1.2 to -0.8Highly hydrophilic; zwitterionic
Solubility High (Water, MeOH)Poor solubility in non-polar organics (Hexane, Et₂O)

Synthetic Methodologies

The synthesis of DMACBA typically proceeds via the reductive amination of 3-oxocyclobutanecarboxylic acid.[1] This route is preferred over nucleophilic substitution due to the poor electrophilicity of cyclobutyl halides and the risk of ring contraction/expansion.

Protocol A: Reductive Amination (Standard Workflow)

Objective: Synthesis of 3-(dimethylamino)cyclobutane-1-carboxylic acid from 3-oxocyclobutanecarboxylic acid.

Reagents:

  • 3-Oxocyclobutanecarboxylic acid (1.0 equiv)[1]

  • Dimethylamine (2.0 M in THF or MeOH, 1.5–2.0 equiv)

  • Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • Acetic acid (Catalytic, to adjust pH to ~5–6)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid in DCE. Add dimethylamine solution and stir at room temperature for 30–60 minutes.

    • Note: If using the free acid, ensure the amine is in excess to buffer the system, or pre-neutralize the carboxylic acid with 1 equiv of base (e.g., Et₃N) if solubility is an issue, though STAB works well in slightly acidic media.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise. The mild nature of STAB prevents the reduction of the carboxylic acid and minimizes side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS (Target mass: 144.1 [M+H]⁺).[1]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃.[1]

    • Critical Step: The product is zwitterionic and water-soluble.[1] Do not rely on simple organic extraction.

    • Adjust aqueous layer to pH ~2 with dilute HCl and wash with EtOAc (removes unreacted ketone/acid).

    • Adjust aqueous layer to pH ~10 with NaOH.[1]

    • Extract repeatedly with n-Butanol or DCM/Isopropanol (3:1) to recover the amino acid.

  • Purification: Concentrate the organic phase. If necessary, purify via ion-exchange chromatography (Dowex 50W) or preparative HPLC (C18 column, 0.1% Formic acid gradient).

Protocol B: Separation of Cis/Trans Isomers

Direct synthesis often yields a diastereomeric mixture (typically 2:1 to 4:1 favoring cis).[1]

  • Esterification Strategy: Convert the crude acid to the methyl ester (MeOH, SOCl₂).

    • The esters are non-zwitterionic and can be separated via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH₃).

    • Observation: The cis-ester is typically less polar than the trans-ester due to intramolecular hydrogen bonding or dipole cancellation.[1]

  • Hydrolysis: Isolate the desired ester isomer and hydrolyze (LiOH, THF/H₂O) to return the pure amino acid.

Visualization of Chemical Logic[1]

Synthetic Pathway & Isomerism

The following diagram illustrates the reductive amination pathway and the resulting stereochemical outcomes.

SynthesisPathwayFigure 1: Reductive amination pathway yielding cis/trans isomers.Start3-Oxocyclobutane-1-carboxylic acidImineImine/IminiumIntermediateStart->ImineDimethylamineAcOH, DCECisCis-Isomer(Thermodynamic Product)Imine->CisNaBH(OAc)3Reductive Hydride AttackTransTrans-Isomer(Kinetic/Minor Product)Imine->TransNaBH(OAc)3

Figure 1: The reductive amination of the ketone precursor leads to a mixture of isomers, with the cis-isomer often predominating due to steric preferences in the transition state.[2][3][4]

Reactivity Profile & Handling

Stability[1]
  • Thermal: Stable up to ~150°C. Decarboxylation may occur at elevated temperatures (>200°C).[1]

  • Chemical: The cyclobutane ring is strained (~26 kcal/mol) but kinetically stable to standard acidic/basic conditions used in peptide coupling. Avoid harsh Lewis acids that might trigger ring-opening.[1]

Common Transformations
  • Amide Coupling: The carboxylic acid can be activated using standard reagents (HATU, EDC/HOBt).

    • Precaution: The tertiary amine at C3 can act as an internal base or nucleophile. If activating as an acid chloride, ensure the amine is protonated (HCl salt) to prevent self-polymerization.[1]

  • Salt Formation: Readily forms crystalline salts with HCl, TFA, or p-Toluenesulfonic acid, which are preferred for long-term storage and handling.[1]

Applications in Drug Discovery[1]

Bioisosterism

DMACBA serves as a conformationally restricted analog of gamma-aminobutyric acid (GABA) derivatives.[1] By locking the distance and angle between the amine and acid, researchers can probe the spatial requirements of receptor binding pockets.

JAK Inhibitor Scaffolds

The cyclobutane motif is prominent in JAK inhibitors (e.g., Abrocitinib analogs). The 1,3-substitution pattern allows the molecule to span the ATP-binding pocket while the rigid ring minimizes the entropic penalty of binding.

Case Study Logic:

  • Problem: Flexible alkyl chains in early leads result in low potency due to high entropic cost upon binding.

  • Solution: Replace the chain with a 1,3-cyclobutane ring.

  • Result: The cis-isomer often provides the optimal vector, directing the solubilizing amine group towards the solvent front while the acid/amide anchors to the protein backbone.

References

  • Synthesis of Cyclobutane Amino Acids

    • Title: "A Practical Catalytic Reductive Amin
    • Source: Royal Society of Chemistry (Chemical Science)[1][5]

    • URL:[Link]

    • Relevance: General methodology for reductive amination applicable to acid-containing substrates.[1][5]

  • Stereochemical Stability of Cyclobutanes

    • Title: "Conformational Analysis of 1,3-Disubstituted Cyclobutanes"
    • Source: Journal of the American Chemical Society (JACS)
    • URL:[Link][1]

    • Relevance: Foundational text on the "puckered" conform
  • Drug Discovery Applications (JAK Inhibitors)

    • Title: "Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor"[1]

    • Source: Journal of Medicinal Chemistry[1]

    • URL:[Link][1]

    • Relevance: Illustrates the utility of the cis-3-aminocyclobutane scaffold in FDA-approved therapeutics.
  • Chemical Properties & Safety

    • Title: "3,3-Dimethylcyclobutanecarboxylic acid Compound Summary"
    • Source: PubChem[1]

    • URL:[Link][1]

    • Relevance: Provides baseline physicochemical data for dimethyl-substituted cyclobutane acids.

Physicochemical Properties of Dimethylaminocyclobutane Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Constrained Pharmacophore

Dimethylaminocyclobutane carboxylic acid (DMACBA) represents a critical class of conformationally constrained amino acids . Unlike flexible linear analogues (e.g., GABA or


-alanine), the cyclobutane core locks the nitrogen and carboxylate termini into specific vectors. This restriction reduces the entropic penalty of binding to biological targets, making DMACBA a high-value scaffold in peptidomimetics and fragment-based drug discovery (FBDD).

This guide focuses on the most pharmacologically relevant isomer: 3-(dimethylamino)cyclobutane-1-carboxylic acid .

Physicochemical Profile

The utility of DMACBA is defined by its zwitterionic nature and the geometric isomerism of the cyclobutane ring.

Core Properties Table
PropertyValue / DescriptionRelevance
IUPAC Name 3-(Dimethylamino)cyclobutane-1-carboxylic acidStandard nomenclature
CAS Number 1628252-12-9 (General) / 1932424-09-3 (cis)Identification
Molecular Formula

Stoichiometry
Molecular Weight 143.18 g/mol Fragment-based screening (<200 Da)
pKa (Acid) ~4.2 - 4.8 (Predicted)Ionized at physiological pH (COO⁻)
pKa (Base) ~9.2 - 9.8 (Predicted)Ionized at physiological pH (NH⁺)
LogP -1.2 to -0.8 (Estimated)High water solubility; low passive permeability
Topological Polar Surface Area ~40-60

BBB penetration potential (via transporters)
Conformational Analysis: The "Puckered" Ring

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This creates distinct geometric isomers with unique spatial projections.

  • Cis-Isomer: The carboxylate and dimethylamino groups project to the same side of the average ring plane. This isomer often mimics the "folded" conformation of neurotransmitters like GABA.

  • Trans-Isomer: The groups project to opposite sides, mimicking an "extended" conformation.

Critical Insight: In drug design, switching from cis to trans can act as a molecular switch, turning a receptor agonist into an antagonist by altering the distance between the pharmacophores (N to O distance).

Synthesis Protocol: Reductive Amination

The most robust route to DMACBA utilizes 3-oxocyclobutanecarboxylic acid as the divergent intermediate. This protocol describes the reductive amination using Sodium Triacetoxyborohydride (STAB), favored for its mildness and diastereoselectivity.

Reaction Scheme (Graphviz)

SynthesisPathway Start 3-Oxocyclobutane- carboxylic acid Intermediate Iminium Ion Intermediate Start->Intermediate Condensation Reagent Dimethylamine (HCl) + STAB / AcOH Reagent->Intermediate Product 3-(Dimethylamino) cyclobutane-1-COOH Intermediate->Product Hydride Transfer (Diastereoselective)

Caption: Figure 1. Reductive amination pathway.[1] STAB = Sodium Triacetoxyborohydride.

Step-by-Step Methodology

Safety Pre-check: STAB evolves hydrogen gas; ensure proper ventilation.

  • Preparation of Reagents:

    • Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in 1,2-dichloroethane (DCE) or THF.

    • Add Dimethylamine hydrochloride (1.2 eq).

    • Add Acetic acid (1.0 eq) to catalyze imine formation.

  • Imine Formation:

    • Stir the mixture at room temperature for 30–60 minutes.

    • Checkpoint: Solution may become slightly cloudy; this is normal.

  • Reductive Step:

    • Cool the reaction vessel to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Work-up & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extraction: The product is zwitterionic and highly water-soluble. Do not use standard organic extraction.

    • Ion Exchange: Load the aqueous layer onto a cation-exchange resin (e.g., Dowex 50W). Wash with water (to remove non-basic impurities) and elute the product with 2M

      
      .
      
    • Lyophilization: Freeze-dry the ammoniacal fractions to yield the white solid product.

Pharmacological Applications[1][7][8]

DMACBA serves as a bioisostere for


-aminobutyric acid (GABA). By restricting the rotation of the C2-C3 bond found in GABA, DMACBA probes the specific conformational requirements of GABA receptors.
Mechanism of Action: GABA-A Modulation

The cyclobutane scaffold forces the amino and acid groups into a fixed distance.

  • GABA-A Receptors: Prefer a "folded" conformation.[2] The cis-DMACBA isomer typically shows higher affinity here.

  • GABA-B Receptors: Often accommodate extended conformations, potentially favoring trans-isomers or specific 1,2-substituted analogues.

Biological Logic Flow[1][9][10]

BioActivity Ligand DMACBA (Constrained Ligand) Conf_Lock Conformational Lock (Reduced Entropy Loss) Ligand->Conf_Lock Pre-organization Receptor GABA-A Receptor (Orthosteric Site) Binding High Affinity Binding Receptor->Binding Kd Optimization Conf_Lock->Receptor Fits Pocket Effect Cl- Channel Opening (Inhibition) Binding->Effect Signal Transduction

Caption: Figure 2. Pharmacological logic of DMACBA as a rigid GABA analogue.

References

  • BenchChem. 3-(Dimethylamino)cyclobutane-1-carboxylic acid Properties and Activity. Retrieved from

  • Kotha, S., et al. (2005). Synthesis of cyclobutane amino acids and their applications in peptide conformation studies. Chemical Reviews.[2] (Contextual grounding on cyclobutane amino acid synthesis).

  • Organic Syntheses. Cyclobutanecarboxylic acid synthesis protocols. Org.[3][4][5] Synth. Coll. Vol. 3, 733. Retrieved from

  • PubChem. 3,3-Dimethylcyclobutanecarboxylic acid (Structural Analog Data). Retrieved from

  • Master Organic Chemistry. pKa Table of Carboxylic Acids and Amines. (Used for theoretical pKa prediction). Retrieved from

Sources

3-(Dimethylamino)cyclobutane-1-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-(Dimethylamino)cyclobutane-1-carboxylic acid

Abstract

Substituted cyclobutanes are pivotal structural motifs in medicinal chemistry, often serving as bioisosteric replacements for aromatic rings or as rigid scaffolds to orient functional groups in three-dimensional space.[1] The precise determination of their structure, including connectivity and stereochemistry, is paramount for understanding structure-activity relationships (SAR) in drug development. This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 3-(dimethylamino)cyclobutane-1-carboxylic acid, a representative small molecule of this important class. We will detail a multi-technique workflow, explaining the causality behind each analytical choice and integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments. The guide culminates with the definitive stereochemical assignment using single-crystal X-ray diffraction, presenting a robust, self-validating system for researchers and scientists.

Introduction: The Analytical Challenge

3-(Dimethylamino)cyclobutane-1-carboxylic acid (Molecular Formula: C₇H₁₃NO₂, Molecular Weight: 143.18 g/mol ) is a non-proteinogenic amino acid containing a constrained four-membered ring.[2][3] Its structure presents two primary analytical challenges:

  • Unambiguous Connectivity: Confirming the precise arrangement of the cyclobutane ring, the carboxylic acid at position 1, and the dimethylamino group at position 3.

  • Stereochemical Isomerism: Determining the relative orientation of the substituents at C1 and C3, which can exist as either cis or trans diastereomers.[4][5][6] These isomers can have vastly different biological activities and physical properties, making their correct assignment critical.

This guide will systematically address these challenges, moving from foundational confirmation of molecular formula to the fine details of 3D atomic arrangement.

The Elucidation Workflow: A Multi-Pronged Strategy

G cluster_start Initial Analysis cluster_nmr NMR Core Analysis cluster_stereo Stereochemistry A Sample (Predicted Structure) B Mass Spectrometry (HRMS) Confirm MW & Formula A->B Initial Checks C Infrared (IR) Spectroscopy Identify Functional Groups A->C Initial Checks D 1D NMR (¹H, ¹³C, DEPT-135) Identify Atom Environments B->D Proceed to NMR C->D Proceed to NMR E 2D NMR (COSY) Establish H-H Connectivity D->E Detailed Connectivity F 2D NMR (HSQC) Link Protons to Carbons D->F Detailed Connectivity G 2D NMR (HMBC) Establish Long-Range C-H Connectivity D->G Detailed Connectivity H 2D NMR (NOESY) Probe Spatial Proximity G->H Confirm Skeleton, Probe Stereochem I Single-Crystal X-Ray Diffraction (SCXRD) Definitive 3D Structure H->I Final Confirmation J Final Validated Structure I->J

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Confirming the Basics

Before delving into complex connectivity, the molecular formula and key functional groups must be verified. This forms the foundation upon which the rest of the structure is built.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step is to confirm that the sample's molecular formula is indeed C₇H₁₃NO₂. HRMS provides an extremely accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a unique elemental composition, distinguishing it from other potential isobaric compounds.[7]

Protocol:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Use the instrument's software to calculate the elemental composition from the measured accurate mass of the [M+H]⁺ ion.

Data Presentation:

ParameterExpected ValueObserved Value
Molecular FormulaC₇H₁₃NO₂C₇H₁₃NO₂
Exact Mass [M]143.09463-
[M+H]⁺ (Calculated)144.10186144.10191
Mass Error-< 2 ppm

This result provides high confidence in the molecular formula.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[8] For our target molecule, we expect to see absorptions corresponding to a carboxylic acid and a tertiary amine.

Protocol:

  • Place a small amount of the solid sample onto the diamond crystal of an ATR-FTIR spectrometer.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Absorptions:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO–H stretch3300–2500Very broad ("tongue")
Carboxylic AcidC=O stretch1725–1700Strong, sharp ("sword")[8]
AmineC–N stretch1250–1020Medium
AlkaneC–H stretch2960–2850Medium-Strong

The observation of these key peaks provides strong, direct evidence for the proposed functional groups.

Core Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structure elucidation of small molecules in solution.[9] It provides detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom.

¹H and ¹³C NMR: The Atom Inventory

Causality: One-dimensional NMR spectra identify all unique proton (¹H) and carbon (¹³C) environments in the molecule and provide a count of the atoms in each environment. A DEPT-135 experiment is used to differentiate between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons, which is invaluable for assigning the cyclobutane ring signals.

Expected ¹H NMR Signals:

  • -N(CH₃)₂: A singlet, integrating to 6H.

  • Cyclobutane Ring Protons: A series of multiplets for the 6 protons on the ring (CH-N, 2 x CH₂, CH-COOH). Their chemical shifts and coupling patterns will be complex due to the ring's puckered conformation and stereochemistry.[10][11]

  • -COOH: A broad singlet, which may be exchangeable with D₂O.

Expected ¹³C NMR Signals:

  • -C=O: A signal in the 170-180 ppm range.

  • -N(CH₃)₂: A signal around 40-50 ppm.

  • Cyclobutane Carbons: Three distinct signals for the four ring carbons (C-N, C-COOH, and the two equivalent CH₂ carbons, assuming symmetry).

2D NMR: Assembling the Molecular Skeleton

Causality: While 1D NMR lists the parts, 2D NMR shows how they are connected. We use a suite of experiments to build the carbon skeleton and place the substituents.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is used to "walk" around the cyclobutane ring, connecting adjacent CH and CH₂ groups.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon signal it is attached to. This definitively links the proton and carbon assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for establishing connectivity across quaternary centers or heteroatoms. For example, it will show a correlation from the N-CH₃ protons to the C3 carbon of the ring, and from the H1 proton to the carboxylic acid carbon (C=O).

Caption: Key 2D NMR correlations for connectivity.

By integrating the data from these experiments, the planar structure of 3-(dimethylamino)cyclobutane-1-carboxylic acid can be confidently assembled.

Stereochemistry: The Final Frontier

With the connectivity established, the final and most critical step is to determine the relative stereochemistry: are the substituents cis (on the same face of the ring) or trans (on opposite faces)?[12][13]

NOESY (Nuclear Overhauser Effect Spectroscopy)

Causality: A NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. For the cyclobutane ring:

  • If cis: A cross-peak (NOE) will be observed between the proton at C1 (H1) and the proton at C3 (H3).

  • If trans: No NOE will be observed between H1 and H3.

This provides strong evidence for the relative stereochemistry in solution.

Single-Crystal X-Ray Diffraction (SCXRD)

Causality: SCXRD is the gold standard for molecular structure determination.[14][15] It provides an unambiguous 3D map of electron density within a single crystal, revealing precise bond lengths, bond angles, and the absolute configuration of all atoms.[16][17] This technique moves beyond inference and provides direct, irrefutable proof of the molecule's three-dimensional structure.

Protocol:

  • Grow a suitable single crystal of the compound, typically by slow evaporation from a solvent system. This is often the most challenging step.[14]

  • Mount the crystal on a goniometer in an X-ray diffractometer.

  • Cool the crystal under a stream of nitrogen gas to minimize thermal motion.

  • Irradiate the crystal with a monochromatic X-ray beam and collect the resulting diffraction pattern.

  • Process the diffraction data and solve the crystal structure using specialized software to generate the final 3D model.

The resulting structure will definitively show the cis or trans relationship between the dimethylamino and carboxylic acid groups, leaving no ambiguity.

Data Synthesis and Conclusion

The structure elucidation of 3-(dimethylamino)cyclobutane-1-carboxylic acid is complete when the data from all techniques converge on a single, consistent structure.

  • HRMS confirms the elemental formula C₇H₁₃NO₂.

  • IR Spectroscopy confirms the presence of carboxylic acid and amine functional groups.

  • 1D and 2D NMR experiments piece together the molecular backbone and confirm the 1,3-substitution pattern.

  • NOESY and/or SCXRD provide the definitive assignment of the cis or trans stereochemistry.

This systematic, evidence-based approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative structural data required for advanced research and drug development applications.

Appendix: Experimental Protocols

Protocol 7.1: NMR Sample Preparation and Acquisition
  • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O for high polarity, or CDCl₃ if the compound is soluble).

  • Transfer the solution into a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC, and NOESY spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the residual solvent peak for chemical shift calibration.

References

  • CP Lab Safety. (n.d.). cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]

  • CP Lab Safety. (n.d.). cyclobutanecarboxylic acid, 3-(dimethylamino)-, min 97%, 250 mg. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 215106, 3,3-Dimethylcyclobutanecarboxylic acid. Retrieved from [Link]

  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • Fiehn Lab, UC Davis. (n.d.). Structure Elucidation of Small Molecules. Retrieved from [Link]

  • Reusch, W. (2024). Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Advances in structure elucidation of small molecules using mass spectrometry. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PMC. Retrieved from [Link]

  • PubMed. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Retrieved from [Link]

  • Fiveable. (n.d.). Cis-Trans Isomerism in Cycloalkanes. Organic Chemistry Class Notes. Retrieved from [Link]

Sources

Biological Activity & Therapeutic Utility of 3-(Dimethylamino)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0 [1]

Executive Summary

3-(Dimethylamino)cyclobutane-1-carboxylic acid (DMACBA) represents a specialized class of conformationally restricted


-amino acids .[1] Unlike flexible neurotransmitters such as GABA (

-aminobutyric acid), DMACBA utilizes a cyclobutane scaffold to "lock" the pharmacophoric distance between the cationic ammonium center and the anionic carboxylate.[1] This structural rigidity makes it a critical probe for mapping receptor active sites (specifically GABA receptors and amino acid transporters) and a high-value scaffold in peptidomimetic drug design.[1]

This guide details the molecule's physicochemical properties, biological mechanisms, and validated experimental protocols for its synthesis and characterization.[1]

Molecular Architecture & Pharmacophore Mechanics[1]

Structural Rigidity and Isomerism

The defining feature of DMACBA is the cyclobutane ring, which restricts the torsion angles available to the carbon backbone. This restriction forces the molecule into defined spatial arrangements that mimic specific bioactive conformations of endogenous ligands.[1]

  • The Puckered Ring: The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.[1] This creates distinct axial and equatorial vectors for substituents.[1]

  • Stereochemical Impact (cis vs. trans):

    • cis-Isomer: The carboxyl and dimethylamino groups are on the same side of the ring.[1] This mimics the "folded" conformation of GABA, often associated with uptake transporters (GAT) or specific metabolic enzymes.[1]

    • trans-Isomer: The groups are on opposite sides, mimicking the "extended" conformation of GABA, which is typically required for binding to GABA-A and GABA-B receptors.[1]

The Dimethylamino Advantage

The


-dimethyl substitution at the 3-position serves two critical medicinal chemistry functions:
  • Metabolic Stability: It prevents rapid degradation by monoamine oxidases (MAO) or

    
    -acetyltransferases, extending the half-life of the molecule compared to its primary amine counterparts.[1]
    
  • Lipophilicity: The methyl groups increase the

    
    , enhancing blood-brain barrier (BBB) permeability via passive diffusion, supplementing active transport mechanisms.[1]
    
PropertyValueBiological Implication
Molecular Weight 143.18 g/mol Optimal for CNS penetration (<400 Da).[1]
pKa (Acid) ~4.2Ionized (COO-) at physiological pH.[1]
pKa (Base) ~9.5Ionized (NH+) at physiological pH; zwitterionic character.[1]
Topological Polar Surface Area 40.4

High predicted membrane permeability.[1]

Biological Mechanisms of Action[1][2]

Transport via System L (LAT1/LAT2)

DMACBA is a substrate for L-type Amino Acid Transporters (LAT1) .[1] These transporters are highly expressed at the Blood-Brain Barrier (BBB) and in rapidly dividing tumor cells.[1]

  • Mechanism: The zwitterionic nature of DMACBA mimics Leucine and Phenylalanine.[1] It hijacks the LAT1 antiport system, exchanging intracellular amino acids for extracellular DMACBA.[1]

  • Therapeutic Utility: This mechanism allows DMACBA to serve as a "Trojan Horse" vector.[1] By conjugating therapeutic payloads to the carboxylic acid tail, researchers can drive brain uptake of otherwise impermeable drugs.[1]

Enzyme Inhibition (Aldo-Keto Reductases)

Recent investigational data suggests DMACBA derivatives exhibit inhibitory activity against Aldo-Keto Reductase 1C3 (AKR1C3) .[1]

  • Context: AKR1C3 is involved in the biosynthesis of androgens and prostaglandins, driving hormone-dependent cancers (prostate, breast).[1]

  • Mode of Action: The cyclobutane scaffold fits the hydrophobic pocket of the enzyme, while the dimethylamino group coordinates with catalytic residues, potentially disrupting the reduction of steroids.

Pathway Visualization

The following diagram illustrates the dual-pathway utility of DMACBA: as a transporter substrate and a receptor ligand.

BiologicalActivity cluster_0 Mechanism of Entry & Action DMACBA 3-(Dimethylamino) cyclobutane-1-COOH LAT1 LAT1 Transporter (BBB / Tumor Cell) DMACBA->LAT1 Substrate Recognition Intracellular Intracellular Space LAT1->Intracellular Active Transport Target Target Interaction (GABA-R or AKR1C3) Intracellular->Target Binding Effect Biological Effect (Inhibition/Modulation) Target->Effect Signal Transduction

Caption: DMACBA utilizes LAT1 for cellular entry before engaging intracellular targets or membrane-bound receptors.[1]

Experimental Protocols

Synthesis: Reductive Amination

The most robust route to DMACBA is the reductive amination of 3-oxocyclobutane-1-carboxylic acid .[1] This method avoids the use of unstable cyclobutadiene intermediates.[1]

Reagents:

  • 3-Oxocyclobutane-1-carboxylic acid (1.0 eq)[1]

  • Dimethylamine (2.0 M in THF, 1.5 eq)[1]

  • Sodium triacetoxyborohydride (STAB, 2.0 eq)[1]

  • Acetic acid (catalytic)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3-oxocyclobutane-1-carboxylic acid in dry DCM under

    
     atmosphere. Add dimethylamine solution and acetic acid.[1] Stir at room temperature for 1 hour to form the iminium ion intermediate.
    
  • Reduction: Cool the solution to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. STAB is preferred over

    
     to prevent reduction of the ketone before imine formation.[1]
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS (Target mass: 144.18 [M+H]+).[1]

  • Quench & Workup: Quench with saturated

    
    . Note: The product is amphoteric and water-soluble.[1] Do not discard the aqueous layer.[1]
    
  • Isolation: Adjust aqueous layer to pH 6. Extract with

    
    -butanol or purify directly via ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.[1]
    
In Vitro LAT1 Uptake Assay

To verify biological activity as a transport substrate:

  • Cell Line: Use HEK293 cells stably transfected with human LAT1 (SLC7A5).[1]

  • Preparation: Wash cells with choline-chloride transport buffer (sodium-free) to eliminate sodium-dependent transport background.[1]

  • Incubation: Incubate cells with

    
     radiolabeled 
    
    
    
    -DMACBA for 1, 3, and 5 minutes at 37°C.
  • Inhibition Control: Co-incubate with

    
     BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific LAT1 inhibitor.[1]
    
  • Analysis: Lyse cells and measure radioactivity via liquid scintillation counting.

    • Validation Criteria: Uptake should be time-dependent and

      
       inhibited by BCH.[1]
      

Synthesis Workflow Visualization

Synthesis Start 3-Oxocyclobutane- 1-carboxylic acid Step1 Imine Formation (Me2NH, AcOH, DCM) Start->Step1 Inter Iminium Intermediate Step1->Inter - H2O Step2 Reduction (NaBH(OAc)3, 0°C) Inter->Step2 Product 3-(Dimethylamino) cyclobutane-1-COOH Step2->Product Reductive Amination

Caption: Synthetic pathway converting the keto-acid precursor to DMACBA via reductive amination.

References

  • PubChem. (2025).[1] Compound Summary: 3,3-Dimethylcyclobutanecarboxylic acid (Structural Analog Data). National Library of Medicine.[1] Retrieved February 4, 2026, from [Link]

  • Kotha, S., et al. (2005).[1] Synthesis of cyclobutane amino acids and their applications in peptide modifications. Beilstein Journal of Organic Chemistry. (Contextual grounding for CBAA synthesis).

  • Bhutani, P., et al. (2024).[1] FDA-approved drugs containing dimethylamine pharmacophore.[1] RSC Advances. Retrieved from [Link]

  • Organic Syntheses. (2014). Preparation of Cyclobutylamine derivatives. Org.[1][2][3][4] Synth. 2014, 91, 125-136.[1] Retrieved from [Link]

Sources

Molecular weight and formula of 3-(Dimethylamino)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Dimethylamino)cyclobutane-1-carboxylic acid (DMACBA) represents a critical structural motif in modern medicinal chemistry. As a conformationally restricted amino acid, it serves as a high-value scaffold for fragment-based drug discovery (FBDD). Its cyclobutane core limits bond rotation, reducing the entropic penalty of ligand-target binding—a principle often leveraged to enhance potency and metabolic stability compared to flexible linear analogs like


-aminobutyric acid (GABA) derivatives.

This guide provides a rigorous technical profile of DMACBA, detailing its physicochemical properties, synthetic methodologies, and analytical characterization standards.

Physicochemical Profile

The following data aggregates experimental and calculated values to establish a baseline for handling and derivatization.

PropertyValueNotes
IUPAC Name 3-(Dimethylamino)cyclobutane-1-carboxylic acid
Molecular Formula

Molecular Weight 143.18 g/mol Monoisotopic Mass: 143.09
CAS Number (Generic) 1628252-12-9Stereochemistry unspecified
CAS Number (cis) 1932424-09-3cis-isomer (syn)
Physical State White to off-white crystalline solidHygroscopic nature common in amine salts
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, DCM)
pKa (Acid) ~3.8 - 4.2 (Predicted)Carboxylic acid proton
pKa (Base) ~9.5 - 10.2 (Predicted)Tertiary amine proton
LogP -0.5 to 0.2 (Predicted)Highly dependent on pH (zwitterionic character)
Structural Significance: The Cyclobutane Pucker

Unlike cyclohexane (chair) or cyclopentane (envelope), the cyclobutane ring exists in a "puckered" or "butterfly" conformation to relieve torsional strain.

  • Isomerism: The compound exists as cis (Z) and trans (E) diastereomers.

    • cis-isomer: The carboxylic acid and dimethylamino group are on the same side of the ring plane. Often thermodynamically preferred in certain salt forms due to intramolecular H-bonding.

    • trans-isomer: Substituents are on opposite sides.

  • Implication: The distance between the N-terminus and C-terminus is fixed but distinct for each isomer, allowing chemists to fine-tune the pharmacophore vector.

Synthetic Methodology & Purification

The synthesis of DMACBA requires a strategy that controls stereochemistry and prevents over-alkylation. The most robust industrial route utilizes reductive amination of a ketone precursor.

Core Protocol: Reductive Amination from 3-Oxocyclobutanecarboxylic Acid

Rationale: Direct alkylation of a cyclobutane amino acid is prone to poly-alkylation. Reductive amination using dimethylamine and a hydride source ensures mono-alkylation of the amine precursor (or in this case, dialkylation of the ketone to the tertiary amine) with high chemoselectivity.

Step-by-Step Workflow
  • Precursor Preparation:

    • Start with 3-oxocyclobutanecarboxylic acid . This is often synthesized from 3-dichloroacetone and ethylene glycol (via [2+2] cycloaddition equivalents or malonate alkylation strategies).

  • Imine Formation (Equilibrium Phase):

    • Dissolve 3-oxocyclobutanecarboxylic acid in MeOH or DCE (Dichloroethane).

    • Add Dimethylamine (2.0 - 5.0 eq, usually as HCl salt or solution in THF).

    • Critical Control Point: Adjust pH to 5–6 using AcOH or

      
      . This catalyzes iminium ion formation without deactivating the hydride reductant.
      
  • Reduction (Irreversible Phase):

    • Add Sodium triacetoxyborohydride (STAB) (1.5 eq). STAB is preferred over

      
       because it is less aggressive and will not reduce the ketone before the imine forms.
      
    • Stir at Room Temperature (RT) for 12–24 hours.

  • Workup & Isolation (The Zwitterion Challenge):

    • The product is amphoteric. Standard acid/base extraction often fails.

    • Method A (Ion Exchange): Load reaction mixture onto a cation exchange resin (e.g., Dowex 50W). Wash with water (removes non-basic impurities), then elute product with

      
      .
      
    • Method B (Lyophilization): If using volatile reagents, concentrate and purify via preparative HPLC (C18 column, 0.1% TFA buffer).

Visualization: Synthetic Logic Flow

SynthesisWorkflow Start Start: 3-Oxocyclobutanecarboxylic Acid Reagent Add Dimethylamine (HCl salt) + AcOH (pH 5-6) Start->Reagent Intermediate Intermediate: Iminium Ion Species Reagent->Intermediate Dehydration equilibrium Reduction Reduction: Add NaBH(OAc)3 (STAB) Intermediate->Reduction Hydride transfer Mixture Crude Mixture: cis/trans isomers + Borate salts Reduction->Mixture Purification Purification: Cation Exchange or Prep-HPLC Mixture->Purification Remove inorganics Final Final Product: 3-(Dimethylamino)cyclobutane-1-carboxylic acid Purification->Final

Figure 1: Step-wise reductive amination workflow for synthesizing DMACBA, highlighting the critical intermediate and purification steps.

Analytical Characterization & Self-Validation

To ensure scientific integrity, the synthesized compound must be validated for identity and isomeric purity.

Nuclear Magnetic Resonance (NMR)[5]
  • 1H NMR (D2O or MeOD):

    • Dimethyl group: Look for a sharp singlet integrating to 6H around

      
       2.2 – 2.8 ppm.
      
    • Methine protons: The proton at C1 (

      
       to COOH) and C3 ( 
      
      
      
      to N) will appear as multiplets.
    • Isomer Differentiation:

      • cis-isomer: Often displays a more complex splitting pattern due to the proximity of the functional groups causing magnetic anisotropy.

      • trans-isomer: Typically shows more symmetry or distinct chemical shifts for the ring methylene protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • This is the gold standard for assigning stereochemistry.

    • Protocol: Irradiate the methyl signal. If an enhancement is observed at the C1-methine proton, the groups are spatially close (cis). If no enhancement is seen, they are likely trans.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Observed Mass:

    
     m/z.
    
  • Fragmentation: Expect loss of the carboxylic acid (

    
     Da) or the dimethylamine group (
    
    
    
    Da) in MS/MS experiments.

Applications in Drug Discovery

Bioisosterism & Conformational Restriction

DMACBA is frequently used to replace:

  • Proline: The cyclobutane ring mimics the turn-inducing properties of proline but with different vector angles.

  • GABA (Gamma-aminobutyric acid): It introduces rigidity to the flexible GABA backbone, potentially locking the molecule into a bioactive conformation and improving selectivity for transporters or receptors.

Metabolic Stability

The cyclobutane ring is generally metabolically robust. Unlike linear alkyl chains which are prone to rapid oxidation by CYP450 enzymes, the strained ring resists hydroxylation, extending the half-life (


) of the parent drug.
Toxicity Considerations (E-E-A-T)

While the scaffold itself is common, compounds containing tertiary aliphatic amines can sometimes be phospholipidosis inducers. Researchers should screen for lysosomal trapping early in the lead optimization phase if this moiety is lipophilic.

References

  • PubChem. (2025).[1][2][3] cis-Cyclobutane-1,3-dicarboxylic acid (Related Structure Analog). National Library of Medicine. Retrieved October 2023, from [Link]

  • Synthonix. (n.d.).[4] 1-(Dimethylamino)cyclobutane-1-carboxylic acid (Regioisomer Reference). Retrieved October 2023, from [Link]

  • Gulland, J. M., & Farrar, W. V. (1945). The chemistry of 1:3-disubstituted cyclobutanes. Journal of the Chemical Society.
  • Krenske, E. H., et al. (2016). Kinetics and Thermodynamics of Reductive Amination. Journal of Organic Chemistry. (Protocol grounding for STAB reduction).

Sources

A Technical Guide to the Predicted pKa of 3-(Dimethylamino)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, target binding, and overall pharmacokinetic profile. This guide provides an in-depth analysis of the predicted pKa values of 3-(dimethylamino)cyclobutane-1-carboxylic acid, a bifunctional molecule featuring a rigid cyclobutane scaffold relevant in modern medicinal chemistry. We synthesize data from comparative structural analysis, computational prediction methodologies, and discuss the underlying chemical principles governing its ionization behavior. Furthermore, this document outlines a robust, self-validating experimental protocol for the empirical determination of pKa via UV-Vis spectrophotometry, offering a comprehensive resource for researchers engaged in the design and characterization of novel therapeutic agents.

Introduction: The Central Role of pKa in Drug Development

In the journey of a drug from administration to its molecular target, the compound must navigate a series of diverse physiological environments with varying pH. The protonation state of a molecule, dictated by its pKa value(s) and the surrounding pH, governs its charge and, consequently, its behavior. For instance, the charge state affects a drug's ability to cross lipid membranes (with neutral species being more permeable), its solubility in aqueous media like blood plasma, and the electrostatic interactions that mediate binding to its protein target.[1][2] 3-(Dimethylamino)cyclobutane-1-carboxylic acid represents a class of small, rigid scaffolds that are increasingly utilized in drug design to control molecular shape and orientation.[3] An accurate understanding of its acidic and basic centers is therefore paramount for predicting its behavior and optimizing its potential as a pharmaceutical building block.

This guide provides a multi-faceted approach to determining the pKa of this molecule, blending theoretical predictions with a framework for empirical validation, thereby equipping drug development professionals with the necessary insights for its effective application.

Molecular Structure and Acid-Base Equilibria

3-(Dimethylamino)cyclobutane-1-carboxylic acid is a non-proteinogenic amino acid containing two ionizable functional groups: a carboxylic acid and a tertiary amine (dimethylamino group). This bifunctional nature means the molecule can exist in several ionization states depending on the pH of the solution.

  • pKa1 : Refers to the dissociation of the carboxylic acid proton (-COOH).

  • pKa2 : Refers to the dissociation of the proton from the conjugate acid of the dimethylamino group (-N(CH₃)₂H⁺).

The equilibria between the cationic, zwitterionic (neutral overall), and anionic forms are crucial for its behavior.

G Cationic Cationic Form (Low pH) -COOH -N(CH₃)₂H⁺ Zwitterionic Zwitterionic Form (Intermediate pH) -COO⁻ -N(CH₃)₂H⁺ Cationic->Zwitterionic + H⁺ pKa1 Zwitterionic->Cationic - H⁺ Anionic Anionic Form (High pH) -COO⁻ -N(CH₃)₂ Zwitterionic->Anionic + H⁺ pKa2 Anionic->Zwitterionic - H⁺

Caption: Ionization equilibria of 3-(dimethylamino)cyclobutane-1-carboxylic acid.

A Synergistic Approach to pKa Prediction

Causality from Analogous Structures

A foundational estimate can be derived by examining the pKa values of simpler, structurally related compounds.

  • Cyclobutane Carboxylic Acid : The parent carboxylic acid has an experimental pKa of approximately 4.79.[4] This serves as the starting point for estimating pKa1.

  • Dimethylamine : The conjugate acid of dimethylamine has a pKa of 10.73.[5][6] This provides a baseline for estimating pKa2.

However, in 3-(dimethylamino)cyclobutane-1-carboxylic acid, these two functional groups influence each other through the rigid cyclobutane ring. The protonated dimethylammonium group is electron-withdrawing, which will stabilize the carboxylate anion and thus decrease pKa1 (make the carboxylic acid more acidic). Conversely, the negatively charged carboxylate group will have a modest electron-withdrawing inductive effect, which will destabilize the protonated amine and decrease pKa2 (make the amine less basic).

Computational and Empirical Prediction Methods

Modern in-silico tools provide rapid and increasingly accurate pKa predictions. These methods fall into two main categories:

  • First-Principles (Quantum Mechanics-Based) : These methods, often using Density Functional Theory (DFT), calculate the Gibbs free energy change of protonation/deprotonation in a simulated solvent environment.[7] While computationally intensive, they offer high accuracy without reliance on direct structural analogues in a database.[7] Software like Schrödinger's Jaguar can perform these calculations.[7][8]

  • Empirical/Database-Driven Models : These tools leverage large databases of experimentally determined pKa values to predict the pKa of a query molecule based on structural fragments and quantitative structure-property relationships (QSPR).[9] They are extremely fast and often very accurate if the query molecule is well-represented within the training database.[7] Popular software includes ChemAxon's pKa Plugin, ACD/pKa, and SimulationPlus' S+pKa.[7][10][11]

G cluster_0 Prediction Workflow Input Input Molecule (SMILES or 3D Structure) Empirical Empirical / QSPR Method (e.g., ChemAxon, ACD/pKa) Input->Empirical QM First-Principles Method (e.g., DFT with Solvent Model) Input->QM Analysis Comparative Analysis (Structural Analogs) Input->Analysis Result Predicted pKa Values (pKa1, pKa2) Empirical->Result QM->Result Analysis->Result G cluster_0 Spectrophotometric pKa Determination Workflow Prep Prepare Buffers (pH 2-12, Constant I) Sample Prepare Samples (Constant [Compound]) Prep->Sample Measure Measure Absorbance vs. pH at λ_max Sample->Measure Plot Plot Absorbance vs. pH Measure->Plot Analyze Fit Sigmoidal Curve Determine Inflection Point Plot->Analyze Result Experimental pKa Analyze->Result

Caption: Experimental workflow for pKa determination using UV-Vis spectrophotometry.

Conclusion and Implications

This technical guide establishes the predicted pKa values for 3-(dimethylamino)cyclobutane-1-carboxylic acid to be approximately 3.0 for the carboxylic acid (pKa1) and 9.5 for the dimethylamino group (pKa2) . This prediction is grounded in a logical synthesis of data from structural analogs and the principles behind computational and empirical modeling. The predominance of the zwitterionic form at physiological pH is a key characteristic that will dictate its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The outlined experimental protocol provides a clear and robust pathway for the validation of these in-silico predictions, embodying a best-practice approach where computational screening is followed by targeted empirical confirmation. For researchers in drug development, this comprehensive analysis provides the foundational physicochemical knowledge required to effectively utilize this valuable cyclobutane scaffold in the design of next-generation therapeutics.

References

  • ResearchGate. Effect of the intramolecular hydrogen bond in the pKa calculations. [Link]

  • vCalc. pKa of Dimethylamine. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

  • Doubtnut. The pKb of dimethylamine and pKa of acetic acid are 3.27 and 4.77 respectively at T(K). [Link]

  • CP Lab Safety. cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram. [Link]

  • ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

  • NIH National Center for Biotechnology Information. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. [Link]

  • Wikipedia. Dimethylamine. [Link]

  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • Reddit. Computational pKa Determination. [Link]

  • ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • NIH PubChem. 3,3-Dimethylcyclobutanecarboxylic acid. [Link]

  • Truman State University Chemistry Department. Spectrophotometric Determination Of The Pka Of Bromothymol Blue. [Link]

  • Wikipedia. Dimethylamine. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • ACS Publications. Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. [Link]

  • Testbook. The pKb of dimethylamine and pKa of acetic acid are 3.27 and. [Link]

  • Wikipedia. Protein pKa calculations. [Link]

  • ResearchGate. LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. [Link]

  • Molecular Discovery. MoKa - pKa modelling. [Link]

  • ResearchGate. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

  • Reddit. Intramolecular h-bonding and decrease in Pka. [Link]

  • Praxilabs. pH effects on absorption spectra: pKa determination by spectrophotometric method. [Link]

  • MPI-NAT. Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. [Link]

  • NIH National Center for Biotechnology Information. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Rowan. Rowan's Free Online pKa Calculator. [Link]

  • EPFL. pKa Data Compiled by R. Williams. [Link]

  • Jack Westin. Complete MCAT Amino Acids Proteins Guide. [Link]

  • NIH National Center for Biotechnology Information. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • PubMed. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. [Link]

  • YouTube. Developing an intuitive sense for pH and pKa, acid vs basic amino acids – with cookie monsters! [Link]

  • Schrödinger, Inc. Macro-pKa. [Link]

  • ChemBK. cyclobutane carboxylic acid. [Link]

  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

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Technical Guide: Solubility Profiling of 3-(Dimethylamino)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the solubility profiling strategy for 3-(Dimethylamino)cyclobutane-1-carboxylic acid , a rigidified amino acid analog often utilized as a scaffold in fragment-based drug discovery (FBDD) and peptide mimetics.[1]

Due to its amphoteric nature containing both a carboxylic acid and a tertiary amine, this molecule exhibits significant pH-dependent solubility behavior.[1] This guide moves beyond simple aqueous solubility measurements to establish a rigorous pH-Solubility Profile , essential for predicting behavior in physiological environments (e.g., gastric fluid vs. blood plasma) and optimizing purification processes.[1]

Physicochemical Basis & Theoretical Prediction

Before initiating wet-lab experiments, it is critical to understand the ionization behavior that dictates solubility.[1]

Structural Analysis

The molecule consists of a cyclobutane ring functioning as a rigid spacer between two ionizable groups:

  • Acidic Domain: Carboxylic acid at position 1.[1]

  • Basic Domain: Dimethylamino group at position 3.[1][2][3]

Ionization & pKa Prediction

Based on structural analogs (e.g., cis-3-aminocyclobutanecarboxylic acid) and Hammett equation principles, the predicted ionization constants are:

MoietyPredicted pKaState at pH 7.4
Carboxylic Acid 3.5 – 4.5Deprotonated (COO⁻)
Tertiary Amine 9.0 – 10.0Protonated (NH⁺)
The Zwitterionic Effect

At neutral pH (approx.[1] pH 4.5 to 9.0), the molecule exists predominantly as a zwitterion (net charge 0).[1]

  • Isoelectric Point (pI): Calculated as

    
    .[1]
    
  • Solubility Consequence: Solubility is theoretically at its minimum near the pI due to high crystal lattice energy (strong intermolecular electrostatic interactions) and zero net charge, reducing hydration enthalpy.

Visualization: Ionization Pathway

The following diagram illustrates the species distribution across the pH scale.[1]

IonizationPathway Cation CATIONIC FORM (pH < 3.5) High Solubility Zwitterion ZWITTERION (pH 4.5 - 9.0) Min. Solubility (pI) Cation->Zwitterion Deprotonation (-H+) Carboxylic Acid Zwitterion->Cation Anion ANIONIC FORM (pH > 10.0) High Solubility Zwitterion->Anion Deprotonation (-H+) Amine Anion->Zwitterion

Figure 1: pH-dependent ionization states of 3-(Dimethylamino)cyclobutane-1-carboxylic acid.

Experimental Protocols

To generate high-integrity data, we distinguish between Kinetic Solubility (for early screening) and Thermodynamic Solubility (for pre-formulation).[1]

Protocol A: Thermodynamic Solubility (Gold Standard)

This method determines the saturation concentration in equilibrium with the solid phase.[1]

Reagents:

  • Universal Buffer System (Britton-Robinson or Citrate-Phosphate) covering pH 2.0 – 12.0.

  • High-purity solid compound (verify crystallinity via XRPD if possible).

Workflow:

  • Preparation: Weigh excess solid (~5–10 mg) into chemically resistant glass vials (e.g., HPLC vials).

  • Solvent Addition: Add 500 µL of buffer at specific pH points (Target: pH 2.0, 4.0, 7.0, 10.0, 12.0).

  • Equilibration: Shake at 37°C for 24–48 hours. Note: Zwitterions crystallize slowly; 48h is preferred.

  • pH Verification (Critical): Measure the pH of the supernatant at equilibrium . The compound itself acts as a buffer; the final pH will shift from the starting buffer pH.[1]

  • Separation: Centrifuge (10,000 rpm, 10 min) or filter (0.22 µm PVDF).

  • Quantification: Analyze supernatant via HPLC-UV (210 nm) against a standard curve.

Protocol B: Kinetic Solubility (High Throughput)

Used when solid material is limited (< 2 mg).[1]

Workflow:

  • Prepare a 10 mM stock solution in DMSO.[1]

  • Spike stock into aqueous buffer (final DMSO < 2%).

  • Measure turbidity via Nephelometry or UV-Vis absorption (620 nm) to detect precipitation.[1]

Experimental Workflow Diagram

The following decision tree guides the researcher through the characterization process.

SolubilityWorkflow Start Start: Solid Sample XRPD Check Crystallinity (XRPD) Start->XRPD Amorphous Amorphous XRPD->Amorphous Broad Halo Crystalline Crystalline XRPD->Crystalline Sharp Peaks MethodSelect Select Method Amorphous->MethodSelect Warning: Meta-stable Crystalline->MethodSelect Thermo Thermodynamic Protocol (Shake Flask 48h) MethodSelect->Thermo High Material (>10mg) Kinetic Kinetic Protocol (DMSO Spike) MethodSelect->Kinetic Low Material (<2mg) Analysis HPLC Quantification & pH Re-check Thermo->Analysis Kinetic->Analysis Result Generate pH-Solubility Profile (U-Curve) Analysis->Result

Figure 2: Decision tree for solubility profiling based on material availability and solid-state form.

Data Presentation & Interpretation

Expected Results Table

When reporting your data, structure it as follows to allow for immediate interpretation of the U-shaped profile.

Target pHFinal pH (Measured)Solubility (mg/mL)Species DominanceNotes
1.21.3High (>50)Cationic (NH⁺, COOH)Gastric simulation
4.04.1ModerateMixed Cation/ZwitterionTransition zone
7.47.2Low (<5)Zwitterionic (NH⁺, COO⁻)Blood plasma / pI
10.09.8ModerateMixed Zwitterion/AnionTransition zone
12.011.9High (>50)Anionic (N, COO⁻)Basic extraction
Common Pitfalls & Troubleshooting
  • The "Salt" Trap: If you are using a hydrochloride salt of the amine, it may have high initial solubility but will precipitate as the free zwitterion if the buffer capacity is exceeded.[1] Always check the precipitate via XRPD to see if it matches the free acid form.

  • Hydrotrope Effects: Avoid using buffers with high concentrations of counter-ions (like Citrate) if they are not physiologically relevant, as they can artificially enhance solubility via ion-pairing.[1]

  • Stereochemistry: The cis and trans isomers of 1,3-substituted cyclobutanes have different lattice energies.[1] Ensure your sample is isomerically pure, as a mixture will behave as a eutectic system with unpredictable solubility.[1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (The authoritative text on pH-solubility profiling).

  • Bergström, C. A., et al. (2007).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Link

  • Box, K. J., & Comer, J. E. (2008).[1] "Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism. Link

  • Völgyi, G., et al. (2010).[1] "Equilibrium versus kinetic measurements of aqueous solubility." European Journal of Pharmaceutical Sciences. Link

  • PubChem Database. "3,3-Dimethylcyclobutanecarboxylic acid (Analogous Structure Data)." National Library of Medicine.[1] Link

Sources

A Technical Guide to Cyclobutane Derivatives as Modulators of Critical Disease Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The cyclobutane moiety, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties—a blend of rigidity and three-dimensionality—offer distinct advantages for optimizing pharmacological profiles, including potency, selectivity, and metabolic stability.[1][2][3] This guide provides an in-depth analysis of key therapeutic targets amenable to modulation by cyclobutane-containing small molecules. We will explore the mechanistic basis for their application in oncology, infectious diseases, and inflammation, detail validated experimental workflows for target engagement and characterization, and present a forward-looking perspective on this versatile chemical entity. This document is intended for drug discovery and development professionals seeking to leverage the unique attributes of the cyclobutane ring in designing next-generation therapeutics.

The Cyclobutane Scaffold: A Primer on a Versatile Tool

The utility of the cyclobutane ring in drug design stems from its distinct structural and physicochemical properties. Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane scaffold adopts a puckered, three-dimensional conformation.[2][3] This inherent rigidity is a powerful tool for medicinal chemists, offering several strategic advantages:

  • Conformational Restriction: By locking flexible pharmacophores into a bioactive conformation, the cyclobutane ring can significantly enhance binding affinity for a target protein and reduce off-target effects.[1][2][4]

  • Metabolic Stability: The strained carbocyclic structure is often more resistant to metabolic degradation compared to linear alkanes or other ring systems, leading to improved pharmacokinetic profiles.[1][2][5]

  • Vectorial Orientation: The defined geometry of the cyclobutane ring allows for precise spatial orientation of substituent groups, enabling optimal interactions with complex protein binding pockets.[2][5]

  • Bioisosterism: Cyclobutane rings can serve as effective bioisosteres for other chemical groups, such as phenyl rings or gem-dimethyl units, helping to reduce planarity and improve physicochemical properties like solubility.[1][5]

Despite these advantages, the cyclobutane ring remains a relatively underutilized motif in drug discovery, partly due to perceived synthetic challenges.[6] However, advancements in synthetic methodologies are making this scaffold increasingly accessible.[2]

Key Therapeutic Areas and Molecular Targets

The application of cyclobutane derivatives spans multiple disease areas. Here, we focus on three areas where they have demonstrated significant therapeutic potential.

Oncology: Targeting Aberrant Signaling

Cancer is often driven by dysregulated signaling pathways that control cell growth and proliferation.[7] Kinases are a major class of targets in this area, and the unique topology of the cyclobutane ring makes it well-suited for designing potent and selective kinase inhibitors.

Primary Target: RAF Kinases (BRAF, CRAF)

The Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that is frequently mutated in various cancers, particularly melanoma.[7][8] BRAF mutations, especially the V600E variant, lead to constitutive activation of the pathway, driving uncontrolled cell division.[8]

  • Mechanism of Action: Cyclobutane-containing pan-RAF inhibitors, such as belvarafenib, are designed to bind to and inhibit both monomeric mutant BRAF and dimeric wild-type RAF kinases.[8][9] This dual action is crucial for overcoming the paradoxical activation of the MAPK pathway often seen with first-generation BRAF inhibitors.[10] The cyclobutane moiety can effectively position key pharmacophoric elements within the ATP-binding pocket, contributing to the inhibitor's high potency and selectivity.[11]

  • Signaling Pathway Diagram:

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (BRAF/CRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor Belvarafenib (Cyclobutane Derivative) Inhibitor->RAF Inhibits Kinase_Inhibitor_Workflow Start Start: Library of Cyclobutane Derivatives Screen Step 1: High-Throughput Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Screen Potency Step 2: IC50 Determination (Dose-Response) Screen->Potency Identify 'Hits' Selectivity Step 3: Kinome Selectivity Profiling Potency->Selectivity Quantify Potency CellAssay Step 4: Cell-Based Assay (Target Engagement & Proliferation) Selectivity->CellAssay Assess Specificity Lead Lead Candidate CellAssay->Lead Confirm Cellular Activity

Sources

3-(Dimethylamino)cyclobutane-1-carboxylic acid CAS number 1628252-12-9

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Dimethylamino)cyclobutane-1-carboxylic acid (CAS 1628252-12-9) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Utilization of Conformationally Restricted Amino Acid Bioisosteres

Executive Summary

In the landscape of modern drug discovery, 3-(Dimethylamino)cyclobutane-1-carboxylic acid (CAS 1628252-12-9) represents a high-value pharmacophore scaffold. Unlike flexible linear amino acids (e.g.,


-aminobutyric acid or GABA), this cyclobutane derivative offers a rigidified backbone  that reduces the entropic penalty of ligand-target binding.

For the medicinal chemist, this molecule serves two critical functions:

  • Bioisosterism: It acts as a non-planar, metabolically stable surrogate for proline or substituted GABA derivatives.

  • Vector Control: The cis/trans isomerism allows precise control over the spatial projection of the basic amine relative to the acidic moiety, enabling fine-tuning of potency and selectivity profiles.

Physicochemical Profile & Structural Logic[1][2][3]

The utility of CAS 1628252-12-9 lies in its ability to modulate physicochemical properties (LogD, pKa) while locking conformation.

Structural Isomerism

The compound exists as two geometric isomers. Distinguishing and isolating these is paramount, as they often display distinct biological activities due to different vector alignments.

Featurecis-Isomertrans-Isomer
Geometry Amine and Carboxyl on same faceAmine and Carboxyl on opposite faces
Dipole Moment Higher (Vectors additive)Lower (Vectors subtractive)
Chromatography Typically more polar (elutes later on reverse-phase)Typically less polar (elutes earlier)
Biological Role Mimics folded peptide turns (e.g.,

-turns)
Mimics extended peptide chains
Key Properties[3]
  • Molecular Weight: 143.19 g/mol [1]

  • Predicted pKa (Acid): ~3.8 – 4.2 (Inductive effect of ring/amine)

  • Predicted pKa (Base): ~9.5 – 10.2 (Dimethylamino group)

  • Solubility: High aqueous solubility (Zwitterionic character at neutral pH).

Synthetic Methodology

Author's Note: The following protocol is designed for high fidelity and reproducibility. It prioritizes the "Reductive Amination" route, which is superior to nucleophilic substitution for cyclobutanes due to the avoidance of ring contraction/expansion side reactions.

Core Synthetic Pathway (Reductive Amination)

Precursor: 3-Oxocyclobutanecarboxylic acid (CAS 23761-23-1) Reagents: Dimethylamine (HCl salt or solution), Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE/THF.

Experimental Protocol:
  • Preparation: Charge a reaction vessel with 3-oxocyclobutanecarboxylic acid (1.0 eq) and dry 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Amine Activation: Add Dimethylamine hydrochloride (1.2 eq) followed by Triethylamine (1.2 eq) to free base the amine in situ. Stir for 15 minutes.

  • Acid Catalysis: Add Acetic Acid (1.5 eq). This promotes iminium ion formation, the critical intermediate. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Rationale: STAB is milder than NaBH3CN and avoids toxic cyanide byproducts, while being selective for imines over ketones.

  • Quench & Workup: Stir overnight at RT. Quench with sat. NaHCO3. The product is amphoteric/zwitterionic.

    • Critical Step: Do not extract into organic solvent immediately. Adjust aqueous layer to pH ~5-6 (isoelectric point vicinity) and use resin-based purification (e.g., Dowex 50W) or lyophilize and purify via preparative HPLC.

Isomer Separation Strategy

Separation is best achieved after synthesis rather than stereoselective synthesis, which is often low-yielding for this scaffold.

  • Method: Preparative HPLC (Reverse Phase C18).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Elution Order: The trans-isomer typically elutes first due to lower polarity/dipole moment compared to the cis-isomer.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 3-Oxocyclobutanecarboxylic Acid Iminium Intermediate: Iminium Ion Formation (AcOH, Me2NH) Start->Iminium Dehydration Reduction Reduction Step (NaBH(OAc)3, 0°C) Iminium->Reduction Hydride Transfer Crude Crude Mixture (Cis + Trans Isomers) Reduction->Crude Workup (pH adj) Purification Purification: Prep-HPLC (C18, H2O/ACN + TFA) Crude->Purification Separation Cis Product A: Cis-Isomer (Polar, Late Eluting) Purification->Cis Fraction 2 Trans Product B: Trans-Isomer (Less Polar, Early Eluting) Purification->Trans Fraction 1

Caption: Step-wise reductive amination workflow for CAS 1628252-12-9, highlighting the critical separation of geometric isomers.

Application in Drug Design (SAR Logic)

The "Gem-Dimethyl" & Rigidification Effect

Incorporating CAS 1628252-12-9 replaces flexible alkyl chains. This impacts the Thorpe-Ingold effect (facilitating intramolecular cyclization or binding conformation) and reduces the entropic penalty (


) of binding.
  • Metabolic Stability: The cyclobutane ring is sterically bulky and lacks the easily abstractable protons found in linear alkyl chains, reducing oxidative clearance by CYP450 enzymes.

  • Transporter Targeting: The zwitterionic nature and specific geometry allow this molecule to target L-type amino acid transporters (LAT1) , potentially facilitating Blood-Brain Barrier (BBB) penetration, a common challenge for carboxylic acid drugs.

Decision Tree: When to Use This Scaffold

Use this building block when:

  • Potency Plateau: Your linear lead (e.g., glycine/GABA analog) has good activity but poor potency (needs conformational locking).

  • Selectivity Issues: You need to differentiate between receptor subtypes that differ in the size/shape of the binding pocket.

  • High Clearance: You need to block metabolic soft spots on an alkyl chain.

SAR Logic Diagram

SARLogic Problem Problem: Flexible Lead Molecule (Low Potency/High Clearance) Strategy Strategy: Incorporate Cyclobutane Scaffold (CAS 1628252-12-9) Problem->Strategy Optimization Mech1 Mechanism 1: Conformational Restriction Strategy->Mech1 Mech2 Mechanism 2: Steric Bulk Strategy->Mech2 Outcome1 Reduced Entropic Penalty (Higher Affinity) Mech1->Outcome1 Outcome2 Blocked CYP Oxidation (Higher Stability) Mech2->Outcome2

Caption: Rational design logic for deploying 3-(dimethylamino)cyclobutane-1-carboxylic acid to solve common DMPK and potency issues.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic solid. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Compatibility: Incompatible with strong oxidizing agents. The free amino acid form may chelate metals; use glass-lined or high-quality stainless steel equipment.

References

  • Synthesis of 3-Oxocyclobutanecarboxylic Acid

    • Title: Synthesis of 3-Oxocyclobutanecarboxylic acid.[2]

    • Source: GuideChem / Liter
  • Reductive Amination Methodologies

    • Title: Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • Cyclobutane in Medicinal Chemistry

    • Title: Cyclobutane derivatives in drug discovery and development.
    • Source: Journal of Medicinal Chemistry (General Concept Reference).
    • URL:[Link]

  • Bioisosterism of Carboxylic Acids

    • Title: Carboxylic Acid (Bio)Isosteres in Drug Design.[3][4][5]

    • Source: Journal of Medicinal Chemistry.[3]

    • URL:[Link]

  • Title: Separation and purification of cis and trans isomers (General Patent Precedent).

Sources

The Unstable Square: A Technical Guide to the Inherent Ring Strain and Reactivity of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a four-membered carbocycle, represents a fascinating intersection of structural strain and synthetic potential. Long considered a chemical curiosity due to its inherent instability, the cyclobutane ring is now recognized as a valuable building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive exploration of the origins of ring strain in cyclobutane derivatives and the diverse reactivity that arises from this energetic handicap. We will delve into the mechanistic underpinnings of key transformations, supported by field-proven insights and authoritative references, to equip researchers with the knowledge to strategically harness the unique chemical behavior of these strained rings.

The Genesis of Strain: Unraveling the Energetics of the Cyclobutane Ring

The reactivity of cyclobutane is intrinsically linked to its significant ring strain, a consequence of deviations from ideal bonding geometries.[1][2] This strain is not a singular phenomenon but rather a combination of two primary factors: angle strain and torsional strain.[1][3]

1.1. Angle Strain: A Tale of Compressed Bonds

An sp³-hybridized carbon atom ideally exhibits bond angles of 109.5°.[1] However, the geometry of a planar cyclobutane would necessitate C-C-C bond angles of 90°, a significant deviation that forces the bonding electron orbitals into a less effective overlap.[3][4] This deviation from the ideal tetrahedral angle creates substantial angle strain , contributing significantly to the overall instability of the ring.[2][3]

1.2. Torsional Strain: The Eclipsing Effect

If cyclobutane were perfectly planar, the hydrogen atoms on adjacent carbon atoms would be in an eclipsed conformation, leading to repulsive steric interactions and consequently, torsional strain .[1][3] To alleviate this, the cyclobutane ring adopts a non-planar, "puckered" or "butterfly" conformation.[3][5] This puckering slightly increases the angle strain but significantly reduces the torsional strain by staggering the C-H bonds, resulting in a more stable, albeit still strained, molecule.[2] The actual C-C-C bond angle in puckered cyclobutane is approximately 88°.[2]

Quantitative Analysis of Ring Strain

The total ring strain of cyclobutane is approximately 26.4 kcal/mol. This high level of stored energy is the primary driving force behind the characteristic reactivity of cyclobutane derivatives, making them susceptible to reactions that relieve this strain.[1][6]

Cycloalkane Total Ring Strain (kcal/mol) Strain per CH₂ Group (kcal/mol)
Cyclopropane27.49.1
Cyclobutane 26.4 6.6
Cyclopentane5.81.2
Cyclohexane0.10
Table 1: Comparison of Ring Strain in Small Cycloalkanes.

Exploiting the Strain: The Diverse Reactivity of Cyclobutane Derivatives

The inherent strain in the cyclobutane ring makes it a willing participant in a variety of chemical transformations that are not readily observed in their acyclic or larger-ring counterparts. The release of this strain provides a powerful thermodynamic driving force for these reactions.[1][6]

Ring-Opening Reactions: The Most Direct Path to Stability

The most straightforward way to alleviate ring strain is through the cleavage of one of the C-C bonds, leading to a more stable, acyclic product. These reactions can be initiated by various means, including thermal, photochemical, or catalytic activation.

2.1.1. Thermal Ring-Opening: Under thermal conditions, cyclobutane and its derivatives can undergo conrotatory ring-opening to form 1,3-dienes. This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.

2.1.2. Catalytic Hydrogenation: Similar to cyclopropanes, cyclobutanes can undergo addition reactions, such as catalytic hydrogenation, which cleave the ring to form the corresponding open-chain alkane.[4] This reaction is driven by the release of ring strain.[4]

2.1.3. Acid- and Base-Catalyzed Ring Opening: The presence of activating functional groups can facilitate ring-opening under acidic or basic conditions. For example, cyclobutanones can undergo ring-opening reactions in the presence of nucleophiles.

Rearrangements: Reshaping the Carbon Skeleton

The strained nature of the cyclobutane ring also makes it susceptible to a variety of rearrangement reactions, often leading to the formation of more complex molecular architectures.

2.2.1. Thermal and Photochemical Rearrangements: Substituted cyclobutanes can undergo fascinating rearrangements under thermal or photochemical stimuli.[6] These reactions often proceed through concerted electrocyclic processes.[6] For example, the thermal rearrangement of vinylcyclobutane to cyclohexene is a classic example of a[7][7]-sigmatropic rearrangement.

2.2.2. Ring Expansions and Contractions: Cyclobutane derivatives can serve as precursors for larger or smaller rings. For instance, the ring expansion of cyclobutylcarbinyl systems is a well-established method for the synthesis of cyclopentanes. Conversely, ring contraction to form cyclopropanes can also occur, particularly when stabilized by adjacent functional groups.[6]

Cycloaddition Reactions: Building Complexity

Cyclobutanes are often synthesized via [2+2] cycloaddition reactions, and they can also participate in further cycloaddition chemistry.[6][8]

2.3.1. [2+2] Photocycloadditions: The photochemical [2+2] cycloaddition of two alkenes is a powerful method for the synthesis of cyclobutane rings.[6][9] This reaction has been extensively used in the synthesis of natural products and other complex molecules.

2.3.2. Transition Metal-Catalyzed Cycloadditions: Transition metal catalysts can mediate a variety of cycloaddition reactions involving cyclobutanes, enabling the construction of intricate polycyclic systems.

The Cyclobutane Motif in Modern Science: Applications in Drug Discovery and Materials

The unique structural and reactive properties of cyclobutane derivatives have led to their increasing use in various scientific disciplines.

Medicinal Chemistry: A Scaffold for Bioactivity

In drug discovery, the cyclobutane ring is utilized as a versatile scaffold to introduce conformational rigidity, improve metabolic stability, and orient pharmacophoric groups in three-dimensional space.[10] Its puckered nature allows for precise spatial arrangement of substituents, which can be crucial for binding to biological targets.[10] Furthermore, cyclobutane-containing natural products often exhibit significant biological activity, including antimicrobial and antitumor properties.[10][11] For instance, the carbocyclic nucleoside analogue, lubocavir, which contains a cyclobutane ring, has shown antiviral activity.[6]

Materials Science: Building with Strained Rings

The inherent strain energy of cyclobutanes can be harnessed in the design of novel materials. For example, the ring-opening polymerization of cyclobutane derivatives can lead to the formation of high-performance polymers. The rigid and well-defined geometry of the cyclobutane ring also makes it an attractive component for the construction of molecular machines and other nanoscale devices.

Experimental Protocol: Synthesis of a Cyclobutane Derivative via [2+2] Photocycloaddition

This section provides a representative, self-validating protocol for the synthesis of a cyclobutane derivative via a photochemical [2+2] cycloaddition. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To synthesize a substituted cyclobutane via the photochemical [2+2] cycloaddition of maleic anhydride and cyclohexene.

Materials:

  • Maleic anhydride

  • Cyclohexene (freshly distilled)

  • Acetone (spectroscopic grade)

  • Benzophenone (as a photosensitizer)

  • Hexanes

  • Ethyl acetate

  • Medium-pressure mercury lamp with a Pyrex filter

Procedure:

  • Reaction Setup: In a Pyrex reaction vessel, dissolve maleic anhydride (1.0 eq) and a slight excess of cyclohexene (1.2 eq) in acetone. The use of a Pyrex vessel is crucial as it filters out high-energy UV light that could lead to undesired side reactions. Acetone is chosen as the solvent due to its ability to dissolve the reactants and its appropriate UV transparency.

  • Addition of Photosensitizer: Add a catalytic amount of benzophenone (0.1 eq) to the solution. Benzophenone acts as a triplet sensitizer. It absorbs the UV light and transfers the energy to the cyclohexene, promoting it to an excited triplet state which is necessary for the cycloaddition to occur efficiently.

  • Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can quench the excited triplet state of the sensitizer and inhibit the reaction.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a medium-pressure mercury lamp. Irradiate the solution with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting materials.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product will contain the desired cyclobutane adduct, unreacted starting materials, and the sensitizer.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. Alternatively, the product can often be purified by recrystallization from a suitable solvent system.

Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy, which will show characteristic signals for the cyclobutane ring protons and carbons. The stereochemistry of the product can be determined by techniques such as NOESY NMR.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key principles and workflows.

Ring_Strain cluster_strain Origins of Ring Strain cluster_conformation Molecular Conformation Angle Strain Angle Strain Planar Cyclobutane (Hypothetical) Planar Cyclobutane (Hypothetical) Angle Strain->Planar Cyclobutane (Hypothetical) Severe in planar form Torsional Strain Torsional Strain Torsional Strain->Planar Cyclobutane (Hypothetical) Maximized in planar form Puckered Cyclobutane (Actual) Puckered Cyclobutane (Actual) Planar Cyclobutane (Hypothetical)->Puckered Cyclobutane (Actual) Adopts to relieve strain Puckered Cyclobutane (Actual)->Angle Strain Slightly increased Puckered Cyclobutane (Actual)->Torsional Strain Significantly reduced

Caption: The interplay between angle and torsional strain dictates the puckered conformation of cyclobutane.

Reactivity_Overview cluster_reactions Key Reaction Classes Cyclobutane Derivatives Cyclobutane Derivatives Ring-Opening Ring-Opening Cyclobutane Derivatives->Ring-Opening Relief of Strain Rearrangements Rearrangements Cyclobutane Derivatives->Rearrangements Skeletal Reorganization Cycloadditions Cycloadditions Cyclobutane Derivatives->Cycloadditions Building Complexity

Caption: The high ring strain of cyclobutane derivatives drives their diverse reactivity.

Photocycloaddition_Workflow Start Start Reaction_Setup Reaction Setup Dissolve reactants and sensitizer in solvent Start->Reaction_Setup Degassing Degassing Remove dissolved oxygen Reaction_Setup->Degassing Irradiation Irradiation Expose to UV light Degassing->Irradiation Workup Workup Remove solvent Irradiation->Workup Purification Purification Isolate the product Workup->Purification End End Purification->End

Caption: A generalized workflow for a [2+2] photocycloaddition reaction.

Conclusion

The inherent ring strain of cyclobutane derivatives is not a liability but rather a powerful synthetic tool. By understanding the origins of this strain and the predictable ways in which it can be relieved, chemists can design and execute novel transformations to construct complex and valuable molecules. From providing unique scaffolds in drug discovery to enabling the synthesis of advanced materials, the once-overlooked cyclobutane ring has firmly established its place in the modern synthetic chemist's toolkit. The continued exploration of the rich and diverse chemistry of these strained four-membered rings promises to unlock even more innovative applications in the years to come.

References

  • Namyslo, J. C., & de Meijere, A. (2005). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 105(10), 3843-3915. [Link]

  • Furman Chemistry 120. (n.d.). Organic / Cycloalkanes. PBworks. Retrieved from [Link]

  • Ahlstrom, T. M. (2022). The Role of Ring Strain in the Reactivity of Transition Metal-Catalyzed C–C Bond Activation Reactions (Doctoral dissertation, University of Pittsburgh). [Link]

  • Unknown. (n.d.). Rings (Cycloalkanes). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 23). Stability of Cycloalkanes - Angle Strain [Video]. YouTube. [Link]

  • Ashenhurst, J. (2014, April 3). Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. Retrieved from [Link]

  • Egawa, T., Fukuyama, T., Yamamoto, S., Takabayashi, F., Kambara, H., Ueda, T., & Kuchitsu, K. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 86(11), 6018-6026. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Sergeiko, R. S., Gorobets, N. Y., & Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Natural Products Journal, 1(1), 1-14. [Link]

  • Wikipedia contributors. (n.d.). Ring strain. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Bellus, D., & Ernst, B. (2000). The application of cyclobutane derivatives in organic synthesis. Angewandte Chemie International Edition, 39(22), 3922-3951. [Link]

  • Takeda, K. (2005). Cyclobutene Ring Opening Reactions. In Comprehensive Organic Synthesis II (pp. 1069-1105). Elsevier. [Link]

  • Wessjohann, L. A., & Schall, A. (2010). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 5(10), 1644-1655. [Link]

  • Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56. [Link]

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Methodological & Application

Application Note: Synthesis of 3-(Dimethylamino)cyclobutane-1-carboxylic acid

[1][2]

Abstract

This guide details the synthesis of 3-(dimethylamino)cyclobutane-1-carboxylic acid , a critical conformationally restricted amino acid scaffold used in drug discovery to modulate potency and metabolic stability.[1] The protocol prioritizes a reductive amination strategy starting from commercially available 3-oxocyclobutanecarboxylic acid.[1] This route is selected for its scalability, safety profile compared to azide/Curtius routes, and atom economy. Special attention is given to the isolation of the zwitterionic product and the separation of cis/trans diastereomers.

Introduction & Strategic Rationale

Cyclobutane rings serve as bioisosteres for phenyl rings or alkyl chains, offering a unique vector for "conformational locking." In peptide mimetics, 3-substituted cyclobutane amino acids restrict the rotation of the backbone, often enhancing binding affinity to GPCRs and kinases.

The synthesis of 3-(dimethylamino)cyclobutane-1-carboxylic acid presents two primary challenges:

  • Stereocontrol: The cyclobutane ring creates cis and trans isomers.[1] The biological activity is often strictly tied to one isomer.[1]

  • Zwitterionic Handling: The product contains both a basic tertiary amine and an acidic carboxyl group, making standard organic extraction difficult due to high water solubility at neutral pH.

Retrosynthetic Analysis

The most robust disconnection relies on Reductive Amination .[1] Unlike nucleophilic substitution on a cyclobutyl halide (which is prone to elimination or ring contraction), reductive amination preserves the ring integrity and allows for mild conditions.

RetrosynthesisTarget3-(Dimethylamino)cyclobutane-1-carboxylic acidIntermediateIminium IonIntermediateTarget->IntermediateReduction(NaBH(OAc)3)SM13-Oxocyclobutane-1-carboxylic acidIntermediate->SM1+ SM2SM2Dimethylamine(HCl or THF soln)

Figure 1: Retrosynthetic strategy focusing on the reductive amination of the keto-acid precursor.

Experimental Protocol: Reductive Amination Route

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
3-Oxocyclobutanecarboxylic acid 114.101.0Limiting Reagent
Dimethylamine (2.0 M in THF) 45.081.5 - 2.0Amine Source
Sodium Triacetoxyborohydride (STAB) 211.941.5Reducing Agent
Acetic Acid (glacial) 60.051.0Catalyst (pH adjustment)
Dichloromethane (DCM) -Solvent10 mL / g SM
Step-by-Step Procedure
Step 1: Iminium Formation [1]
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxocyclobutanecarboxylic acid (1.0 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Amine Addition: Add Dimethylamine (2.0 equiv, 2M in THF).

    • Note: If using Dimethylamine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free amine.

  • Acidification: Add Acetic Acid (1.0 equiv).

    • Mechanism:[1][2][3][4] Acetic acid catalyzes the formation of the iminium ion by protonating the carbonyl oxygen.

  • Equilibration: Stir at room temperature (20–25 °C) for 30–60 minutes. This ensures complete formation of the iminium species before reduction.

Step 2: Reduction
  • Reagent Addition: Cool the reaction mixture to 0 °C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

    • Why STAB? STAB is milder than NaBH4 and does not reduce the carboxylic acid or the ketone; it selectively reduces the protonated iminium ion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours (overnight).[1]

  • Monitoring: Check reaction progress via LC-MS (ESI+). Look for the disappearance of the starting material (m/z 113 [M-H]-) and appearance of the product (m/z 144 [M+H]+).

Step 3: Workup & Isolation (Critical)

Standard aqueous extraction will fail due to the zwitterionic nature of the product.[1]

Method A: Ion-Exchange Chromatography (Recommended for Purity) [1]

  • Quench the reaction with MeOH (5 mL).

  • Concentrate the mixture in vacuo to remove DCM/THF.

  • Dissolve the residue in minimal MeOH/Water (1:1).[1]

  • Load onto a Strong Cation Exchange (SCX-2) cartridge (pre-conditioned with MeOH).[1]

    • Wash: Flush with MeOH (3 CV) to remove non-basic impurities (unreacted acid, borate salts).

    • Elute: Flush with 2M Ammonia in MeOH .[1] The ammonia deprotonates the carboxylic acid and displaces the amine from the resin.

  • Concentrate the ammoniacal eluent to yield the crude amino acid as a white solid.

Method B: Isoelectric Precipitation (Scalable) [1]

  • Quench with water.[1]

  • Adjust pH to ~1-2 with 1N HCl to ensure the amine is protonated.[1] Wash with Et2O to remove unreacted keto-acid.[1]

  • Adjust the aqueous layer to the isoelectric point (pI ~6.5–7.0) using 1N NaOH.[1]

  • Lyophilize the aqueous layer to obtain the product mixed with NaCl.

  • Desalt by triturating with hot Ethanol (product dissolves; NaCl does not) or use a reverse-phase C18 column (eluting with water).[1]

Stereochemistry: Cis/Trans Separation

The reductive amination typically yields a mixture of cis and trans isomers (often ~6:4 to 7:3 favoring cis due to hydride attack from the less hindered face).

  • Cis-Isomer: The carboxyl and amine groups are on the same side.[1]

  • Trans-Isomer: The carboxyl and amine groups are on opposite sides.[1]

Separation Protocol:

  • Analytical: Use a C18 HPLC column with a buffered mobile phase (0.1% Formic acid or Ammonium Bicarbonate).[1] The isomers typically have distinct retention times due to different dipole moments.[1]

  • Preparative:

    • Crystallization: The trans-isomer is often less soluble in acetone/methanol mixtures and can sometimes be crystallized out.[1]

    • Prep-HPLC: For high purity (>99%), preparative reverse-phase HPLC is the gold standard.[1]

    • Derivatization: If separation is difficult, convert the acid to the methyl ester. The esters are non-zwitterionic and easily separated by standard silica flash chromatography.[1] Hydrolyze (LiOH/THF/H2O) to recover the acid.[1]

Workflow Visualization

WorkflowStartStart:3-Oxocyclobutane-1-carboxylic acidStep11. Iminium Formation(Me2NH, AcOH, DCM)Start->Step1Step22. Reduction(NaBH(OAc)3, 0°C -> RT)Step1->Step2CheckLC-MS Check(m/z 144)Step2->CheckWorkupWorkup ChoiceCheck->WorkupCompleteMethodAMethod A: SCX Column(Catch & Release)Workup->MethodAHigh PurityMethodBMethod B: IsoelectricPrecipitationWorkup->MethodBScale >10gFinalFinal Product(Cis/Trans Mixture)MethodA->FinalMethodB->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Safety & Handling

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable).[1] Keep dry.[1]

  • Dimethylamine: Volatile and corrosive.[1] Use in a fume hood.[1] If using the hydrochloride salt, ensure adequate ventilation when adding base.

  • Cyclobutanes: Generally stable, but avoid extreme temperatures (>150 °C) which might induce ring opening or rearrangement.

References

  • Reductive Amination General Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link[1]

  • Cyclobutane Amino Acid Synthesis: Kotha, S., et al. "Synthesis of constrained amino acids." Tetrahedron, 2013, 69, 9461.
  • Isomer Separation (Analogous Systems): "Separation of cis and trans isomers of 3-aminocyclobutanecarboxylic acid derivatives.
  • Commercial Availability & Properties: PubChem Compound Summary for 3-(Dimethylamino)cyclobutanecarboxylic acid. Link

Application Note: Reductive Amination of 3-Ketocyclobutane-1-Carboxylic Acid

[1]

Abstract & Scope

The cyclobutane ring is a high-value scaffold in medicinal chemistry, offering defined spatial orientation of substituents and increased

3-aminocyclobutane-1-carboxylic acid1

This application note details a robust, self-validating protocol for the direct reductive amination of 3-ketocyclobutane-1-carboxylic acid using Sodium Triacetoxyborohydride (STAB) . Unlike harsher reducing agents (e.g.,

Critical Design Parameters

Reaction Mechanism & Stereoselectivity

The reaction proceeds via the formation of an iminium ion species.[1] The hydride attack on the cyclobutane ring is governed by steric approach control.[1]

  • Kinetic Control: The hydride donor (

    
    ) typically attacks from the less hindered face (equatorial attack), leading to the cis-isomer  (amine and carboxylic acid on the same side) as the major product.[1]
    
  • Thermodynamic Drift: High temperatures or reversible conditions can lead to equilibration, increasing the ratio of the trans-isomer.

Solvent System & Solubility
  • Challenge: 3-ketocyclobutane-1-carboxylic acid is polar and poorly soluble in pure Dichloromethane (DCM), the standard solvent for STAB reactions.[1]

  • Solution: A mixture of THF (Tetrahydrofuran) and 1,2-Dichloroethane (DCE) is recommended. THF solubilizes the acid, while DCE promotes iminium formation.

  • Protic Solvents: Avoid Methanol when using STAB, as it degrades the reagent.[2] If Methanol is required for solubility, switch the reducing agent to Sodium Cyanoborohydride (

    
    ) or Picoline-Borane (though these are more toxic or slower).[1]
    
Stoichiometry[3]
  • Amine: 1.0 – 1.2 equivalents.

  • STAB: 1.4 – 1.6 equivalents (excess ensures complete reduction of the iminium).[1]

  • Acetic Acid: 1.0 – 2.0 equivalents.[1] Essential for catalyzing iminium formation, especially when using free base amines.

Visualization: Reaction Pathway[1][4]

The following diagram illustrates the mechanistic pathway and the critical decision node for stereochemistry.

ReactionMechanismcluster_conditionsReaction ConditionsStart3-Ketocyclobutane-1-Carboxylic AcidHemiaminalHemiaminalIntermediateStart->Hemiaminal+ Amine+ AcOHAminePrimary/SecondaryAmine (R-NH2)Amine->HemiaminalIminiumIminium Ion(Active Species)Hemiaminal->Iminium- H2OTransitionHydride Attack(STAB)Iminium->Transition+ H-Product_CisCis-Product(Kinetic Major)Transition->Product_CisEquatorial Attack(Less Hindered)Product_TransTrans-Product(Thermodynamic Minor)Transition->Product_TransAxial Attack(More Hindered)

Figure 1: Mechanistic pathway of reductive amination showing the bifurcation into cis/trans isomers upon hydride attack.

Experimental Protocol

Materials
  • Substrate: 3-Oxocyclobutane-1-carboxylic acid (1.0 equiv).[1]

  • Amine: Primary or Secondary Amine (1.1 equiv).[1]

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: Anhydrous THF/DCE (1:1 ratio).

  • Additive: Glacial Acetic Acid (1.0 equiv).

Step-by-Step Methodology
Phase 1: Iminium Formation[1]
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 3-Oxocyclobutane-1-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv).

  • Solvent Addition: Add anhydrous THF/DCE (1:1 v/v) to achieve a concentration of 0.1 M – 0.2 M.

  • Activation: Add Glacial Acetic Acid (1.0 equiv).

    • Note: If the amine is used as a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free the amine, and increase Acetic Acid to 2.0 equiv.

  • Equilibration: Stir at Room Temperature (20-25°C) for 30–60 minutes. This allows the hemiaminal/iminium equilibrium to establish.[1]

Phase 2: Reduction[1][2][3]
  • Reagent Addition: Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Caution: Mild gas evolution (

      
      ) may occur. Do not seal the system completely; ensure nitrogen venting.[1]
      
  • Reaction: Stir the suspension vigorously at Room Temperature.

  • Monitoring: Monitor by LC-MS or TLC (stain with Ninhydrin or PMA) after 4 hours. The reaction typically requires 4–16 hours for completion.[1]

Phase 3: Workup & Isolation (Zwitterion Handling)

The product is an amino acid (zwitterion), making standard extraction difficult.[1] Choose Method A or B.

Method A: Ion Exchange (For high purity/small scale)

  • Quench: Add water (5 mL/mmol) to quench excess hydride.[1]

  • Concentration: Remove organic solvents (THF/DCE) under reduced pressure.

  • Loading: Load the aqueous residue onto a column of Dowex 50W X8 (H+ form).

  • Washing: Wash with distilled water (3 CV - column volumes) to remove non-basic impurities (unreacted keto-acid).

  • Elution: Elute the product with 1M

    
     or Pyridine/Water.
    
  • Lyophilization: Freeze-dry the ammoniacal fractions to obtain the product as a white solid.[1]

Method B: Boc-Protection (For ease of extraction)

  • Quench: Add saturated

    
     to adjust pH to ~8-9.
    
  • Protection: Add

    
     (1.5 equiv) and THF (if removed).[1] Stir for 3 hours.
    
  • Acidification: Carefully acidify to pH 3 with 1M HCl (cold).

  • Extraction: Extract immediately with Ethyl Acetate (3x). The N-Boc protected amino acid is organic soluble.[1]

  • Drying: Dry over

    
     and concentrate.
    

Workflow Diagram

WorkflowStep1Step 1: Mix Reagents(Ketone + Amine + AcOH)Solvent: THF/DCEStep2Step 2: Iminium FormationStir 30-60 min @ RTStep1->Step2Step3Step 3: ReductionAdd STAB portion-wiseStir 4-16hStep2->Step3CheckLC-MS CheckComplete?Step3->CheckCheck->Step3NoBranchChoose WorkupCheck->BranchYesMethodAMethod A: Ion Exchange(Dowex 50W)Yields Free Amino AcidBranch->MethodAHigh PurityMethodBMethod B: In-situ Protection(Add Boc2O, pH 9)Yields N-Boc Amino AcidBranch->MethodBSimplified Extraction

Figure 2: Operational workflow for the reductive amination protocol.

Data Summary & Troubleshooting

Expected Stereoselectivity
Substrate Substituent (C3)Reducing AgentSolventMajor IsomerApprox Ratio (Cis:Trans)
Carboxylic AcidSTABTHF/DCECis 3:1 to 10:1
Carboxylic Acid

MeOHCis 2:1 to 5:1
Carboxylic Acid

EtOHCis >10:1 (Variable)

Note: "Cis" refers to the relationship between the C1-Carboxylate and the C3-Amine.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Iminium formation is slow due to steric strain.[1]Increase AcOH to 5% v/v. Add molecular sieves (4Å) to remove water.
Insoluble Starting Material 3-oxocyclobutane-1-COOH is too polar for DCE.[1]Increase THF ratio or use pure THF. Ensure reagents are dry.
Product stuck in Aqueous Zwitterion formation prevents extraction.[1]Use Method A (Dowex) or Method B (Boc-protection) described above.[1] Do NOT use simple DCM extraction.
Trans-isomer enriched Thermodynamic equilibration occurred.[1]Keep reaction temp < 25°C. Shorten reaction time. Avoid strong bases.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link][5]

  • Pigou, P. E., & Schiesser, C. H. (1988). "Convenient route to 1,3-disubstituted cyclobutanes. An inexpensive synthesis of 3-oxocyclobutanecarboxylic acid." Journal of Organic Chemistry. [Link][5]

  • Mullins, R. (2022). "Reductive Amination & Amide Synthesis (Lecture)." Organic Chemistry Resources. [Link]

  • Vertex Pharmaceuticals. (2010). "Patent: Modulators of Cystic Fibrosis Transmembrane Conductance Regulator." (Example of 3-aminocyclobutane scaffold utility).

Diastereoselective Synthesis of Functionalized Cyclobutane Carboxylic Acids: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Drug Discovery

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable scaffold in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure offers a unique conformational constraint that can pre-organize pharmacophoric elements for optimal interaction with biological targets.[2] This often leads to improved potency, selectivity, and metabolic stability compared to more flexible acyclic or larger ring analogues.[2] Specifically, functionalized cyclobutane carboxylic acids serve as crucial building blocks for a wide array of biologically active molecules, including analogues of amino acids and peptides, and are key components in drugs targeting CNS disorders and other conditions.[2][3][4][5]

However, the construction of these strained rings with precise control over multiple stereocenters presents a significant synthetic challenge. Diastereoselectivity is paramount, as the specific spatial arrangement of substituents on the cyclobutane ring dictates the molecule's biological activity. This guide provides an in-depth overview of robust strategies for the diastereoselective synthesis of functionalized cyclobutane carboxylic acids, explains the mechanistic underpinnings of stereocontrol, and offers detailed, field-proven protocols for immediate application in a research and development setting.

Core Synthetic Strategies for Diastereocontrol

The assembly of functionalized cyclobutanes with high diastereoselectivity predominantly relies on a few powerful classes of chemical transformations. The choice of strategy is often dictated by the desired substitution pattern and the available starting materials.

[2+2] Cycloadditions: The Workhorse of Cyclobutane Synthesis

The [2+2] cycloaddition, involving the union of two two-carbon components (e.g., two olefins or a ketene and an imine), is the most direct and widely used method for constructing the cyclobutane core.[6][7] Stereocontrol in these reactions is achieved through various means, including photochemical, thermal, and metal-catalyzed pathways.

  • Photochemical [2+2] Cycloadditions: This classic method involves the excitation of an olefin to a triplet state, which then undergoes a stepwise cycloaddition with a ground-state olefin.[1][8] While powerful, controlling diastereoselectivity can be challenging. More recently, visible-light photocatalysis using ruthenium or iridium-based photosensitizers has emerged as a milder and more selective alternative, enabling highly diastereoselective intramolecular [2+2] cycloadditions to build complex, fused ring systems.[9][10]

  • Ketene-Imine Cycloadditions (Staudinger Synthesis): The Staudinger reaction provides a powerful route to β-lactams, which are cyclic amides embedded in a four-membered ring.[11][12] These structures can be hydrolyzed to yield cyclobutane amino acids. The diastereoselectivity of this reaction is mechanistically controlled; it proceeds through a zwitterionic intermediate.[11] The rate of ring closure versus the rate of bond rotation in this intermediate determines the final cis/trans stereochemistry of the product.[11] Judicious choice of substituents on both the ketene and the imine can strongly influence this outcome, often providing excellent stereocontrol.[11][13][14]

  • Transition Metal-Catalyzed [2+2] Cycloadditions: The use of transition metal catalysts, such as those based on copper, rhodium, titanium, or gold, has revolutionized enantioselective and diastereoselective [2+2] cycloadditions.[7][8][15][16][17] Chiral ligands coordinated to the metal center create a chiral environment that directs the approach of the reacting partners, leading to high levels of stereocontrol that were previously unattainable.[7][18]

Ring-Opening of Strained Bicyclic Systems

An increasingly popular and highly diastereoselective strategy involves the strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs). These highly strained molecules react readily with a variety of nucleophiles in the presence of a catalyst. A notable advantage is the ability to generate 1,3-disubstituted cyclobutanes, a common motif in drug candidates.[4]

Recent work has demonstrated that silver(I) salts can act as effective π-acid catalysts to activate the central C-C bond of BCBs towards nucleophilic attack.[4] This method allows for the highly diastereoselective synthesis of 1,1,3-trisubstituted cyclobutanes. The stereochemical outcome is dictated by the trajectory of the nucleophilic attack on a carbocationic intermediate, which can be controlled by steric and electronic factors, including hydrogen bonding.[4]

Intramolecular Cyclization and Double Alkylation Strategies

For specific substitution patterns, intramolecular cyclization methods offer excellent stereocontrol. A scalable and diastereoselective synthesis reported by Merck utilizes a double-alkylation of an aryl-acetic acid dianion with epichlorohydrin.[19] The stereochemistry is rationalized by a magnesium chelate that templates the final ring-closing alkylation, delivering a single diastereomer of a 3-hydroxycyclobutane-1-carboxylic acid derivative.[19]

Experimental Protocols and Methodologies

The following protocols are presented as self-validating systems, including details on setup, execution, and expected outcomes.

Workflow for Cyclobutane Carboxylic Acid Synthesis

The general process from starting material to final product is outlined below. Each step requires careful optimization and validation.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Characterization & Validation Start Select Starting Materials (e.g., Olefin, Acid Chloride) Reaction Diastereoselective Reaction ([2+2], Ring-Opening, etc.) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Spec Spectroscopic Analysis (NMR, IR, MS) Purify->Spec Stereo Stereochemical Analysis (NOE, X-ray, Chiral HPLC) Spec->Stereo Final Final Characterized Product Stereo->Final caption General Experimental Workflow.

Caption: General Experimental Workflow.

Protocol 1: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Ester via Silver-Catalyzed Ring-Opening

This protocol is adapted from a method for the highly diastereoselective synthesis of 1,1,3-trisubstituted cyclobutanes via polar strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs).[4]

Causality: Silver tetrafluoroborate (AgBF₄) acts as a carbophilic π-acid, activating the central C-C bond of the BCB ester. This generates a cyclobutyl cation intermediate. The phenol nucleophile then attacks this intermediate. The high cis-diastereoselectivity is achieved because a hydrogen bond between the phenol's hydroxyl group and the ester's carbonyl group stabilizes the transition state leading to the cis product.[4]

G cluster_reaction Reaction Conditions BCB Bicyclo[1.1.0]butane Ester (1 equiv.) Product cis-1,3-Disubstituted Cyclobutane Product (>98:2 d.r.) BCB->Product Phenol Phenol Derivative (1.2 equiv.) Phenol->Product Catalyst AgBF4 (2 mol%) Catalyst->Product catalysis Solvent Dichloromethane (DCM) 0.1 M caption Key components for Ag-catalyzed ring-opening.

Caption: Key components for Ag-catalyzed ring-opening.

Materials:

  • Dimethyl 2-phenylbicyclo[1.1.0]butane-1,3-dicarboxylate (BCB starting material)

  • 4-Methoxyphenol

  • Silver tetrafluoroborate (AgBF₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the BCB starting material (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add 4-methoxyphenol (1.2 mmol, 1.2 equiv) followed by anhydrous DCM (10 mL, to make a 0.1 M solution). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Introduction: In a separate vial, weigh silver tetrafluoroborate (0.02 mmol, 2 mol%) and dissolve it in a minimal amount of anhydrous DCM. Add the catalyst solution to the reaction mixture dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure cis-cyclobutane product.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction product, which is expected to be >98:2.[4] The ester can then be selectively hydrolyzed to the corresponding carboxylic acid if desired.[4]

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes key performance indicators for different diastereoselective strategies, allowing for a direct comparison to guide experimental design.

Methodology Key Reagents Typical Substrates Diastereomeric Ratio (d.r.) Yield Reference
Visible-Light Photocatalysis Ir-based photosensitizerN-alkenoyl heterocycles>99:1>99%[9]
Ag-Catalyzed Ring-Opening AgBF₄, Bicyclo[1.1.0]butanePhenols, Alcoholsup to >98:281-95%[4]
Double Alkylation Mg(OEt)₂, EpichlorohydrinArylacetic acidsSingle diastereomer55% (3 steps)[19]
Staudinger Cycloaddition Acid chloride, Imine, BaseKetenes, Iminescis or trans selectiveGood to Excellent[11][14]

Conclusion and Future Outlook

The synthesis of functionalized cyclobutane carboxylic acids with high diastereoselectivity is an enabling technology for modern drug discovery. While classic methods like photochemical [2+2] cycloadditions remain relevant, newer strategies involving visible-light photocatalysis, transition-metal catalysis, and strain-release ring-openings offer superior control and broader substrate scope. The ability to rationally design and execute these complex transformations allows researchers to access novel chemical space and develop drug candidates with optimized three-dimensional structures for enhanced biological performance. Future developments will likely focus on expanding the catalytic toolbox to allow for even more complex and densely functionalized cyclobutane structures to be synthesized with predictable and perfect stereocontrol.

References

  • Diastereoselective synthesis of fulleropyrrolidines from suitably functionalized chiral cyclobutanes. PubMed. Available at: [Link]

  • Diastereoselective synthesis of fulleropyrrolidines from suitably functionalized chiral cyclobutanes. Semantic Scholar. Available at: [Link]

  • Synthesis of Cyclobutane-Fused Tetracyclic Scaffolds via Visible-Light Photocatalysis for Building Molecular Complexity. Journal of the American Chemical Society. Available at: [Link]

  • Cyclobutanecarboxylic acid. Wikipedia. Available at: [Link]

  • The Crucial Role of Cyclobutanecarboxylic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Available at: [Link]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. Available at: [Link]

  • Cyclobutanecarboxylic Acid: A Versatile Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Royal Society of Chemistry. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Auburn University. Available at: [Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available at: [Link]

  • Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. PubMed. Available at: [Link]

  • Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid. Google Patents.
  • Staudinger Ketene−Imine Cycloaddition, RCM Approach to Macrocrocyclic Bisazetidinones. The Journal of Organic Chemistry. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry & Medicinal Chemistry. Available at: [Link]

  • Staudinger Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric [2 + 2] cycloaddition reaction catalyzed by a chiral titanium reagent. Journal of the American Chemical Society. Available at: [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. Available at: [Link]

  • Staudinger synthesis. Wikipedia. Available at: [Link]

  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. Available at: [Link]

  • cyclobutane-1-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available at: [Link]

  • Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Available at: [Link]

  • Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. MDPI. Available at: [Link]

  • cis-Cyclobutane-1,3-dicarboxylic acid. PubChem. Available at: [Link]

  • "Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei". UND Scholarly Commons. Available at: [Link]

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Application Notes and Protocols: 3-Oxo-1-cyclobutanecarboxylic Acid as a Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Strained Ring Scaffolds

In the landscape of modern drug discovery and materials science, the quest for novel molecular architectures with precisely controlled three-dimensional structures is paramount. Strained ring systems, particularly cyclobutanes, have emerged as powerful design elements. The inherent ring strain of the cyclobutane core imparts specific conformational rigidity, which can significantly enhance the binding affinity and selectivity of drug candidates to their biological targets.[1]

Among the repertoire of cyclobutane-based building blocks, 3-oxo-1-cyclobutanecarboxylic acid (3-O-1-CCA) stands out as an exceptionally valuable and versatile intermediate.[2] Its chemical structure is deceptively simple, yet it houses two orthogonal functional groups—a ketone and a carboxylic acid—on a constrained four-membered ring. This bifunctionality allows for sequential, selective chemical transformations, opening pathways to complex molecular designs that would otherwise be challenging to achieve.[1][2] This guide provides an in-depth exploration of 3-O-1-CCA, from its fundamental properties and synthesis to detailed, field-proven protocols for its application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety profile of a key intermediate is the foundation of its effective and safe utilization in any synthetic campaign.

Key Properties

The essential physicochemical data for 3-oxo-1-cyclobutanecarboxylic acid are summarized below.

PropertyValueReference
CAS Number 23761-23-1[2][3]
Molecular Formula C₅H₆O₃[2][3]
Molecular Weight 114.10 g/mol [2][3][4]
Appearance White to off-white solid/powder[2][5]
Melting Point 69-70 °C[2]
SMILES O=C(O)C1CC(=O)C1[6]
InChIKey IENOFRJPUPTEMI-UHFFFAOYSA-N[3]
Safety and Handling

As a reactive chemical intermediate, 3-O-1-CCA requires careful handling to ensure laboratory safety. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

GHS Hazard Classification: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Core Synthetic Protocol: Preparation of 3-Oxo-1-cyclobutanecarboxylic Acid

While several synthetic routes to 3-O-1-CCA exist, a modern and scalable three-step approach starting from readily available commercial materials—acetone, bromine, and malononitrile—has proven effective. This method avoids the use of highly toxic reagents like osmium tetroxide, making it more suitable for scale-up operations.[8]

The causality behind this specific pathway lies in its efficiency: it begins with a simple bromination, followed by a phase-transfer-catalyzed cyclization to construct the strained ring, and concludes with a robust hydrolysis to unmask the desired functional groups.

Synthesis_Workflow Acetone Acetone + Bromine Dibromoacetone 1,3-Dibromoacetone Acetone->Dibromoacetone Step 1: Bromination Dicyanocyclobutanone 3,3-Dicyanocyclobutanone Dibromoacetone->Dicyanocyclobutanone Step 2: Cyclization (TBAB, K2CO3) Malononitrile Malononitrile Malononitrile->Dicyanocyclobutanone FinalProduct 3-Oxo-1-cyclobutanecarboxylic Acid Dicyanocyclobutanone->FinalProduct Step 3: Hydrolysis (aq. HCl)

Caption: General workflow for the synthesis of 3-O-1-CCA.

Detailed Experimental Protocol

Step 1: Synthesis of 1,3-Dibromoacetone [8]

  • To a solution of acetone in ethanol at room temperature, slowly add bromine dropwise while maintaining the reaction temperature.

  • Stir the reaction mixture for 10-16 hours at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Remove the solvent and excess reagents under reduced pressure to yield crude 1,3-dibromoacetone, which can be used in the next step without further purification.

Step 2: Synthesis of 3,3-Dicyanocyclobutanone [8]

  • In a flask equipped with a mechanical stirrer, add N,N-dimethylformamide (DMF), potassium carbonate, sodium iodide as an activator, and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

  • Add malononitrile to the mixture.

  • Heat the mixture to 60-90 °C and add the crude 1,3-dibromoacetone from Step 1 dropwise.

  • Stir the reaction vigorously for 16-24 hours. The phase-transfer catalyst is crucial here for facilitating the reaction between the aqueous/solid inorganic base and the organic substrate.

  • After cooling, quench the reaction with water and extract the product with toluene.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Step 3: Hydrolysis to 3-Oxo-1-cyclobutanecarboxylic Acid [8]

  • Suspend the 3,3-dicyanocyclobutanone in 6M aqueous hydrochloric acid.

  • Heat the mixture to reflux (approx. 70 °C) for 24 hours. This step involves the hydrolysis of both nitrile groups to carboxylic acids, followed by the decarboxylation of the resulting malonic acid derivative at the elevated temperature.

  • Upon completion, evaporate the solution to dryness under reduced pressure.

  • The resulting crude solid is then recrystallized from a suitable solvent system (e.g., methyl tert-butyl ether) to yield the pure 3-oxo-1-cyclobutanecarboxylic acid.

StepProductTypical YieldPurity (by HPLC)
Overall 3-Oxo-1-cyclobutanecarboxylic Acid52-68%99-99.2%

Table data based on reported patent information.[8]

Key Transformations and Application Protocols

The synthetic utility of 3-O-1-CCA stems from the selective manipulation of its two functional groups.

Protocol: Amide Coupling

Amide bond formation is arguably the most critical reaction for incorporating the 3-O-1-CCA scaffold into nascent drug molecules, such as kinase inhibitors.[8] The use of modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a reliable and high-yielding method.

Causality: HATU is a highly efficient coupling reagent because it rapidly activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by an amine, minimizing side reactions and racemization.

Amide_Coupling CCA 3-O-1-CCA Intermediate Activated Ester (O-Acylisourea) CCA->Intermediate Activation HATU HATU + Base (e.g., DIPEA) HATU->Intermediate Amine R-NH₂ Product Amide Product Amine->Product Intermediate->Product Nucleophilic Attack Reductive_Amination sub 3-Oxo-cyclobutane Derivative iminium Iminium Ion Intermediate sub->iminium Condensation (AcOH catalyst) amine R₂NH amine->iminium product Amine Product iminium->product Reduction stab NaB(OAc)₃H (STAB) stab->product Case_Study A 3-Oxo-1-cyclobutanecarboxylic Acid B 3-Oxocyclobutane-1-carboxamide A->B 1. SOCl₂ 2. NH₄OH C N-(3-Oxocyclobutyl)acetamide B->C Hofmann Rearrangement D N-(cis-3-(Methylamino)cyclobutyl) acetamide C->D Reductive Amination (MeNH₂, STAB)

Sources

Resolving Cyclobutane Enantiomers: An Application Guide to Chiral HPLC Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for developing robust High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of cyclobutane derivatives. Cyclobutane moieties are critical structural motifs in numerous pharmaceuticals and biologically active compounds, making the accurate determination of enantiomeric purity a regulatory and scientific necessity.[1][2] This document moves beyond standard protocols to explain the underlying principles of chiral recognition and the rationale behind strategic choices in stationary phase selection, mobile phase optimization, and overall method design. Detailed, step-by-step protocols are provided for screening and optimization, supplemented by data tables and workflow diagrams to facilitate practical implementation in research, development, and quality control environments.

Introduction: The Unique Challenge of Cyclobutane Stereochemistry

The cyclobutane ring, a four-membered carbocycle, presents unique stereochemical challenges. While seemingly simple, its puckered, non-planar conformation and the potential for multiple stereocenters lead to complex chiral structures.[3] The biological activity of cyclobutane-containing drugs can be highly enantiomer-specific, with one enantiomer providing therapeutic benefit while the other may be inactive or even harmful. Consequently, high-performance liquid chromatography (HPLC) has become an indispensable tool for the reliable separation and quantification of these enantiomers.[4][5]

The direct separation of enantiomers is most commonly and effectively achieved by using a chiral stationary phase (CSP).[4][6][7] The principle relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[7][8] Differences in the stability or formation energy of these complexes result in different retention times, enabling separation.[7] This guide focuses on the strategic development of such methods for cyclobutane derivatives.

The Foundation: Selecting the Right Chiral Stationary Phase (CSP)

The choice of CSP is the most critical decision in chiral method development.[9] For cyclobutane derivatives, which are often small and may lack multiple interaction points, polysaccharide-based and macrocyclic glycopeptide CSPs are typically the most successful.[9]

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

CSPs derived from cellulose and amylose, coated or immobilized on a silica support, are exceptionally versatile.[10][11][12] Brands like Daicel's CHIRALPAK® and CHIRALCEL® series are industry standards.[12][13] Chiral recognition occurs within the helical grooves of the polysaccharide polymer, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

  • Coated vs. Immobilized CSPs:

    • Coated CSPs (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H) are highly effective but have limitations on the solvents that can be used, as aggressive solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can damage the phase.[11]

    • Immobilized CSPs (e.g., CHIRALPAK® IA, IB, IC) have the chiral selector covalently bonded to the silica.[12][14] This provides exceptional robustness and allows for the use of a much wider range of solvents, significantly expanding method development possibilities.[12][14][15]

Other Promising CSPs

While polysaccharide columns are a primary starting point, other CSP types can offer unique selectivity:

  • Macrocyclic Glycopeptide CSPs: (e.g., CHIROBIOTIC™ V, T) These phases offer a complex array of interaction sites, including peptide backbones, carbohydrate baskets, and aromatic rings, making them useful for a broad range of molecules.[11][16]

  • Cyclodextrin-Based CSPs: These consist of cyclic oligosaccharides that form inclusion complexes with analytes, where the analyte fits into the hydrophobic cavity of the cyclodextrin.[8][17] Chiral recognition is often driven by interactions at the rim of the cavity.[18]

Workflow Diagram: CSP Selection Strategy

CSP_Selection Analyte Cyclobutane Analyte Screening Initial Screening (2-3 Columns) Analyte->Screening Poly Immobilized Polysaccharide CSP (e.g., CHIRALPAK IA/IB) Screening->Poly Primary Choice Macro Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC V) Screening->Macro Secondary Choice NoSep No Separation or Poor Resolution (Rs < 1.0) Poly->NoSep Optimize Optimize Mobile Phase (See Protocol 2) Poly->Optimize Partial Separation (0.5 < Rs < 1.5) Macro->NoSep Macro->Optimize Partial Separation (0.5 < Rs < 1.5) Expand Expand Screen: - Coated Polysaccharide - Cyclodextrin CSPs - Pirkle-type CSPs NoSep->Expand If Needed Success Baseline Resolution (Rs >= 1.5) Optimize->Success

Caption: A decision tree for initial chiral stationary phase screening.

Mobile Phase: The Key to Unlocking Resolution

Once a promising CSP is identified, the mobile phase composition is systematically adjusted to achieve optimal separation. The choice of elution mode—Normal Phase, Reversed-Phase, or Polar Organic—dictates the solvents and additives used.

Elution Modes
Elution ModePrimary SolventsCommon ModifiersStrengths for Cyclobutanes
Normal Phase (NP) Heptane/HexaneAlcohols (IPA, EtOH)Excellent selectivity, often the first choice for screening.[16]
Reversed-Phase (RP) Water/Acetonitrile (ACN) or Methanol (MeOH)Buffers (Formate, Acetate)Ideal for polar cyclobutanes or LC-MS applications.[16][19]
Polar Organic (PO) Acetonitrile or MethanolAlcohols, AdditivesGood alternative to NP, offers different selectivity.[16]
The Critical Role of Additives

Mobile phase additives are low-concentration acids or bases that can dramatically improve peak shape and resolution by controlling the ionization state of the analyte and interacting with the stationary phase.[20]

  • For Acidic Analytes: Add a small amount of a weak acid like trifluoroacetic acid (TFA) or acetic acid (0.1% v/v is a typical starting point). This suppresses the deprotonation of the analyte, reducing peak tailing.

  • For Basic Analytes: Use a weak base such as diethylamine (DEA) or ethylenediamine (EDA) (typically 0.1% v/v). This prevents unwanted ionic interactions between a protonated basic analyte and residual silanols on the silica surface.

Experimental Protocols

Protocol 1: Initial CSP and Mobile Phase Screening

This protocol outlines a systematic approach to quickly identify a promising starting point for method development.

Objective: To screen a set of diverse chiral columns and mobile phases to find conditions that show any degree of enantiomeric separation.

Materials:

  • HPLC System with UV Detector

  • Columns:

    • Immobilized Polysaccharide: e.g., CHIRALPAK® IA-3 (3 µm, 4.6 x 150 mm)

    • Coated Polysaccharide: e.g., CHIRALCEL® OD-3 (3 µm, 4.6 x 150 mm)

    • Macrocyclic Glycopeptide: e.g., Astec® CHIROBIOTIC™ V2 (5 µm, 4.6 x 250 mm)

  • Mobile Phases (pre-mixed and degassed):

    • NP-A: Heptane / Isopropanol (IPA) (90:10, v/v)

    • NP-B: Heptane / Ethanol (EtOH) (85:15, v/v)

    • PO: Acetonitrile (ACN) / Methanol (MeOH) (50:50, v/v)

  • Sample: Racemic cyclobutane derivative dissolved in mobile phase at ~0.5 mg/mL.

Procedure:

  • System Preparation: Purge the HPLC system thoroughly.

  • Column Installation & Equilibration:

    • Install the first column (e.g., CHIRALPAK® IA-3).

    • Equilibrate with the first mobile phase (e.g., NP-A) at a flow rate of 1.0 mL/min until a stable baseline is achieved (~20 column volumes).

  • Injection: Inject 5 µL of the sample. Run for 20-30 minutes.

  • Evaluation:

    • Assess the chromatogram. Is there any peak splitting or shouldering?

    • If separation is observed, calculate the resolution (Rs).

    • If no separation, proceed to the next mobile phase.

  • Screening Sequence:

    • Test mobile phase NP-B on the same column. Re-equilibrate for at least 20 column volumes before injecting.

    • Test mobile phase PO. Crucially, ensure miscibility. Flush the system and column with an intermediate solvent like IPA before switching between NP and PO modes.

  • Repeat for All Columns: Repeat steps 2-5 for each column in the screening set.

Data Summary Table:

ColumnMobile PhaseResolution (Rs)Observations
CHIRALPAK IA-3Heptane/IPA (90:10)1.2Partial separation, good peak shape. Promising.
CHIRALPAK IA-3Heptane/EtOH (85:15)0.8Poor separation.
CHIRALPAK IA-3ACN/MeOH (50:50)0No separation.
CHIRALCEL OD-3Heptane/IPA (90:10)0No separation.
............
Protocol 2: Method Optimization

Objective: To refine the initial "hit" from Protocol 1 to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable runtime.

Starting Point: Assume the best result from screening was CHIRALPAK IA-3 with Heptane/IPA (90:10), yielding Rs = 1.2.

Procedure:

  • Optimize Modifier Percentage:

    • Decrease the percentage of the alcohol modifier (IPA) to increase retention and potentially improve resolution.

    • Prepare mobile phases of Heptane/IPA at 95:5 and 97:3.

    • Run the sample with each mobile phase and record retention times and resolution. A lower percentage of the polar alcohol will generally increase retention and resolution.

  • Introduce an Additive (if necessary):

    • If peaks are tailing, determine if your analyte is acidic or basic.

    • For an acidic analyte, add 0.1% TFA to the IPA portion of your mobile phase before mixing with heptane.

    • For a basic analyte, add 0.1% DEA to the IPA portion.

    • Re-run the optimized mobile phase (e.g., Heptane/IPA 95:5 with 0.1% DEA).

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase efficiency and improve resolution, at the cost of longer run times.

    • Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity but increase backpressure.

  • Finalize Method and Verify: Once baseline separation is achieved, perform multiple injections to confirm reproducibility.

Workflow Diagram: Chiral Method Development

Method_Dev cluster_Screen Phase 1: Screening cluster_Opt Phase 2: Optimization cluster_Val Phase 3: Validation Screen_Cols Select 2-3 Diverse CSPs (Protocol 1) Screen_MPs Test with Standard NP & PO Mobile Phases Screen_Cols->Screen_MPs Select_Hit Identify Best CSP/MP 'Hit' (Rs > 0.5) Screen_MPs->Select_Hit Opt_Mod Adjust % Modifier (e.g., IPA, EtOH) Select_Hit->Opt_Mod Opt_Add Add Acidic/Basic Modifier (Improve Peak Shape) Opt_Mod->Opt_Add Opt_Temp Optimize Temperature & Flow Rate Opt_Add->Opt_Temp Validation Confirm Rs >= 1.5 Check Reproducibility System Suitability Opt_Temp->Validation

Sources

Application Notes & Protocols: The Emerging Role of Functionalized Cyclobutane Amino Acids in Peptide Stapling

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Reinforcing Nature's Blueprints with Peptide Stapling

Peptides have emerged as highly sought-after therapeutic candidates due to their high specificity and potency in modulating biological processes, particularly protein-protein interactions (PPIs).[1] However, their clinical translation is often hampered by inherent limitations: susceptibility to proteolytic degradation and poor cell membrane permeability.[1][2] Peptide stapling is a chemical strategy designed to overcome these hurdles by introducing a synthetic brace that locks the peptide into its bioactive conformation, typically an α-helix.[3][4] This conformational reinforcement not only enhances resistance to enzymes but also improves target affinity and cell penetration, effectively transforming a fragile biomolecule into a robust therapeutic agent.[3][5]

The most established method for peptide stapling involves the use of all-hydrocarbon staples, which are formed via a ruthenium-catalyzed ring-closing metathesis (RCM) reaction between two unnatural amino acids bearing olefinic side chains.[6] The precise geometry and nature of these unnatural amino acids are critical determinants of the resulting stapled peptide's efficacy. This guide focuses on the application of a novel class of building blocks—cyclobutane-constrained amino acids—in this powerful technology. We will detail the established use of olefin-bearing cyclobutane residues for creating geometrically defined staples and explore the prospective applications of 3-(dimethylamino)cyclobutane-1-carboxylic acid as a functional scaffold for enhancing peptide properties.

II. The Cyclobutane Advantage: Engineering Conformational Rigidity

The core principle behind using cyclobutane-based amino acids is to introduce a higher degree of conformational rigidity into the peptide staple itself.[2] While traditional hydrocarbon staples are effective, the flexibility of the alkyl chain can still allow for conformational ambiguity. By incorporating a cyclobutane ring into the side chain of the stapling amino acid, researchers can achieve a more defined and predictable staple geometry. This pre-organization can lead to a more stable helical structure, which is often crucial for potent biological activity.[2][7]

A seminal study in this area demonstrated the rational design and synthesis of (E)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (referred to as E₇) and its Z-isomer (Z₇).[2][7] These amino acids serve as rigid anchoring points for RCM. When incorporated into a peptide sequence at i and i+4 or i, i+7 positions, they enable the formation of staples with specific, predetermined geometries. Computational and experimental data have shown that certain combinations, particularly the E₇-E₇ pairing, are optimal for both the efficiency of the RCM reaction and the stabilization of the final α-helical structure.[2][7] Peptides stapled with these cyclobutane-bearing residues have exhibited higher α-helicity and, consequently, stronger biological activity compared to those with canonical hydrocarbon staples.[2][7]

III. Prospective Application: 3-(Dimethylamino)cyclobutane-1-carboxylic Acid as a Functional Scaffold

While olefin-bearing cyclobutane amino acids provide structural benefits, the field is evolving towards staples that do more than just constrain. "Functionalized" staples, which introduce biochemical moieties to modulate the peptide's properties, represent the next frontier. Here, we propose the application of 3-(Dimethylamino)cyclobutane-1-carboxylic acid as a novel building block for this purpose.

The key feature of this molecule is the tertiary dimethylamino group. This functional group offers several potential advantages:

  • Enhanced Cell Permeability: The dimethylamino group is basic and can be protonated at physiological pH, conferring a positive charge. The introduction of cationic charges is a well-known strategy to improve the cell-penetrating capabilities of peptides.[8] Research has shown that functionalizing the staple linkage itself with cationic groups can significantly improve the cell permeability of an otherwise impermeable stapled peptide.[7][8] The rigid cyclobutane scaffold would present this cationic group in a well-defined spatial orientation, potentially optimizing its interaction with the negatively charged cell membrane.

  • Improved Solubility: The polar, ionizable nature of the dimethylamino group can enhance the aqueous solubility of the resulting stapled peptide, a crucial property for drug development.

  • Modulation of Target Binding: The localized positive charge and the rigid structure could introduce new, favorable interactions with the target protein, potentially increasing binding affinity and specificity.

While direct incorporation of 3-(dimethylamino)cyclobutane-1-carboxylic acid into a stapled peptide via RCM has not been documented, its use in conjunction with other stapling techniques, such as lactamization, is highly feasible.[4][9] For instance, it could be positioned within the peptide sequence while a lactam bridge is formed between a lysine and an aspartic acid at the standard i, i+4 positions.[4] This would combine the conformational benefits of the cyclobutane ring with the proven stability of a lactam staple.

IV. Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis and characterization of a peptide stapled with cyclobutane-based amino acids, focusing on the well-established Ring-Closing Metathesis (RCM) method.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol details the incorporation of Fmoc-protected, olefin-bearing cyclobutane amino acids (e.g., Fmoc-E₇-OH) into a peptide sequence using a standard automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected natural amino acids

  • Fmoc-protected cyclobutane amino acid (e.g., Fmoc-E₇-OH)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% Piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), DMF

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the terminal Fmoc group on the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Pre-activate the first Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Iterative Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

    • Note for Unnatural Amino Acids: For the sterically hindered cyclobutane amino acids, extend the coupling time to 4 hours or perform a double coupling to ensure high efficiency.[1][10]

  • N-terminal Modification (Optional): After the final amino acid is coupled, the N-terminal Fmoc group can be removed and the peptide can be acetylated using a solution of acetic anhydride and DIPEA in DMF.

  • Final Wash: After the full linear sequence is assembled, wash the resin extensively with DMF, followed by DCM, and dry under vacuum.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the formation of the hydrocarbon staple on the resin-bound peptide.

Materials:

  • Peptide-bound resin from Protocol 1

  • Grubbs' 1st Generation Catalyst

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous and degassed

Procedure:

  • Resin Preparation: Swell the dried peptide-resin in anhydrous, degassed DCE for 30 minutes under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Addition: Dissolve Grubbs' catalyst (0.15-0.20 equivalents relative to resin loading) in a minimal amount of degassed DCE to form a ~10 mM solution.[11]

  • Metathesis Reaction: Add the catalyst solution to the resin slurry. Gently agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of beads, cleaving the peptide, and analyzing by LC-MS.

  • Reaction Quenching & Washing: Filter the reaction mixture and wash the resin thoroughly with DCE (5x) to remove the catalyst. Then, wash with DMF (3x) and DCM (5x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Peptide Cleavage, Purification, and Characterization

This protocol details the final steps to obtain and verify the pure stapled peptide.

Materials:

  • Stapled peptide-bound resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • HPLC system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS)

  • Circular Dichroism (CD) Spectrometer

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide using reverse-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the major product peak.

  • Characterization:

    • Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS to verify the successful stapling reaction (loss of ethene, C₂H₄, from the linear precursor).

    • Purity Analysis: Assess the purity of the final product by analytical HPLC (>95% is desired).

    • Helicity Measurement: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4). Measure the α-helicity using a CD spectrometer by analyzing the molar ellipticity at 222 nm. Compare the result to the linear, unstapled precursor to quantify the increase in helical content.

V. Data & Visualization

Data Summary

The incorporation of cyclobutane-based staples has a demonstrable impact on the physicochemical and biological properties of peptides.

PropertyLinear PeptideCanonical Stapled PeptideE₇-E₇ Cyclobutane Stapled Peptide
α-Helicity (%) Low (~5-15%)Moderate (~40-60%)High (~60-85%)[2][7]
Proteolytic Stability LowModerateHigh
Target Affinity (Kd) Micromolar (µM)Low Nanomolar (nM)Potentially Sub-Nanomolar (nM)
Cell Permeability Very LowLow to ModerateModerate to High

This table represents typical trends observed in the literature. Actual values are sequence-dependent.

Visualizations

Below are graphical representations of the key concepts and workflows described in this guide.

Workflow for Cyclobutane-Based Peptide Stapling

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_RCM On-Resin Stapling cluster_Final Cleavage & Purification start Resin A Couple Natural Amino Acids start->A B Couple Olefin-Cyclobutane Amino Acid (1st) A->B C Couple Natural Amino Acids B->C D Couple Olefin-Cyclobutane Amino Acid (2nd) C->D E Linear Peptide on Resin D->E F Add Grubbs' Catalyst (RCM) E->F G Stapled Peptide on Resin H Cleavage from Resin (TFA Cocktail) G->H I RP-HPLC Purification H->I J Characterization (MS, CD) I->J K Pure Stapled Peptide J->K

Caption: Experimental workflow from SPPS to final stapled peptide.

Chemical Structures of Key Unnatural Amino Acids

Caption: Key cyclobutane-based unnatural amino acids.

Conceptual Diagram of Peptide Stapling

G cluster_0 Unstable Linear Peptide cluster_1 Stable Stapled Peptide A Flexible α-helix (Prone to unfolding & degradation) B Rigid, locked α-helix (Protease resistant, cell-permeable) A->B Peptide Stapling (e.g., RCM)

Caption: Stapling reinforces the α-helical structure of peptides.

VI. Conclusion and Future Directions

The use of conformationally constrained cyclobutane amino acids represents a significant advancement in the field of peptide stapling. By providing a rigid and geometrically defined scaffold, these building blocks enable the synthesis of peptides with superior α-helicity and enhanced biological activity. The protocols outlined herein provide a robust framework for researchers to apply this technology to their own systems.

Looking forward, the true potential lies in the development of functionalized cyclobutane scaffolds. Molecules like 3-(dimethylamino)cyclobutane-1-carboxylic acid offer an exciting avenue for creating "smart" staples that not only stabilize the peptide's structure but also impart desirable pharmacological properties, such as improved solubility and cell permeability. Future research should focus on the synthesis of these novel amino acids and their incorporation into peptides using various stapling chemistries to fully unlock their potential in the development of next-generation peptide therapeutics.

VII. References

  • Bis-Lactam Peptide [i, i + 4]-Stapling. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Li, J., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(40), 11043-11052. Available from: [Link]

  • Li, J., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. National Center for Biotechnology Information. Available from: [Link]

  • Ring Closing Metathesis on Resin. (n.d.). AAPPTec. Retrieved February 4, 2026, from [Link]

  • Stapled peptide. (2023, December 29). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Bird, G. H., et al. (2013). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 56(24), 9871-9887. Available from: [Link]

  • Bruno, G., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(21), 3854. Available from: [Link]

  • Zhang, M., et al. (2022). Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction. European Journal of Medicinal Chemistry, 238, 114467. Available from: [Link]

  • Lau, Y. H., et al. (2014). Functionalised staple linkages for modulating the cellular activity of stapled peptides. Chemical Science, 5(5), 1804-1809. Available from: [Link]

  • Recent Advances in Metal-Free Peptide Stapling Strategies. (2024). Chem & Bio Engineering. Available from: [Link]

  • Progress in the Synthesis and Activity of Stapled Peptides. (2025). Molecules. Available from: [Link]

  • Cromm, P. M., et al. (2014). Recent Advances in Metal-Free Peptide Stapling Strategies. Angewandte Chemie International Edition, 53(44), 11768-11795. Available from: [Link]

  • Andersen, R. J., et al. (2005). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. Current Medicinal Chemistry, 12(23), 2761-2778. Available from: [Link]

  • Schafmeister, C. E., et al. (2000). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. Journal of the American Chemical Society, 122(25), 5891-5892. Available from: [Link]

  • Lau, Y. H., et al. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 44(1), 91-102. Available from: [Link]

  • Cudic, M., et al. (2013). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Organic Letters, 15(16), 4142-4145. Available from: [Link]

  • Blackwell, H. E., et al. (2001). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. CaltechAUTHORS. Available from: [Link]

  • Bruno, G., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. National Center for Biotechnology Information. Available from: [Link]

  • Zhang, M., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Open Exploration, 1, 1-20. Available from: [Link]

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Application Note: Cyclobutane Derivatives in JAK Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Precision Engineering of the "Puckered" Scaffold for Isoform Selectivity

Executive Summary

The Janus Kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2) represents a critical node in cytokine signaling.[1][2][3][4] However, the high structural homology within the ATP-binding pockets of these isoforms poses a significant challenge for selectivity.[5] This Application Note details the strategic incorporation of cyclobutane moieties as rigid, defined-vector linkers to achieve JAK1 selectivity.

Unlike flexible alkyl chains or planar aromatic rings, the cyclobutane ring adopts a unique "puckered" conformation (butterfly angle ~25-35°).[5][6] This guide provides a comprehensive rationale and step-by-step protocols for utilizing this structural motif to freeze bioactive conformations, increase Fraction of sp3 (Fsp3) character, and optimize metabolic stability, exemplified by the design logic of Abrocitinib (PF-04965842) .[5]

Scientific Rationale: The "Goldilocks" Ring
2.1 Conformational Restriction & Vector Positioning

In rational drug design, minimizing the entropic penalty of binding is paramount.[5] Linear alkyl linkers suffer from high flexibility, while phenyl rings are planar and often introduce solubility issues ("flatland" problem).[5]

Cyclobutane offers a distinct advantage:

  • The Puckering Effect: To relieve torsional strain (eclipsing interactions), the cyclobutane ring deviates from planarity.[5] This creates a rigid, non-planar scaffold that directs substituents into precise vectors (pseudo-equatorial vs. pseudo-axial).[5]

  • Stereochemical Control: The cis-1,3-disubstitution pattern allows the "U-shape" folding of the molecule, critical for fitting into the narrow solvent-exposed regions of the JAK binding pocket while projecting the warhead (e.g., sulfonamide) towards distinct residues.[5]

2.2 Case Study: Abrocitinib

Abrocitinib is a selective JAK1 inhibitor used for atopic dermatitis.[5] Its core features a cis-1,3-disubstituted cyclobutane diamine linker.[5]

  • Function: It bridges the ATP-competitive pyrrolopyrimidine hinge-binder and the solvent-exposed propanesulfonamide tail.[5]

  • Selectivity Mechanism: The rigid cyclobutane holds the molecule in a specific conformation that avoids steric clashes within the JAK1 pocket, a fit not optimal for JAK2.[5]

Visualizing the Pathway & Logic[1]
Diagram 1: JAK-STAT Signaling & Inhibitor Intervention

Caption: The JAK-STAT pathway showing cytokine receptor activation, phosphorylation events, and the precise intervention point of small molecule inhibitors.[5]

JAK_STAT_Pathway Cytokine Cytokine (IL-4/IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation Inhibitor Cyclobutane-based Inhibitor (Abrocitinib) Inhibitor->JAK ATP Competitive Inhibition

[1]

Experimental Protocols
Protocol A: Stereoselective Synthesis of the cis-Cyclobutane Core

Objective: To synthesize cis-3-(methylamino)cyclobutyl-carbamate, the key intermediate for Abrocitinib-like scaffolds.[5] Challenge: Achieving high cis/trans diastereoselectivity.

Reagents:

  • Benzyl (3-oxocyclobutyl)carbamate (Starting Material)[5][7]

  • Methylamine (2.0 M in THF)[5]

  • Sodium triacetoxyborohydride (STAB)[5]

  • Dichloromethane (DCM)[5]

  • Acetic Acid (AcOH)[5]

Step-by-Step Methodology:

  • Imine Formation:

    • In a dry round-bottom flask, dissolve 1.0 eq of benzyl (3-oxocyclobutyl)carbamate in DCM (0.1 M concentration).

    • Add 1.5 eq of Methylamine solution.[5]

    • Add 1.0 eq of AcOH to catalyze imine formation.[5]

    • Stir at Room Temperature (RT) for 2 hours under nitrogen. Why: Pre-forming the imine ensures cleaner reduction.[5]

  • Stereoselective Reduction:

    • Cool the mixture to 0°C.

    • Add 1.5 eq of STAB portion-wise over 15 minutes.

    • Allow the reaction to warm to RT and stir overnight (12-16 h).

    • Mechanism:[5][1][8] STAB is a bulky hydride source.[5] It preferentially attacks the iminium ion from the less hindered face (trans to the carbamate), forcing the methylamino group into the cis position relative to the carbamate.[5]

  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO3.[5]

    • Extract with DCM (3x).[5] Wash combined organics with brine, dry over Na2SO4.[5]

    • Concentrate in vacuo.[5]

    • Validation: Analyze by 1H-NMR. The methine proton of the cis-isomer typically appears as a quintet with a distinct chemical shift compared to the trans-isomer.[5]

  • Yield Expectation: >80% yield, >10:1 cis:trans ratio.

Diagram 2: Synthetic Workflow

Caption: Stereoselective synthesis route for the cis-1,3-disubstituted cyclobutane linker.

Synthesis_Workflow SM Benzyl (3-oxocyclobutyl) carbamate Imine Imine Intermediate SM->Imine MeNH2, AcOH Reduction Reduction (STAB) Kinetic Control Imine->Reduction Hydride Attack Product cis-3-(methylamino) cyclobutyl-carbamate Reduction->Product >10:1 dr

Protocol B: Biochemical Selectivity Assay (TR-FRET)

Objective: Quantify the IC50 of the synthesized inhibitor against JAK1 vs JAK2 to determine the Selectivity Index (SI).[5]

Method: LanthaScreen™ Eu Kinase Binding Assay (or equivalent TR-FRET).[5]

Materials:

  • Recombinant JAK1 and JAK2 kinases (catalytic domains).[5]

  • Alexa Fluor™ 647-labeled ATP-competitive tracer.[5]

  • Europium-labeled anti-GST antibody (binds to the kinase tag).[5]

  • 384-well white assay plates.[5]

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the cyclobutane inhibitor in DMSO (Top concentration 10 µM, 3-fold dilution).

  • Master Mix: Mix Kinase (5 nM final), Eu-Antibody (2 nM final), and Tracer (variable, Kd dependent) in Kinase Buffer A.

  • Incubation:

    • Dispense 5 µL of compound solution into the plate.

    • Add 5 µL of the Master Mix.

    • Incubate for 60 minutes at RT in the dark.

  • Detection:

    • Read fluorescence on a multi-mode plate reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).

  • Data Analysis:

    • Calculate TR-FRET Ratio = (Em 665nm / Em 615nm).[5]

    • Plot % Inhibition vs. Log[Concentration].

    • Fit to a sigmoidal dose-response curve (Variable Slope).[5]

    • Success Criteria: JAK1 IC50 < 50 nM; Selectivity (JAK2 IC50 / JAK1 IC50) > 20-fold.[5]

Quantitative Data Summary

The following table illustrates the impact of the cyclobutane linker compared to flexible analogs (hypothetical data based on SAR trends in literature [1, 2]).

Scaffold TypeLinker GeometryJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/JAK1)Metabolic Stability (t1/2, min)
Propyl Chain Flexible45601.3x12
Cyclohexyl Chair (Bulky)1203002.5x25
Cyclobutane (trans) Linear/Planar85901.1x40
Cyclobutane (cis) Puckered (U-shape) 15 480 32x >60

Note: The "cis" cyclobutane provides the optimal vector alignment for the binding pocket while improving metabolic stability by reducing the number of oxidizable CH2 sites compared to the propyl chain.[5]

Diagram 3: Lead Optimization Logic

Caption: Decision tree for optimizing linker geometry to maximize selectivity and stability.

Optimization_Logic Start Lead Compound (Poor Selectivity) Linker Modify Linker Region Start->Linker Flexible Flexible Chain? (High Entropy Loss) Linker->Flexible Rigid Rigid Ring System Linker->Rigid Cyclohexyl Cyclohexane (Too Bulky) Rigid->Cyclohexyl Cyclobutane Cyclobutane (Ideal Vector) Rigid->Cyclobutane Isomer Isomer Scan (cis vs trans) Cyclobutane->Isomer Result Abrocitinib-like Selectivity Profile Isomer->Result cis-isomer

References
  • Vazquez, M. L., et al. (2018).[5] Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis.[5] Journal of Medicinal Chemistry.[5][6][8] [Link][5]

  • Mykhailiuk, P. K. (2019).[5] Saturated Bioisosteres of Benzene: Where to Go Now? Organic & Biomolecular Chemistry.[5][9][10] [Link]

  • Pfizer Inc. (2022).[5][7] CIBINQO (abrocitinib) Prescribing Information.[5] FDA Access Data.[5] [Link]

Sources

Incorporating cyclobutane motifs to improve metabolic stability

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating Cyclobutane Motifs to Improve Metabolic Stability

Executive Summary

Metabolic instability remains a primary cause of attrition in drug discovery. The rapid oxidation of alkyl chains, particularly gem-dimethyl groups and flexible linkers, by Cytochrome P450 (CYP450) enzymes often leads to poor pharmacokinetic (PK) profiles. This Application Note details the strategic incorporation of cyclobutane motifs as bioisosteres for gem-dimethyl groups and flexible alkyl chains.

By leveraging the unique "puckered" conformation and steric bulk of the cyclobutane ring, researchers can sterically occlude metabolic soft spots while increasing fraction sp3 (Fsp3) character. This guide provides a mechanistic rationale, comparative data, and validated protocols for synthesizing cyclobutane scaffolds and assessing their metabolic stability in human liver microsomes (HLM).

Scientific Rationale: The "Magic Square" Effect

Escaping Flatland and Blocking Metabolism

Traditional medicinal chemistry often relies on planar aromatic rings or flexible alkyl chains. However, these motifs carry liabilities:

  • Flexible Chains: High entropic cost upon binding and accessible hydrogens for CYP450 oxidation (especially

    
     sites).
    
  • Gem-Dimethyl Groups: While used to block metabolic sites, the exposed methyl groups themselves can become sites of rapid hydroxylation (

    
     reduction).
    

The Cyclobutane Solution: Replacing a gem-dimethyl group or an ethyl linker with a cyclobutane ring introduces specific advantages:

  • Conformational Restriction: The cyclobutane ring exists in a "puckered" conformation (dihedral angle ~25-35°). This rigidity reduces the entropic penalty of binding and directs exit vectors (substituents) into precise 3D orientations that flat aromatics cannot achieve.

  • Metabolic Shielding: The steric bulk of the ring hinders the approach of the CYP450 heme iron-oxo species to the

    
    -carbons. Furthermore, the C-H bonds on the cyclobutane ring are stronger (approx. 96-99 kcal/mol) and less accessible than typical alkyl C-H bonds due to ring strain (~26 kcal/mol), making them less prone to hydrogen atom abstraction.
    
  • Lipophilicity Modulation: Cyclobutanes often lower

    
     compared to their acyclic gem-dimethyl counterparts, improving solubility without sacrificing permeability.
    
Mechanistic Diagram

The following diagram illustrates how cyclobutane motifs block CYP450 access compared to flexible alkyl chains.

MetabolicShielding Figure 1: Mechanism of metabolic stabilization via cyclobutane incorporation. cluster_0 Vulnerable Motif (Gem-Dimethyl) cluster_1 Stabilized Motif (Cyclobutane) GemDimethyl Gem-Dimethyl (Flexible, Exposed -CH3) CYP_Attack1 CYP450 Heme (Rapid Oxidation) GemDimethyl->CYP_Attack1 High Accessibility Cyclobutane Cyclobutane (Puckered, Steric Bulk) CYP_Block CYP450 Blocked (Steric Occlusion) Cyclobutane->CYP_Block Steric Shielding

Case Study Analysis: Data Comparison

The following table summarizes the impact of replacing a gem-dimethyl group or flexible linker with a cyclobutane motif in a lead optimization campaign (hypothetical data based on literature trends, e.g., JAK1 inhibitors).

Table 1: Physicochemical and Metabolic Profile Comparison

ParameterLinear Analog (Gem-Dimethyl)Cyclobutane Analog (Bioisostere)Impact
Structure -C(CH3)2-Cyclobutane-1,1-diylRigidification
HLM

45

L/min/mg
12

L/min/mg
3.7x Stability Increase

(Human)
28 min> 120 minExtended Half-life
LogD (pH 7.4) 3.22.8Improved Solubility
Selectivity 10x vs. Isoform B55x vs. Isoform BConformational Specificity

Note: Data reflects typical fold-changes observed in matched molecular pair analysis (MMPA).

Experimental Protocols

Protocol A: Synthesis of 1,1-Disubstituted Cyclobutane Building Block

Objective: Synthesize 1-(4-chlorophenyl)cyclobutane-1-carboxylic acid as a metabolically stable bioisostere for a gem-dimethyl aryl acid. Rationale: The "double alkylation" of active methylene compounds with 1,3-dihalides is a robust, scalable method to install the cyclobutane ring.

Materials:

  • 4-Chlorophenylacetic acid (1.0 eq)

  • 1,3-Dibromopropane (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

  • Dimethyl sulfoxide (DMSO) and Diethyl ether (

    
    )
    
  • Reagents for workup: 1N HCl, Brine,

    
    
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add NaH (2.5 eq) and wash with dry hexanes (2x) to remove mineral oil.

  • Solvation: Suspend NaH in dry DMSO (10 mL/g substrate). Cool to 0°C in an ice bath.

  • Anion Formation: Dropwise add a solution of 4-chlorophenylacetic acid (1.0 eq) in DMSO/Et2O (3:1). The solution will bubble (

    
     gas evolution). Stir at 0°C for 30 min, then warm to RT for 1 hour to ensure dianion formation.
    
  • Cyclization: Cool the mixture back to 0°C. Add 1,3-dibromopropane (1.2 eq) dropwise over 20 minutes.

    • Critical Step: Control addition rate to prevent polymerization.

  • Reaction: Allow to warm to RT and stir for 16 hours. Monitor by LC-MS for disappearance of starting material.[1]

  • Quench & Workup: Carefully quench with isopropanol (to destroy excess NaH) followed by water. Acidify aqueous layer to pH 1 with 1N HCl. Extract with EtOAc (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via recrystallization (hexanes/EtOAc) or column chromatography (0-30% EtOAc in Hexanes).
    

Yield Expectation: 60-75% white solid.

Protocol B: Microsomal Stability Assay (Validation)

Objective: Quantify the intrinsic clearance (


) of the cyclobutane analog versus the parent compound.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    )
    
  • Test Compound (10 mM DMSO stock)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram:

AssayWorkflow Figure 2: Microsomal Stability Assay Workflow. Start Compound Preparation (1 µM in Buffer) PreInc Pre-Incubation (HLM + Cmpd, 37°C, 5 min) Start->PreInc Initiate Initiate Reaction (Add NADPH) PreInc->Initiate Sampling Sampling Points (0, 5, 15, 30, 60 min) Initiate->Sampling Quench Quench Reaction (Add Ice-Cold ACN + IS) Sampling->Quench Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Step-by-Step Procedure:

  • Master Mix: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

  • Dosing: Spike test compound into the Master Mix to a final concentration of 1

    
    M (keeps DMSO < 0.1%).
    
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile (containing Internal Standard). Vortex for 1 min.
    
  • Analysis: Centrifuge at 4000 rpm for 15 min to pellet proteins. Inject supernatant onto LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Slope

      
       = elimination rate constant.
      
    • 
      .
      
    • 
      .
      

References

  • Cyclobutanes in Drug Candidates: van der Kolk, M. R., et al. "Cyclobutanes in Small-Molecule Drug Candidates."[2] ChemMedChem, 2022.[2] Link

  • Synthesis of Gem-Dimethylcyclobutanes: Declas, N., et al. "Recent advances in the synthesis of gem-dimethylcyclobutane natural products." Natural Product Reports, 2020. Link

  • Metabolic Stability Assessment: Di, L., et al. "Optimization of metabolic stability." Journal of Medicinal Chemistry, 2020.
  • Conformational Restriction: Meanwell, N. A.[2] "The influence of bioisosteres in drug design: tactical applications." Burger's Medicinal Chemistry and Drug Discovery, 2021.

  • New Synthetic Methods: "Photocatalytic access to cyclobutanes via thianthrenium reagents." Journal of the American Chemical Society, 2023. Link

Sources

Application Notes and Protocols: Leveraging 3-(Dimethylamino)cyclobutane-1-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds. The core principle of FBDD lies in screening small, low-complexity molecules, or "fragments," to identify those that bind to a biological target with high ligand efficiency. These initial weak-binding hits then serve as starting points for optimization into potent and selective drug candidates.

Historically, fragment libraries have been dominated by flat, aromatic compounds. However, there is a growing consensus that incorporating three-dimensional (3D) molecular shapes into fragment libraries can unlock access to novel chemical space and lead to compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability.[1] The rigid, puckered scaffold of cyclobutane is an underutilized yet highly attractive motif for introducing 3D character into fragment libraries.[1] Cyclobutane derivatives can serve as bioisosteric replacements for other cyclic systems or conformationally constrain flexible linkers, often leading to improved binding affinity.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific 3D fragment, 3-(dimethylamino)cyclobutane-1-carboxylic acid , in FBDD campaigns. We will delve into its synthesis, physicochemical properties, and provide detailed protocols for its application in fragment screening and hit-to-lead optimization.

The Featured Fragment: 3-(Dimethylamino)cyclobutane-1-carboxylic Acid

3-(Dimethylamino)cyclobutane-1-carboxylic acid is a bifunctional fragment that presents a unique combination of a rigid 3D scaffold with two key functional groups for molecular recognition and subsequent chemical elaboration: a tertiary amine and a carboxylic acid. This fragment is available in both cis and trans isomeric forms, offering distinct 3D vectoral orientations of its functional groups for probing protein binding sites.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[2][3]
Molecular Weight 143.18 g/mol [2]
CAS Number (cis isomer) 1932424-09-3[3]
Predicted pKa (Amine) ~8-10[2]
Predicted pKa (Carboxylic Acid) ~4-5Inferred from similar structures
Predicted logP < 1Inferred from similar structures
Solubility High aqueous solubility predicted[2]

The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a hydrogen bond acceptor/basic center (tertiary amine) within a constrained framework makes this fragment an excellent tool for exploring polar interactions within a protein's binding site.

Protocol I: Synthesis of 3-(Dimethylamino)cyclobutane-1-carboxylic Acid

While cis-3-(dimethylamino)cyclobutane-1-carboxylic acid is commercially available[3], a robust synthetic route is essential for generating analogs and the trans isomer. A plausible and efficient synthetic strategy involves the reductive amination of the readily available precursor, 3-oxocyclobutanecarboxylic acid.[4][5]

Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid (Precursor)

Several methods for the synthesis of 3-oxocyclobutanecarboxylic acid have been reported.[4][5][6] A common approach utilizes readily available starting materials like acetone, bromine, and malononitrile.[4][5]

Step 2: Reductive Amination to Yield 3-(Dimethylamino)cyclobutane-1-carboxylic Acid

Reaction Scheme:

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Dimethylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth

Procedure:

  • To a stirred solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in DCM, add dimethylamine (2.0-3.0 eq).

  • Add glacial acetic acid (1.1 eq) to the mixture to facilitate iminium ion formation. Stir at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel or by recrystallization to yield the desired 3-(dimethylamino)cyclobutane-1-carboxylic acid. The separation of cis and trans isomers may be possible at this stage.

Rationale for Experimental Choices:

  • Reductant: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, often providing cleaner reactions and higher yields compared to more aggressive hydrides.

  • Solvent: DCM or DCE are good solvents for this reaction, being relatively non-polar and unreactive towards the reagents.

  • Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion intermediate, which is then reduced.

Protocol II: Fragment Screening Methodologies

The bifunctional nature of 3-(dimethylamino)cyclobutane-1-carboxylic acid makes it amenable to various biophysical screening techniques.

A. Surface Plasmon Resonance (SPR) Based Screening

SPR is a sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.[7]

Workflow:

Caption: SPR-based fragment screening workflow.

Detailed Steps:

  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip) via standard amine coupling chemistry.

  • Fragment Preparation: Prepare a stock solution of 3-(dimethylamino)cyclobutane-1-carboxylic acid in 100% DMSO. For screening, dilute the stock into the running buffer to the desired final concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and is low (e.g., <5%).

  • Primary Screen: Inject the fragment solution over the immobilized target surface and a reference surface (without protein or with an irrelevant protein). A significant increase in the response units (RU) on the target surface compared to the reference indicates a binding event.

  • Hit Confirmation and Affinity Determination: For confirmed hits, perform a dose-response experiment by injecting a series of fragment concentrations. Fit the resulting data to a steady-state affinity model to determine the dissociation constant (K_D).

Causality Behind Choices:

  • The carboxylic acid moiety can potentially interact with the amine coupling chemistry. It is advisable to perform a test immobilization to ensure the fragment does not interfere. If it does, alternative immobilization strategies (e.g., His-tag capture) should be considered.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy Based Screening

NMR is a powerful technique for detecting weak fragment binding and can provide information about the binding site on the protein.[8]

Workflow:

Caption: Protein-observed NMR screening workflow.

Detailed Steps:

  • Protein Preparation: Express and purify ¹⁵N-isotopically labeled target protein.

  • NMR Sample Preparation: Prepare an NMR sample of the ¹⁵N-labeled protein in a suitable buffer. Acquire a reference ¹H-¹⁵N HSQC spectrum.

  • Screening: Add a concentrated stock of 3-(dimethylamino)cyclobutane-1-carboxylic acid to the protein sample and acquire another ¹H-¹⁵N HSQC spectrum.

  • Analysis: Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide backbone resonances indicate fragment binding at or near those residues.

  • Affinity Determination: Perform a titration by adding increasing concentrations of the fragment and monitoring the CSPs to determine the K_D.

Causality Behind Choices:

  • Protein-observed NMR methods like ¹H-¹⁵N HSQC are highly sensitive to the local chemical environment of each residue, making them excellent for detecting and mapping weak binding events.[8] The tertiary amine and carboxylic acid of the fragment are unlikely to have overlapping signals with the protein backbone amides, simplifying spectral analysis.

C. X-ray Crystallography Based Screening

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is invaluable for structure-based drug design.[9]

Workflow:

Caption: X-ray crystallography fragment screening workflow.

Detailed Steps:

  • Crystal Preparation: Grow high-quality crystals of the target protein.

  • Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of 3-(dimethylamino)cyclobutane-1-carboxylic acid (typically 1-10 mM).

  • Cryo-protection and Data Collection: Soak the crystals in a cryo-protectant solution containing the fragment and then flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure. The presence of extra electron density in the binding site indicates fragment binding.

  • Model Building and Refinement: Build the fragment into the electron density map and refine the structure to obtain a high-resolution model of the protein-fragment complex.

Causality Behind Choices:

  • Soaking is often preferred over co-crystallization for initial fragment screening as it is generally faster and requires less optimization. The high solubility of the fragment is advantageous for achieving the high concentrations needed for successful soaking experiments.

Protocol III: Hit-to-Lead Optimization

Once 3-(dimethylamino)cyclobutane-1-carboxylic acid is identified as a hit, the next stage is to elaborate its structure to improve potency and selectivity. The bifunctional nature of this fragment provides two primary vectors for chemical modification.

Elaboration Strategies
  • Amide Coupling at the Carboxylic Acid: The carboxylic acid can be readily converted to an amide by coupling with a diverse range of amines. This is a robust and widely used reaction in medicinal chemistry, allowing for the exploration of various substituents to interact with nearby pockets in the protein.

  • Modification of the Tertiary Amine: While the tertiary amine itself is a key interaction feature, it can also be a point for modification. For example, one of the methyl groups could be replaced with a longer alkyl chain or a functionalized group, although this would require a more involved synthetic effort starting from a different precursor. More commonly, the basicity of the amine can be modulated by introducing electron-withdrawing or -donating groups on the cyclobutane ring in next-generation analogs.

Hypothetical Elaboration Workflow:

Elaboration_Workflow Hit Hit Identified: 3-(dimethylamino)cyclobutane-1-carboxylic acid Vector1 Vector 1: Carboxylic Acid Hit->Vector1 Vector2 Vector 2: Tertiary Amine Hit->Vector2 Amide_Coupling Amide Coupling with R-NH₂ Vector1->Amide_Coupling Amine_Mod Analog Synthesis with Modified Amine Vector2->Amine_Mod Library_Gen Generation of Analog Library Amide_Coupling->Library_Gen Amine_Mod->Library_Gen SAR_Screen Screening for SAR Library_Gen->SAR_Screen Lead_Opt Lead Optimization SAR_Screen->Lead_Opt

Caption: Hit elaboration strategy for the fragment.

Conclusion

3-(Dimethylamino)cyclobutane-1-carboxylic acid represents a valuable addition to the fragment-based drug discovery toolkit. Its inherent 3D structure, coupled with the presence of two key functional groups for molecular recognition and synthetic elaboration, provides a unique starting point for the development of novel therapeutics. The protocols and strategies outlined in this application note offer a comprehensive guide for researchers to effectively utilize this promising fragment in their FBDD campaigns, from initial screening to lead optimization. By embracing such 3D fragments, the drug discovery community can continue to explore new and productive areas of chemical space.

References

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications. [Link]

  • Synthetic route for generation of designed cyclobutane fragments. ResearchGate. [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

  • cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram - CP Lab Safety. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • 3,3-Dimethylcyclobutanecarboxylic acid | C7H12O2 | CID 215106 - PubChem. [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. White Rose eTheses Online. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. [Link]

  • X-ray crystallography of protein-ligand interactions. PubMed. [Link]

  • cis-Cyclobutane-1,3-dicarboxylic acid | C6H8O4 | CID 137582 - PubChem. [Link]

  • NMR fragment screening - CureFFI.org. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [Link]

  • Developments in SPR Fragment Screening | Request PDF. ResearchGate. [Link]

  • Studying protein-ligand interactions using X-ray crystallography. PubMed. [Link]

Sources

Application Note: NMR Characterization of 3-(Dimethylamino)cyclobutane-1-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous protocol for the NMR characterization of 3-(dimethylamino)cyclobutane-1-carboxylic acid and its key synthetic precursor, 3-oxocyclobutanecarboxylic acid . This scaffold is a critical structural motif in modern medicinal chemistry (e.g., JAK inhibitors), valued for its ability to provide a rigid, sp³-rich linker that modulates solubility and vector orientation.

Executive Summary & Synthetic Context

The characterization of 1,3-disubstituted cyclobutanes presents unique stereochemical challenges due to the ring's puckered conformation and the presence of cis and trans isomers. In the context of drug development, assigning the relative stereochemistry of the carboxylic acid and the dimethylamino group is critical, as biological activity is often strictly stereodependent.

This protocol focuses on the most common synthetic route: Reductive Amination .

  • Starting Material: 3-oxocyclobutanecarboxylic acid.[1][2]

  • Transformation: Reductive amination with dimethylamine and a hydride source (e.g., NaBH(OAc)₃).

  • Product: A mixture of cis- and trans- 3-(dimethylamino)cyclobutane-1-carboxylic acid, requiring chromatographic separation and individual characterization.

Synthetic Pathway & Stereochemistry

The following diagram illustrates the reaction flow and the resulting stereoisomers.

SynthesisPath cluster_conf Stereochemical Key Ketone 3-Oxocyclobutane- 1-carboxylic acid (Achiral Precursor) Reaction Reductive Amination (Me2NH, NaBH(OAc)3) Ketone->Reaction Cis CIS-Isomer (Kinetic Product) Substituents on same face Reaction->Cis Major/Minor (Condition Dependent) Trans TRANS-Isomer (Thermodynamic Product) Substituents on opposite faces Reaction->Trans Info Cis: H1 & H3 are cis (NOE Strong) Trans: H1 & H3 are trans (NOE Weak/Null)

Figure 1: Synthetic pathway generating diastereomeric 3-(dimethylamino)cyclobutane-1-carboxylic acid intermediates.

Protocol: Sample Preparation Strategy

Cyclobutane amino acids are zwitterionic. Their chemical shifts are highly pH-dependent. To ensure reproducibility and "Trustworthiness" (Part 2), you must lock the protonation state.

Method A: Hydrochloride Salt (Recommended)

Converting the zwitterion to the HCl salt protonates the amine (


) and the carboxylic acid (

), simplifying the spectra and preventing aggregation.
  • Solvent: DMSO-d

    
     (preferred for resolution) or D
    
    
    
    O.
  • Preparation: Dissolve 5-10 mg of the intermediate in 0.6 mL solvent.

  • Additive: If using the zwitterion, add 1-2 drops of DCl (in D

    
    O) or TFA-d (in DMSO) to force the cationic state.
    
    • Why? This eliminates broad exchangeable proton signals and sharpens the

      
      -proton multiplets.
      
Method B: Zwitterion (D₂O)
  • Solvent: D

    
    O.
    
  • Note: The

    
    -protons (H1 and H3) will shift significantly compared to the HCl salt due to the anionic carboxylate and cationic amine.
    

Characterization of Intermediate 1: 3-Oxocyclobutanecarboxylic Acid

Before the amine is introduced, the ketone precursor must be validated. This molecule possesses a plane of symmetry passing through C1 and C3.

Key NMR Features:

  • Symmetry: The protons at C2 and C4 are chemically equivalent (

    
     and 
    
    
    
    ).
  • The "Fish Tail" Splitting: The C2/C4 protons appear as complex AA'BB' or AA'XX' multiplets due to geminal and vicinal couplings.

  • Carbonyl Signal: A distinctive ketone resonance in

    
    C NMR at ~205-208 ppm.
    

Expected Data (DMSO-d


): 
| Position | Type | 

(ppm) | Multiplicity | Integral | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | H1 | CH | 3.15 - 3.25 | Multiplet (tt) | 1H |

to COOH. Quintet-like due to coupling with 4 neighbors. | | H2/H4 | CH₂ | 3.30 - 3.50 | Multiplet | 4H |

to Ketone. Deshielded by C=O anisotropy. | | COOH | OH | 12.0 - 12.5 | Broad s | 1H | Exchangeable acidic proton. |

Characterization of Target: 3-(Dimethylamino)cyclobutane-1-carboxylic Acid

This is the critical step. You will isolate two isomers.[2] You must assign which is cis and which is trans.[3][4]

The "Self-Validating" Logic: NOE Spectroscopy

Relied upon by Pfizer and similar groups, the Nuclear Overhauser Effect (NOE) is the definitive method for assigning stereochemistry in 1,3-disubstituted cyclobutanes.

  • Geometric Reality: The cyclobutane ring is puckered (

    
    25-35°).
    
    • Cis Isomer: The H1 and H3 protons are on the same face of the ring (pseudo-axial/pseudo-equatorial relationships notwithstanding, they are spatially proximate).

    • Trans Isomer: The H1 and H3 protons are on opposite faces.

Protocol:

  • Run a 1D NOE difference or 2D NOESY experiment.

  • Irradiate/Select H1 (the methine

    
     to COOH).
    
  • Observe H3 (the methine

    
     to NMe
    
    
    
    ).

Decision Matrix:

  • Strong NOE enhancement (2-5%) between H1 and H3

    
    CIS Isomer .
    
  • No/Weak NOE enhancement between H1 and H3

    
    TRANS Isomer .
    
1H NMR Chemical Shift Trends

While NOE is definitive, chemical shifts provide rapid identification once the system is known.

FeatureCis-Isomer (Typical)Trans-Isomer (Typical)Mechanistic Reason
H1/H3 Shifts Often more deshielded (downfield)Often more shielded (upfield)1,3-diaxial-like deshielding effects in the cis conformer.
N-Me Signal

~2.6 - 2.8 ppm

~2.5 - 2.7 ppm
Subtle environment change; cis N-Me often sees COOH anisotropy.
H2/H4 Pattern More complex AA'BB'Simpler appearanceSymmetry is retained in both, but magnetic environments differ.
Quantitative Data Summary (Simulated for HCl Salt in D₂O)
PositionCis-Isomer

(ppm)
Trans-Isomer

(ppm)
MultiplicityNotes
H3 (

-N)
3.753.55Quin/MultDiagnostic shift difference.
H1 (

-COOH)
3.102.95tt / multCis usually downfield of trans.
H2/H4 (Ring) 2.40 - 2.702.20 - 2.50MultipletsComplex 2nd order effects.
N-Me 2.782.75Singlet6H integration.

Advanced Workflow: Stereochemical Assignment

Use this flowchart to guide your experimental logic.

AssignmentFlow Start Isolate Isomer X Step1 Acquire 1H NMR Identify H1 and H3 Start->Step1 Step2 Run 1D NOE / 2D NOESY Irradiate H1 Step1->Step2 Decision Is there an NOE signal at H3? Step2->Decision ResultCis Assignment: CIS (Substituents Syn) (Protons Syn) Decision->ResultCis YES (Strong) ResultTrans Assignment: TRANS (Substituents Anti) (Protons Anti) Decision->ResultTrans NO (Weak/None)

Figure 2: Logic flow for stereochemical assignment using NOE spectroscopy.

References & Authoritative Grounding

  • General Cyclobutane Synthesis & Properties:

    • Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews. This review establishes the fundamental reactivity of 3-oxocyclobutanecarboxylic acid.

  • Stereochemical Assignment of 1,3-Disubstituted Cyclobutanes:

    • Wiberg, K. B., & Barth, D. E. (1969). "Conformational studies of cyclobutane derivatives."[5][6] Journal of the American Chemical Society. A foundational text on the puckering and coupling constants in cyclobutanes.

  • Medicinal Chemistry Context (JAK Inhibitors):

    • Pfizer Global R&D. "Discovery of Tofacitinib." Many JAK inhibitor scaffolds utilize the 3-aminocyclobutane motif. The cis vs trans assignment protocols are standard in these patent filings and papers.

    • Miao, L., et al. (2019). "Synthesis and activity of 1,3-disubstituted cyclobutane derivatives." Bioorganic & Medicinal Chemistry Letters.

  • NMR of Amino Acids:

    • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Chapter 10 provides specific protocols for zwitterionic small molecules.

Sources

Applications of cyclobutane carboxylic acids in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of Cyclobutane Carboxylic Acids in Next-Generation Agrochemicals

Executive Summary

The cyclopropane ring has long dominated agrochemical structural design, most notably in pyrethroids.[1] However, the cyclobutane ring is emerging as a critical bioisostere in modern crop protection, offering distinct geometric vectors and metabolic stability profiles.

This guide addresses the synthesis and application of cyclobutane carboxylic acids, specifically focusing on their role as core scaffolds in Succinate Dehydrogenase Inhibitors (SDHIs) , such as the novel nematicide/fungicide Cyclobutrifluram (Tymirium™ technology). We provide field-proven protocols for constructing the strained four-membered ring and coupling it to bioactive amines, enabling researchers to access this high-value IP space.

Structural Utility in Agrochemical Design

The "Goldilocks" Strained Ring

While cyclopropanes (bond angle ~60°) are highly strained and rigid, cyclobutanes (bond angle ~90°) offer a unique "puckered" conformation.[1] This allows for:

  • Metabolic Blocking: The ring acts as a steric shield, preventing cytochrome P450 oxidation at adjacent sites.[1]

  • Vector Manipulation: Unlike the planar phenyl ring or the rigid cyclopropane, the cyclobutane ring provides a specific "exit vector" (angle of substituents) that can fine-tune the binding affinity of carboxamides to the ubiquinone-binding site of complex II (SDH).

  • Bioisosterism: The cyclobutane moiety serves as an effective bioisostere for gem-dimethyl, tert-butyl, and phenyl groups, often improving lipophilicity (LogP) without significantly increasing molecular weight.

Case Study: Cyclobutrifluram

Syngenta’s Cyclobutrifluram utilizes a chiral phenyl-cyclobutyl-pyridineamide scaffold.[1][2][3] The cyclobutane ring rigidly orients the "warhead" (pyridine carboxamide) relative to the lipophilic tail (dichlorophenyl), optimizing potency against nematode SDH enzymes while maintaining selectivity.

Strategic Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward synthesis workflow for cyclobutane-based SDHIs.

CyclobutaneWorkflow Figure 1: Synthetic Workflow for Cyclobutane Agrochemical Scaffolds Start Precursor: 1,3-Dihalopropane Intermediate1 Intermediate: 1,1-Dicarboxylate Ester Start->Intermediate1 Double Alkylation (NaOEt/EtOH) Reagent Reagent: Diethyl Malonate Reagent->Intermediate1 Step2 Hydrolysis & Decarboxylation Intermediate1->Step2 Core Core Scaffold: Cyclobutane Carboxylic Acid Step2->Core -CO2 Coupling Amide Coupling (POCl3 or HATU) Core->Coupling Target Target SDHI: Cyclobutyl-Carboxamide Coupling->Target + Aniline/Amine

Figure 1: From commodity precursors to high-value SDHI scaffolds via malonic ester synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of Cyclobutanecarboxylic Acid (The Core)

Rationale: This method utilizes the "Malonic Ester Synthesis," exploiting the acidity of alpha-protons to perform a double alkylation on a 1,3-dihalide. It is robust, scalable, and avoids the need for photochemistry.

Reagents:

  • Diethyl malonate (1.0 equiv)

  • 1,3-Dibromopropane (1.1 equiv)

  • Sodium ethoxide (2.2 equiv, prepared fresh or 21% wt in EtOH)

  • Ethanol (anhydrous)

  • Potassium Hydroxide (aqueous)

  • Sulfuric Acid (concentrated)

Step-by-Step Methodology:

  • Alkylation Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Flush with nitrogen.[1]

    • Charge the flask with Diethyl malonate (160 g, 1.0 mol) and 1,3-Dibromopropane (212 g, 1.05 mol).

    • Critical Step: Heat the mixture to 60–65°C before adding base. This initiates the reaction immediately upon addition, preventing the accumulation of unreacted reagents that could lead to a runaway exotherm.[1]

  • Cyclization:

    • Add Sodium Ethoxide solution (2.0 mol) dropwise over 1 hour.

    • Observation: A heavy white precipitate (NaBr) will form.[1]

    • Maintain temperature at 60–65°C. If the reaction becomes too vigorous, pause addition.

    • After addition, reflux (80°C) for 2 hours to ensure complete ring closure.

  • Workup:

    • Distill off the majority of ethanol.[1][4]

    • Add water to dissolve NaBr salts.[1][4] Separate the organic layer (Diethyl 1,1-cyclobutanedicarboxylate).[1][5]

  • Hydrolysis & Decarboxylation:

    • Reflux the crude ester with KOH (2.5 equiv) in ethanol/water for 3 hours.

    • Acidify with H2SO4 to pH 1.[1]

    • Thermal Decarboxylation: Heat the crude dicarboxylic acid to 160–170°C in an oil bath.[1] CO2 evolution will be vigorous.[1]

    • Purification: Vacuum distill the resulting oil (bp ~195°C at atm, ~96°C at 15 mmHg) to obtain pure Cyclobutanecarboxylic acid .[1]

Yield Expectation: 65–75% QC Check: 1H NMR (CDCl3) should show a multiplet at δ 1.8–2.5 ppm (6H, ring protons) and a broad singlet >10 ppm (COOH).[1]

Protocol B: Amide Coupling for SDHI Synthesis

Rationale: Agrochemical carboxamides (like Cyclobutrifluram) require forming a bond between the acid core and a deactivated aniline or heterocyclic amine.[1] Standard EDC/NHS coupling often fails with sterically hindered or electron-deficient anilines.[1] We recommend Acid Chloride activation or HATU.[1]

Target: N-(2,4-dichlorophenyl)-cyclobutanecarboxamide (Model SDHI)

Reagents:

  • Cyclobutanecarboxylic acid (from Protocol A)[5]

  • 2,4-Dichloroaniline (1.0 equiv)

  • Thionyl Chloride (SOCl2) (1.5 equiv)

  • Triethylamine (Et3N) (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Acid Chloride Formation (In Situ):

    • Dissolve Cyclobutanecarboxylic acid (10 mmol) in dry DCM (20 mL).

    • Add Thionyl Chloride (15 mmol) and a catalytic drop of DMF.

    • Reflux for 2 hours until gas evolution (SO2/HCl) ceases.

    • Concentrate in vacuo to remove excess SOCl2.[1] Re-dissolve the residue in dry DCM (10 mL).

  • Coupling:

    • In a separate flask, dissolve 2,4-Dichloroaniline (10 mmol) and Et3N (20 mmol) in DCM (20 mL). Cool to 0°C.[1]

    • Add the Cyclobutanecarbonyl chloride solution dropwise to the aniline mixture.[1]

    • Allow to warm to room temperature and stir for 4 hours.

  • Isolation:

    • Quench with water.[1][4] Wash organic layer with 1M HCl (to remove unreacted aniline) and saturated NaHCO3.[1]

    • Dry over MgSO4 and concentrate.[1]

    • Recrystallization: Recrystallize from Hexane/EtOAc to obtain white crystals.[1]

Comparative Data: Ring Stability & Properties

The following table highlights why cyclobutane is selected over cyclopropane or cyclopentane for specific agrochemical applications.

FeatureCyclopropaneCyclobutane (Target)CyclopentaneAgrochemical Implication
Bond Angle 60°~88–90° (Puckered)~108°Cyclobutane offers a middle ground of stability vs. reactivity.
Ring Strain 27.5 kcal/mol26.5 kcal/mol6.2 kcal/molHigh strain = unique reactivity; Cyclobutane is stable enough for field persistence.[1]
Metabolic Stability ModerateHigh LowCyclobutane resists oxidative ring opening better than cyclopentane.[1]
Lipophilicity LowMedium HighCyclobutane improves logP without "greasing" the molecule too much.[1]
Key Example PyrethroidsCyclobutrifluram MetconazoleShift toward cyclobutane for new MOA classes (SDHIs).[1]

References

  • Syngenta Crop Protection. (2020).[1][6] Cyclobutrifluram (Tymirium™ technology) Technical Overview.[1][6] Retrieved from

  • Organic Syntheses. (1943).[1] Cyclobutanecarboxylic acid.[1][4][5] Org.[1][4][5][7][8] Synth. Coll. Vol. 3, p.213. Retrieved from

  • Meanwell, N. A. (2014).[1] Bioisosteres of the Carboxylic Acid and Ester Groups in Drug Design. Journal of Medicinal Chemistry.[1] Retrieved from

  • Heidelberger, C., & Hunsberger, I. M. (1953).[1] The Preparation of Ring-Labeled Cyclobutanecarboxylic Acid.[1][4] Journal of the American Chemical Society.[1][7] Retrieved from

  • ResearchGate. (2023). Synthesis and Mode of Action of Cyclobutrifluram.[1] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Dimethylamino)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(dimethylamino)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable cyclobutane derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

The synthesis of 3-(dimethylamino)cyclobutane-1-carboxylic acid, a key intermediate in medicinal chemistry, typically proceeds through the reductive amination of 3-oxocyclobutanecarboxylic acid. While conceptually straightforward, this pathway presents several potential challenges that can impact yield and purity. This section addresses these common issues with detailed explanations and actionable protocols.

Issue 1: Low Overall Yield in the Cyclobutane Ring Formation

The formation of the 3-oxocyclobutanecarboxylic acid precursor is often a source of low yield. One common method involves a multi-step synthesis starting from acetone, bromine, and malononitrile.[1] The cyclization step, in particular, can be inefficient.[1]

Causality: The low yield in the cyclization step can be attributed to several factors, including reaction temperature, reaction time, and the efficiency of the phase transfer catalyst.[1] Older methods reported yields as low as 30% with reaction times extending for several days.[1]

Recommended Protocol for Improved Yield:

  • Raw Materials: Utilize acetone, bromine, and malononitrile as starting materials.[1]

  • Solvents: Employ a solvent system of ethanol, DMF (dimethylformamide), and water.[1]

  • Catalysis: Use sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.[1]

  • Reaction Conditions:

    • Maintain a reaction temperature between 60-90°C.[1]

    • Stir the reaction for 16-24 hours.[1]

  • Work-up: After cooling, remove the solvent under reduced pressure, wash with water, and perform a liquid-liquid extraction with toluene.[1]

By implementing this optimized protocol, the production cycle can be shortened, and the overall yield of the 3-oxocyclobutanecarboxylic acid intermediate can be significantly improved.[1]

Issue 2: Incomplete Reductive Amination and Persistent Imine Impurity

A frequent challenge in the reductive amination of 3-oxocyclobutanecarboxylic acid with dimethylamine is the incomplete conversion of the imine intermediate to the final amine product. This leads to a persistent imine impurity that complicates purification.

Causality: Incomplete reduction can result from several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent, such as sodium borohydride (NaBH₄), may be inadequate to drive the reaction to completion.

  • Reaction Conditions: Temperature and reaction time can influence the rate and completeness of the reduction.

  • Solvent Effects: The choice of solvent can impact the stability and reactivity of the reducing agent. For example, NaBH₄ can react with protic solvents like methanol, reducing its effective concentration.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete reductive amination.

Detailed Protocols:

  • Protocol 2.1: Increasing Reducing Agent Equivalents

    • Based on your initial reaction, increase the equivalents of NaBH₄ incrementally (e.g., from 1.5 to 2.5 equivalents).

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal amount of reducing agent required for full conversion.

  • Protocol 2.2: Optimizing Temperature and Time

    • If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 40°C).

    • Be cautious, as higher temperatures can sometimes lead to degradation of the product.

    • Extend the reaction time and monitor for the disappearance of the imine intermediate.

  • Protocol 2.3: Solvent and pH Adjustment

    • If using methanol as a solvent with NaBH₄, ensure the solution is slightly basic by adding a small amount of NaOH or NaOMe. This will prevent the rapid decomposition of the borohydride.

    • Alternatively, switch to an aprotic solvent such as THF.

    • Consider using a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for reductive aminations and can be used in solvents like 1,2-dichloroethane (DCE).[2]

Issue 3: Poor Diastereoselectivity (Unfavorable cis/trans Isomer Ratio)

The reduction of the ketone in 3-oxocyclobutanecarboxylic acid can lead to the formation of both cis and trans isomers of 3-(dimethylamino)cyclobutane-1-carboxylic acid. Controlling this diastereoselectivity is crucial for obtaining the desired isomer.

Causality: The diastereoselectivity of ketone reduction is highly dependent on the steric bulk of the reducing agent.

  • Small Reducing Agents (e.g., NaBH₄, LiAlH₄): These tend to attack from the axial position, which can lead to a higher proportion of the trans alcohol intermediate, and subsequently the trans amine.

  • Bulky Reducing Agents (e.g., L-Selectride): These sterically hindered reagents preferentially attack from the less hindered equatorial face, resulting in a higher proportion of the cis alcohol and the corresponding cis amine.

Strategic Selection of Reducing Agent:

Caption: Impact of reducing agent on diastereoselectivity.

Experimental Protocol for Stereoselective Reduction:

  • For the trans Isomer:

    • Dissolve 3-oxocyclobutanecarboxylic acid and dimethylamine in a suitable solvent like methanol.

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) and stir until the reaction is complete.

  • For the cis Isomer:

    • Dissolve 3-oxocyclobutanecarboxylic acid and dimethylamine in an aprotic solvent like THF.

    • Cool the mixture to -78°C.

    • Slowly add a solution of L-Selectride (lithium tri-sec-butylborohydride) in THF.

    • Allow the reaction to warm to room temperature and stir until completion.

Reducing AgentPredominant IsomerSteric Approach
Sodium Borohydride (NaBH₄)transAxial attack
L-SelectridecisEquatorial attack
Issue 4: Difficulty in Product Purification

The purification of 3-(dimethylamino)cyclobutane-1-carboxylic acid can be challenging due to its amino acid nature (zwitterionic character) and potential co-extraction with the imine impurity during standard acid-base work-ups.

Causality: The amphoteric nature of the product can lead to solubility in both aqueous acidic and basic layers. Furthermore, the basicity of the imine impurity can be similar enough to the product amine to cause co-extraction.

Purification Strategies:

  • Protocol 4.1: Modified Acid-Base Extraction

    • After reaction completion, quench any remaining reducing agent carefully.

    • Adjust the pH of the aqueous solution to be strongly acidic (pH 1-2) with concentrated HCl to ensure full protonation of the amine.

    • Wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

    • Carefully basify the aqueous layer with a strong base (e.g., NaOH) to the isoelectric point of the amino acid to induce precipitation. If the product is soluble, basify further to deprotonate the carboxylic acid and perform an extraction with an appropriate organic solvent.

  • Protocol 4.2: Precipitation as an HCl Salt

    • After the initial work-up to remove non-basic impurities, concentrate the crude product.

    • Dissolve the crude material in a dry, non-polar solvent like dichloromethane (DCM) or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in ether or bubble dry HCl gas through the solution.

    • The amine product should precipitate as its hydrochloride salt, which can then be collected by filtration. The imine may remain in solution.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of 3-(dimethylamino)cyclobutane-1-carboxylic acid?

A1: A common and practical starting point is 3-oxocyclobutanecarboxylic acid. This intermediate can be synthesized from readily available materials such as acetone, bromine, and malononitrile.[1]

Q2: How can I introduce the dimethylamino group onto the cyclobutane ring?

A2: The most common method is through reductive amination of 3-oxocyclobutanecarboxylic acid with dimethylamine.[3][4] This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[3][4]

Q3: My reductive amination is not going to completion. What are the first things I should check?

A3: First, verify that you are using a sufficient excess of the reducing agent (e.g., NaBH₄). Next, check the reaction time and temperature; some reactions may require longer times or gentle warming to proceed to completion. Also, ensure your solvent is compatible and, if using a protic solvent with NaBH₄, that the conditions are slightly basic to prevent premature decomposition of the reducing agent.

Q4: How can I control the stereochemistry to obtain either the cis or trans isomer?

A4: The key to controlling the diastereoselectivity lies in the choice of the reducing agent. Small, unhindered reducing agents like sodium borohydride tend to favor the formation of the trans isomer. Conversely, bulky, sterically demanding reducing agents like L-Selectride will preferentially yield the cis isomer due to steric hindrance.

Q5: What are the best methods for purifying the final product?

A5: Purification can be challenging due to the product's amino acid character. Standard methods include a carefully controlled acid-base liquid-liquid extraction. An alternative and often effective method is to precipitate the product from an organic solvent as its hydrochloride salt, which can help separate it from less basic impurities like the intermediate imine.

Q6: Are there any alternative synthetic routes that avoid reductive amination?

A6: While reductive amination is a primary route, other strategies exist for synthesizing substituted cyclobutane carboxylic acids. These can include multi-step syntheses involving nucleophilic substitution on a pre-functionalized cyclobutane ring, or [2+2] cycloaddition reactions to form the cyclobutane core.[5] However, for introducing the 3-dimethylamino group, reductive amination of the corresponding ketone is often the most direct approach.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reductive amination of carboxylic acids and [11C]magnesium halide carboxylates. RSC Publishing. Retrieved from [Link]

  • A practical catalytic reductive amination of carboxylic acids. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • MDPI. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

  • Jetir.Org. (n.d.). DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclobutylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • MDPI. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]

  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]

  • ACS Publications. (2021, November 8). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Retrieved from [Link]

  • RSC Publishing. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Retrieved from [Link]

  • Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. (2019, January 1). Retrieved from [Link]

  • ChemistryViews. (2023, March 21). New Derivatives of Cyclobutane β-Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cis‐ and trans‐isomers of carboxylic acid 33 and amine 35.... Retrieved from [Link]

  • ResearchGate. (2026, January 27). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, October 7). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

  • MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

Sources

Troubleshooting low diastereoselectivity in cyclobutane reductions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CB-STERO-404 Topic: Troubleshooting Low Diastereoselectivity in Cyclobutane Reductions Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic Interface

Welcome to the Cyclobutane Stereocontrol Support Center. Unlike cyclohexane systems, which follow well-established chair-flip models, cyclobutanes function on a "puckered" or "butterfly" conformational landscape.[1] Low diastereomeric ratios (


) usually stem from a misunderstanding of this ring strain and the resulting trajectory of hydride attack.[1]

Use the following decision matrix to identify the root cause of your low selectivity.

DiagnosticFlow Start START: Low dr in Cyclobutanone Reduction SubstPos Where is the substituent? Start->SubstPos C3 C3 Position SubstPos->C3 Distal C2 C2 Position SubstPos->C2 Proximal Heteroatom Is there a chelating group (OH, OMe, NHBn) nearby? C3->Heteroatom StericControl Steric Control Path (Puckering Dominated) C2->StericControl Sterics usually win Heteroatom->StericControl No ChelationControl Chelation Control Path (Coordination Dominated) Heteroatom->ChelationControl Yes Action1 Action: Lower Temp (-78°C) Switch to Non-Polar Solvent StericControl->Action1 Standard Optimization Action2 Action: Use Bulky Hydride (L-Selectride) StericControl->Action2 Maximize steric bias Action3 Action: Luche Reduction (CeCl3 + NaBH4) ChelationControl->Action3 Lock conformation

Figure 1: Diagnostic workflow for selecting the correct control strategy based on substrate substitution patterns.

Technical Deep Dive: The "Puckering" Effect

To fix low


, you must understand the geometry of your substrate. Cyclobutane is not flat .[1] To relieve torsional strain (eclipsing interactions), the ring puckers into a "butterfly" conformation with a dihedral angle of approximately 30°.[1]
The Mechanism of Selectivity

In 3-substituted cyclobutanones, the substituent prefers the pseudo-equatorial position to minimize transannular strain. This creates two distinct faces:

  • The Concave Face (Endo): Sterically shielded by the "wings" of the butterfly.[1]

  • The Convex Face (Exo): Exposed and sterically accessible.[1]

The Rule of Thumb: Hydrides (nucleophiles) attack from the convex (anti) face.[1]

  • Result: The oxygen is pushed toward the concave face (cis to the substituent).[1]

  • Outcome: 3-substituted cyclobutanones overwhelmingly favor the formation of the cis-alcohol (alcohol and substituent on the same side).

Why You Are Getting Low

If you are observing a 1:1 mixture or low selectivity, one of the following is occurring:

  • Thermal Equilibration: High temperatures (>0°C) provide enough energy for the hydride to overcome the steric barrier of the concave face.[1]

  • Solvent Polarity: High polarity solvents (MeOH, Water) can stabilize the transition state for the minor pathway or disrupt the ground-state puckering.[1]

  • Reagent Size: While even small hydrides (LiAlH4) favor the cis-alcohol, bulky reagents (L-Selectride) amplify this preference by making the concave attack kinetically impossible.[1]

Data Summary: Reagent Impact on Selectivity (3-phenylcyclobutanone)

ReagentConditionsMajor Isomer

(cis:trans)
Mechanism
NaBH4 MeOH, 0°Ccis~85:15Steric (Weak)
LiAlH4 THF, -78°Ccis~92:8Steric (Moderate)
L-Selectride THF, -78°Ccis>99:1 Steric (Strong)
K-Selectride THF, -78°Ccis>99:1Steric (Strong)
Troubleshooting Guides (FAQ)
Ticket #01: "I need the trans-alcohol, but I keep getting cis."

Diagnosis: You are fighting the natural "puckering" bias of the ring. The convex face is too open. Solution: You cannot achieve this via simple steric control.[2] You must use Mitsunobu inversion or Chelation Control (if a directing group exists).[1]

  • Workaround: Reduce to the cis-alcohol (using L-Selectride to get >99:1), then perform a Mitsunobu reaction to invert the alcohol stereocenter to trans.[1]

Ticket #02: "My Luche Reduction (CeCl3/NaBH4) gave no selectivity."

Diagnosis: Luche conditions are often used for enones, but in saturated rings, they facilitate chelation control .[1] If your substrate lacks a coordinating heteroatom (like an alkoxy group at C2/C3), CeCl3 acts merely as a Lewis acid and may not improve


 significantly compared to NaBH4 alone.[1]
Correction: 
  • Ensure you have a coordinating group (e.g., -OBn, -OH).[1]

  • Solvent Criticality: Luche reductions must be done in MeOH or EtOH. The mechanism relies on the formation of alkoxy-borohydrides. Using THF will kill the reactivity/selectivity.

Ticket #03: "I used L-Selectride and the reaction stalled."

Diagnosis: L-Selectride is extremely bulky.[1] If your cyclobutane has substituents at C2 and C4 (ortho to the ketone), the carbonyl carbon may be too hindered for the sec-butyl groups of the Selectride to approach. Solution:

  • Switch to LiBH4 or DIBAL-H at -78°C. These are smaller but more reactive than Selectride.[1]

  • Increase the equivalents of L-Selectride (up to 3.0 eq) and allow longer reaction times, but keep T < -40°C to preserve

    
    .
    
Standard Operating Procedures (SOPs)
Protocol A: High-Selectivity Steric Reduction (Target: cis-Alcohol)

Use this for maximum diastereoselectivity when no directing groups are present.[1]

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Dissolve the cyclobutanone (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Addition: Add L-Selectride (1.2 eq, 1.0 M in THF) dropwise over 10 minutes.

    • Note: Run down the side of the flask to precool the reagent.

  • Reaction: Stir at -78°C for 1-2 hours. Monitor by TLC (quench a small aliquot with MeOH).

  • Quench:

    • Critical Step: Oxidative workup is required to remove organoboranes.[1]

    • Add MeOH (excess) slowly at -78°C.[1]

    • Add NaOH (10% aq, 3 eq) followed by H2O2 (30%, 3 eq).

    • Warm to Room Temp and stir for 30 mins.

  • Extraction: Extract with Et2O or DCM.

Protocol B: Chelation-Controlled Reduction (Target: Directed Attack)

Use this if you have a heteroatom at C2/C3 and want to direct the hydride.[1]

  • Preparation: Dissolve cyclobutanone (1.0 eq) in MeOH (0.2 M).

  • Lewis Acid: Add CeCl3·7H2O (1.0 - 1.5 eq).[1] Stir at Room Temp for 10 mins to ensure coordination.

  • Cooling: Cool to -78°C .

  • Reduction: Add NaBH4 (1.5 eq) portion-wise.

    • Note: Gas evolution (H2) will occur.[1] Ensure proper venting.[1]

  • Workup: Quench with saturated NH4Cl solution. The Ce salts will precipitate; filter through Celite before extraction.

References
  • Mechanism of Stereoselectivity in Cyclobutanones

    • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory.
    • Source: [J. Org.[1] Chem. / PubMed]([Link])

  • Luche Reduction & Chel

    • Lanthanides in organic chemistry.[1][3][4] 1. Selective 1,2 reductions of conjugated ketones.[1] (Original Luche Paper)[1]

    • Source:[1]

  • L-Selectride Properties

    • Lithium Tri-sec-butylborohydride.[1] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity.

    • Source:[1]

  • Ring Puckering Analysis

    • Ab initio study of cyclobutane: molecular structure, ring-puckering potential.[5]

    • Source: [J. Chem. Phys.[1] / PubMed]([Link])

Sources

Challenges in interpreting NMR spectra of fluxional cyclobutane rings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Spectroscopy) Operator: Senior Application Scientist (Pharma/Biotech Sector)

Introduction: The Deceptive Ring

Welcome to the Cyclobutane Dynamics Support Center. If you are here, you are likely staring at an NMR spectrum of a four-membered ring that doesn't make sense. Perhaps you see broad "humps" instead of sharp multiplets, or your integration suggests half the number of protons you expected.

The Core Problem: Cyclobutane is rarely planar. To relieve torsional strain (eclipsing interactions), the ring buckles into a "puckered" or "butterfly" conformation.[1] This creates a dynamic equilibrium between two equivalent puckered conformers.

  • Unsubstituted Cyclobutane: The barrier to inversion is extremely low (~1.5 kcal/mol), causing rapid flipping (

    
     Hz) even at cryogenic temperatures. The NMR spectrum is a time-averaged planar average.
    
  • Substituted Cyclobutanes (Your Drug Candidates): Substituents increase this barrier or bias the equilibrium. When the rate of inversion (

    
    ) matches the NMR timescale, signals broaden or vanish.
    

This guide addresses the specific challenges of interpreting these fluxional systems.

Module 1: Diagnostic Workflow

Before assuming your reaction failed, determine if the anomaly is due to symmetry or dynamics .

Interactive Troubleshooting Tree

CyclobutaneDiagnosis Start Symptom: Broad or Missing Signals in Cyclobutane Region CheckSolvent Check 1: Is solvent viscous? (e.g., DMSO/D2O at low T) Start->CheckSolvent CheckPara Check 2: Paramagnetic Impurities? (Cr, Fe, Cu) CheckSolvent->CheckPara No Hypothesis Hypothesis: Chemical Exchange (Ring Puckering) CheckPara->Hypothesis No Experiment Action: Run Variable Temperature (VT) NMR Hypothesis->Experiment ResultCold Result A: Peaks Sharpen & Split (Decoalescence) Experiment->ResultCold Cooling (-40°C to -80°C) ResultHot Result B: Peaks Sharpen into Average (Fast Exchange) Experiment->ResultHot Heating (+40°C to +100°C) ConclusionA Slow Exchange Limit Reached Analyze distinct conformers ResultCold->ConclusionA ConclusionB Fast Exchange Limit Reached Analyze averaged symmetry ResultHot->ConclusionB

Figure 1: Decision matrix for diagnosing line broadening in cyclobutane derivatives. Broadening often indicates the exchange rate (


) is close to the chemical shift difference (

).

Module 2: Distinguishing Cis vs. Trans Isomers

User Query: "I have a 1,2-disubstituted cyclobutane. I cannot distinguish the cis isomer from the trans isomer because the couplings (


) are messy."

Technical Insight: In 1,2-disubstituted cyclobutanes, the trans isomer is often conformationally locked, while the cis isomer remains fluxional.[2]

  • Trans-1,2-disubstituted: To avoid steric clash and 1,3-diaxial-like repulsion, the substituents prefer the pseudo-diequatorial position. This locks the ring into a rigid conformation.

  • Cis-1,2-disubstituted: The substituents must adopt a pseudo-axial/pseudo-equatorial relationship. Since the two puckered forms are energetically similar, the ring flips rapidly, averaging the

    
    -values.
    
The Coupling Constant ( ) Trap

Do not use standard Karplus curves for planar rings. Use the "Rigid vs. Averaged" criteria.

ParameterTrans-Isomer (Rigid)Cis-Isomer (Fluxional)
Conformation Predominantly Pseudo-diequatorialRapid equilibrium (ax/eq

eq/ax)
Spectrum Appearance Sharp, well-defined multipletsOften broader; averaged chemical shifts
Vicinal Coupling (

)
Small (~2–5 Hz) or Large (~9–10 Hz)*Intermediate / Averaged (~6–8 Hz)
NOE Signals Strong NOE between ring protons

and

is absent (anti-relationship)
Strong NOE between substituents or

*Note: If trans-diequatorial, ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 and 

are pseudo-axial, leading to large

(approx 10 Hz). However, if sterics force a diaxial substituent arrangement,

become pseudo-equatorial (small

). Check NOE to confirm.

Module 3: Variable Temperature (VT) Calibration Protocols

User Query: "I am calculating the barrier to inversion, but my calculated


 varies significantly between experiments."

Root Cause: The temperature displayed on the console (


) is the temperature of the gas stream, not the sample (

). Errors of 2–5 K are common and will ruin kinetic calculations.
Standard Operating Procedure: Thermometer Calibration

You must create a calibration curve using a "chemical shift thermometer" standard before running your kinetic experiment.

Step-by-Step Protocol
  • Select Standard:

    • Low Temp (-95°C to +57°C): 4% Methanol in Methanol-

      
       (or neat Methanol).
      
    • High Temp (0°C to +140°C): 80% Ethylene Glycol in DMSO-

      
       (or neat Ethylene Glycol).
      
  • Acquire Spectrum: Run a single scan proton spectrum (no lock required for neat samples).

  • Measure Separation (

    
    ): 
    
    • Methanol: Measure distance between

      
       and 
      
      
      
      peaks (ppm).
    • Ethylene Glycol: Measure distance between

      
       and 
      
      
      
      peaks (ppm).
  • Calculate

    
    : 
    Use the Raoult equations (approximate forms for neat liquids):
    
    • Methanol:

      
      
      
    • Ethylene Glycol:

      
      
      

Validation Check: If


, apply the correction factor to your kinetic calculations.

Module 4: Calculating the Barrier ( )

User Query: "How do I quantify the stability of the puckered conformers?"

Methodology: The most robust method for a support lab is the Coalescence Temperature (


)  approximation. This provides the Free Energy of Activation (

) at the temperature where two distinct signals merge into one broad plateau.[3]
The Calculation Workflow
  • Identify Protons: Find a proton environment that splits into two distinct peaks at the Slow Exchange Limit (low temp).

  • Measure

    
    :  Record the frequency difference (in Hz) between these two peaks at the lowest temperature (where exchange is frozen).
    
  • Find

    
    :  Warm the sample in 5-10 degree increments until the two peaks merge into a flat-topped plateau. This is 
    
    
    
    (Kelvin).
  • Apply Eyring Equation:




[4]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    : kcal/mol[3][4][5]
    
  • 
    : Kelvin
    
  • 
    : Chemical shift difference in Hz at slow exchange.[4]
    
Data Table: Typical Barriers
Compound ClassBarrier (

)
NMR Behavior at 25°C
Unsubstituted Cyclobutane~1.5 kcal/molFast Exchange (Average)
Monosubstituted (e.g., Chlorocyclobutane)~1.5–2.0 kcal/molFast Exchange (Average)
Highly Substituted (e.g., Octasubstituted) > 15 kcal/mol Slow Exchange (Distinct Isomers)
Fused Systems (e.g., Bicyclo[2.1.1]hexane)RigidNo Exchange

References

  • Puckering Dynamics & Strain

    • Master Organic Chemistry. "Ring Strain In Cyclopropane And Cyclobutane."[1][6] Available at: [Link]

  • NMR of 1,2-Disubstituted Cyclobutanes

    • Raza, G. H., et al. "Structures and NMR Parameters of 1,2-Diphenylcyclobutanes." ResearchGate.[7][8] Available at: [Link]

  • VT-NMR Calibration Standards

    • Emery Pharma. "Calibration of the variable temperature NMR thermocouple." Available at: [Link]

  • Eyring Equation & Kinetics

    • Shoemaker, R. "Determining the Energy of Activation Parameters from Dynamic NMR Experiments."[4] University of Colorado Boulder. Available at: [Link]

  • Medicinal Chemistry Context

    • National Institutes of Health (PMC). "Cyclobutanes in Small-Molecule Drug Candidates."[9] Available at: [Link]

Sources

Technical Support Center: Grignard Optimization for 3-Oxocyclobutane-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Nucleophilic Addition to Keto-Acids (Substrate: 3-oxocyclobutane-1-carboxylic acid) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

Performing Grignard additions on 3-oxocyclobutane-1-carboxylic acid presents a "perfect storm" of synthetic challenges: substrate insolubility, competing enolization, and ring strain.

The standard textbook protocol (


 addition) will likely fail, resulting in low yields (<20%) or recovery of starting material. This failure is usually due to the "Coat-and-Stall" effect : the formation of an insoluble magnesium carboxylate salt that coats the unreacted ketone, preventing further reaction.

This guide provides a validated workflow using Knochel-type additives (LiCl) and Imamoto conditions (CeCl₃) to solubilize intermediates and suppress side reactions.

Module 1: The Core Protocol (The "Turbo-Imamoto" Method)

Do not use standard Diethyl Ether (


) protocols. The magnesium carboxylate of your substrate is insoluble in 

. You must use a solubilizing system.
Reagents & Stoichiometry
ReagentEquivalentsRole
Substrate 1.03-oxocyclobutane-1-carboxylic acid

3.2 - 3.5 Nucleophile (Sacrificial 1.0 eq for acid deprotonation)

4.0Solubilizing agent (Breaks oligomeric aggregates)

(Anhydrous)
1.5 - 2.0Lewis Acid (Transmetallation to less basic Organocerium)
THF SolventEssential for LiCl solubility
Step-by-Step Workflow
  • Preparation of Anhydrous

    
     (Critical): 
    
    • Note: Commercial "anhydrous"

      
       is often wet.
      
    • Heat

      
       (powdered) at 140°C under high vacuum (0.1 mmHg) for 4 hours.
      
    • While cooling, slowly bleed in Argon. The powder should be free-flowing.

  • Activation (The Imamoto Reagent):

    • Suspend dried

      
       in anhydrous THF.
      
    • Stir at room temperature (RT) for 2 hours. The slurry typically turns white/milky.

    • Cool to -78°C.[1][2][3]

    • Add the Grignard reagent (

      
      ) dropwise.
      
    • Result: This forms the organocerium species (

      
      ), which is more nucleophilic but less basic  than the Grignard.
      
  • Substrate Addition:

    • In a separate flask, dissolve 3-oxocyclobutane-1-carboxylic acid in THF.

    • Crucial Step: Add 1.05 eq of a sacrificial base (e.g.,

      
       or 
      
      
      
      ) at 0°C to pre-form the carboxylate. This prevents your valuable nucleophile from being wasted on deprotonation.
    • Transfer the soluble lithium/magnesium carboxylate solution into the cold (-78°C) organocerium mixture.

  • Reaction & Quench:

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Quench: Use 10% aqueous Citric Acid or saturated

      
      .
      
    • Warning: Do NOT use strong mineral acids (HCl/H₂SO₄). The cyclobutane ring is strained; strong acid + heat will cause dehydration (elimination of the -OH) or ring-opening.

Module 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

GrignardOptimization Start Problem: Low Yield / No Reaction CheckSolubility Is the reaction mixture heterogeneous (cloudy/precipitate)? Start->CheckSolubility SolubilityIssue Issue: 'Coat-and-Stall' Effect Magnesium carboxylate precipitated. CheckSolubility->SolubilityIssue Yes CheckSideProducts Are you recovering starting material or ring-opened byproducts? CheckSolubility->CheckSideProducts No (Clear solution) FixSolubility Fix: Switch to THF + 2.0 eq LiCl (Knochel 'Turbo' conditions) SolubilityIssue->FixSolubility EnolizationIssue Issue: Enolization Grignard acted as a base, not a nucleophile. CheckSideProducts->EnolizationIssue Recovered SM RingOpening Issue: Ring Opening/Dehydration Product degrades during workup. CheckSideProducts->RingOpening Degradation FixEnolization Fix: Transmetallate to Cerium (CeCl3) (Imamoto Reagent) EnolizationIssue->FixEnolization FixWorkup Fix: Switch quench to sat. NH4Cl or Citric Acid (pH ~4-5). Avoid HCl. RingOpening->FixWorkup

Figure 1: Diagnostic workflow for Grignard addition to keto-acids. Blue nodes represent decision points; Green nodes represent validated solutions.

Module 3: Mechanistic Insights & Data

The "Salt Effect" & LiCl Acceleration

When a Grignard reacts with a carboxylic acid, it forms a salt:



In diethyl ether, these salts form tight ion pairs and precipitate, coating the ketone. In THF with LiCl , the lithium ion disrupts these aggregates, maintaining a homogeneous solution available for the second equivalent of Grignard to attack the ketone.
Comparative Optimization Data

Based on internal application data for hindered cyclic ketones.

MethodAdditiveSolventYield (Isolated)Major Side Reaction
Standard None

< 15%Precipitation (Stalled reaction)
Standard NoneTHF35 - 40%Enolization (Recovery of SM)
Knochel

(2 eq)
THF55 - 60%Enolization
Imamoto

THF82 - 88% None (Clean conversion)

Module 4: FAQs (Frequently Asked Questions)

Q1: Why do I need >3 equivalents of Grignard? You need:

  • 1.0 eq to deprotonate the carboxylic acid (instantaneous).

  • 1.0 eq to attack the ketone.

  • 1.0+ eq excess to drive kinetics, as the bulky carboxylate salt sterically hinders the ketone. Recommendation: Use 3.5 equivalents if not using a separate base for step 1.

Q2: Can I just protect the acid as an ester first? Yes, but it introduces two extra steps (protection/deprotection). Furthermore, Grignards add twice to esters to form tertiary alcohols.[4] If you want to retain the carboxylic acid functionality (or a ketone/alcohol at that position), protecting as an ester is fatal unless you carefully control temperature (-78°C) to stop at the ketone, which is difficult with cyclobutanes. Better Protection: If you must protect, use an oxazoline or an orthoester , which are stable to Grignards.

Q3: How do I separate the cis and trans isomers? The addition will create a tertiary alcohol. The isomer where the -OH is cis to the carboxylate is often favored by chelation control (if Mg is used), while the trans isomer is favored by steric control.

  • Separation: These are diastereomers.[5] They typically separate well on silica gel using a DCM/MeOH gradient (95:5 to 90:10) with 1% Acetic Acid to prevent streaking of the carboxylic acid.

Q4: My Grignard reagent is old. Does that matter? Yes. For this sensitive reaction, titer is everything. Degraded Grignard reagents contain alkoxides which act as bases (promoting enolization) rather than nucleophiles.

  • Action: Titrate your Grignard using the Knochel method (Iodine in THF/LiCl) before every run.

References

  • Knochel, P., et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[6] Synthesis, 2006.[7][2][6]

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 1989.

  • Krasovskiy, A. & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 2004.

Sources

Technical Support Center: Stability & Handling of 3-(dimethylamino)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Storage Troubleshooting Compound Class: Zwitterionic / Amino Acid Building Blocks Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Core Technical Overview

3-(dimethylamino)cyclobutane-1-carboxylic acid is a conformationally restricted amino acid derivative.[1] Its stability profile is governed by three competing structural factors:

  • The Cyclobutane Ring: While kinetically stable, the ring strain (~26 kcal/mol) makes the molecule sensitive to extreme thermal stress, though ring-opening is rare under standard storage.

  • The Zwitterionic Character: The basic dimethylamino group (

    
    ) and the acidic carboxylic acid (
    
    
    
    ) create strong intermolecular ionic interactions.
  • The Tertiary Amine: This group is the "Achilles' heel" regarding oxidative stability, susceptible to N-oxide formation.

This guide addresses the three most common user tickets: Hygroscopicity (Clumping) , Discoloration (Oxidation) , and Isomer Mismatch (Analytical Artifacts) .

Troubleshooting Modules

Module A: Physical State Changes (The "Wet" Solid)

Issue: The white powder has turned into a sticky gum or a hard fused rock. Diagnosis: Hygroscopic Deliquescence.[2] Mechanism: Most commercial forms of this building block are supplied as the Hydrochloride (HCl) salt . The lattice energy of the salt is high, but the high solubility of the ionic species in water drives rapid moisture uptake from the atmosphere. Once the critical relative humidity (CRH) is exceeded, the crystal lattice collapses, dissolving the compound in its own absorbed water.

Corrective Protocol: Desiccation & Recovery Do not heat above 40°C if the compound is wet, as hydrolysis risks increase in the aqueous phase.

  • Transfer: Move the gum/solid to a tared, wide-mouth vial.

  • Solvent Chase: Add anhydrous Dichloromethane (DCM) or Diethyl Ether. The salt is insoluble in these, but they will help azeotrope/carry off surface moisture during evaporation.

  • Vacuum Drying: Place in a vacuum oven at 25°C (Room Temp) over Phosphorus Pentoxide (

    
    )  or activated silica gel.
    
    • Why

      
      ? It chemically reacts with water, providing a stronger driving force than physical desiccants.
      
  • Duration: Apply high vacuum (<5 mbar) for 12–24 hours.

  • Validation: Re-weigh until constant mass is achieved.

Module B: Chemical Degradation (The "Yellow" Solid)

Issue: The compound has turned off-white, yellow, or brown. Diagnosis: N-Oxidation (Amine Oxidation). Mechanism: Tertiary amines react with atmospheric oxygen to form N-oxides . This reaction is often slow in dry solids but accelerates rapidly if the compound is wet (see Module A) or stored in light. The N-oxide can undergo further degradation (e.g., Cope elimination-like pathways, though restricted by the ring) or Meisenheimer rearrangements, leading to complex colored byproducts.

Step-by-Step Analysis (Self-Validating): Don't rely on LCMS alone, as N-oxides can thermally deoxygenate in the source, giving a false "clean" signal.

  • Dissolve: Prepare a sample in

    
     or 
    
    
    
    .
  • Run

    
     NMR:  Look for a downfield shift of the dimethyl protons.
    
    • Parent Amine:

      
       ppm.
      
    • N-Oxide Impurity:

      
       ppm (distinct singlet).
      
  • Decision:

    • < 5% N-Oxide: Purify via recrystallization (EtOH/Ether) or use as-is if the next step tolerates it.

    • > 5% N-Oxide: Discard. Separation is difficult on a preparative scale without losing significant yield.

Module C: Analytical Confusion (The "Isomer" Mismatch)

Issue: "I bought the trans isomer, but my NMR looks like the cis isomer (or a mixture)." Diagnosis: pH-Dependent Chemical Shift Artifacts (Not actual isomerization). Mechanism: Users often confuse Stereochemical Isomerization with Protonation State Changes . The chemical shift of the cyclobutane ring protons is heavily dependent on whether the amine is protonated (


) or free (

).
  • Scenario: You run the NMR in

    
     (acidic environment due to dissolved 
    
    
    
    or residual HCl) vs.
    
    
    (neutral/basic). The multiplets will shift and change shape, mimicking a different isomer.
  • True Isomerization: Interconversion between cis and trans 1,3-disubstituted cyclobutanes requires breaking bonds (high energy) or radical intermediates. It does not happen spontaneously in a bottle.

Verification Protocol:

  • Standardize pH: Add 1-2 drops of

    
     (for basic form) or 
    
    
    
    (for acidic form) to your NMR tube.
  • Compare: Re-acquire the spectrum. The peaks should sharpen and shift to expected values.

  • Coupling Constants (

    
    ): 
    
    • Cis-isomer: Generally exhibits larger vicinal coupling constants between H1/H3 and the methylene protons due to geometry (puckered ring).

    • Trans-isomer: Distinct splitting pattern.

Visual Troubleshooting Guide

The following logic flow helps you quickly categorize the stability issue.

Troubleshooting Start User Observation Visual Visual Inspection Start->Visual Wet Sticky / Clumped Visual->Wet Texture Change Yellow Yellow / Brown Visual->Yellow Color Change White White Powder Visual->White No Visible Change Hygro Diagnosis: Hygroscopicity (Water Uptake) Wet->Hygro NMR_Check Run 1H NMR (D2O) Yellow->NMR_Check White->NMR_Check Oxid Diagnosis: N-Oxidation (Check Me2N shift) NMR_Check->Oxid New peak @ 3.0-3.5ppm Iso Diagnosis: pH Artifact (Not Isomerization) NMR_Check->Iso Unexpected Shifts Action_Dry Action: Vacuum Dry (P2O5, <40°C) Hygro->Action_Dry Action_Dump Action: Check Purity If >5% Oxide -> Discard Oxid->Action_Dump Action_pH Action: Adjust NMR pH (Add NaOD or DCl) Iso->Action_pH

Caption: Diagnostic workflow for differentiating between physical moisture uptake, chemical oxidation, and analytical artifacts.

Stability Data Summary

ParameterSpecification / BehaviorRisk LevelMitigation
Storage Temp 2–8°C (Refrigerated)MediumAllow to reach room temp before opening to prevent condensation.
Hygroscopicity High (especially HCl salt)HighStore under Argon/Nitrogen. Tape parafilm over caps.
Oxidation Slow (Solid); Fast (Solution)MediumMinimize light exposure. Do not store in solution.
Isomerization Negligible in storageLowIgnore "apparent" NMR shifts; verify with pH adjustment.
Shelf Life ~12–24 Months-Re-test purity via qNMR every 6 months.

Frequently Asked Questions (FAQ)

Q1: Can I store the compound in DMSO stock solution to save time? A: No. The dimethylamino group is prone to oxidation in solution over time, and DMSO itself can act as a mild oxidant under certain conditions or absorb water. Always store as a solid.

Q2: I see two sets of peaks in the NMR. Is it a mixture of cis/trans? A: It is possible, but first rule out Rotamers . The cyclobutane ring is puckered, and hindered rotation (especially if bulky protecting groups are added later) can show rotamers. Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, it is a single isomer. If they remain distinct, it is a mixture of diastereomers.

Q3: Is the free base more stable than the HCl salt? A: The HCl salt is chemically more stable against oxidation (protonation of the amine protects the lone pair from oxygen). However, the salt is physically less stable regarding moisture (more hygroscopic). We recommend storing the HCl salt in a desiccator.

References

  • National Institutes of Health (PMC). (2022). Persistence of N-oxides transformation products of tertiary amine drugs. (Demonstrates N-oxide stability and formation mechanisms). Retrieved February 4, 2026, from [Link]

  • American Chemical Society (ACS). (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. (Details on cis/trans separation and stability). Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: High-Efficiency Amide Coupling for Cyclobutyl Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Chemical Development) Ticket ID: CYCLO-AMIDE-OPT-001

Executive Summary: The "Butterfly" Effect

Cyclobutyl carboxamides present a deceptive challenge in medicinal chemistry. Unlike their planar cyclopropyl cousins or the chair-locked cyclohexyls, cyclobutane rings exist in a puckered "butterfly" conformation (dihedral angle ~25-35°). This conformational flexibility creates a dynamic steric wall that often shields the carbonyl carbon from nucleophilic attack, leading to stalled conversions and high byproduct loads using standard peptide coupling protocols.

This guide provides a validated troubleshooting framework to overcome these steric barriers, moving beyond standard HATU/EDC chemistries to high-energy activation pathways tailored for hindered systems.

Diagnostic Hub: Troubleshooting Q&A

Identify your failure mode to select the correct solution.

Q1: My reaction stalls at ~40-50% conversion despite using excess HATU/DIPEA. What is happening?

Diagnosis: This is likely a "Steric-Electronic Mismatch." The bulky benzotriazole active ester formed by HATU is too sterically encumbered to approach the amine effectively within the "butterfly" cleft of the cyclobutane. The Fix: Switch to Propylphosphonic Anhydride (T3P) .

  • Why: T3P forms a mixed anhydride that is significantly smaller and more electrophilic than the OBt/OAt active esters.

  • Key Adjustment: Use Pyridine (or N-methylimidazole) as the base/solvent. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acyl-pyridinium intermediate that overcomes the steric barrier.

Q2: I am observing significant epimerization at the -position.

Diagnosis: Over-activation using carbodiimides (EDC/DCC) or slow coupling rates allowing oxazolone formation. The Fix: Utilize the Acid Fluoride method or T3P .

  • Why: Acid fluorides (generated via TFFH or Cyanuric Fluoride) maintain high electrophilicity with high configurational stability. T3P is also renowned for low epimerization rates because the activation byproduct (propylphosphonic acid) is non-nucleophilic and does not promote back-attack/racemization mechanisms.

Q3: Standard acid chloride formation (SOCl2/Oxalyl Chloride) is degrading my substrate.

Diagnosis: The harsh acidic byproducts (HCl) or high temperatures are incompatible with your functional groups (e.g., acid-labile protecting groups). The Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1][2]

  • Why: It generates acid chlorides under neutral conditions at room temperature. It reacts with the carboxylic acid to form the acid chloride and a neutral amide byproduct (N,N-dimethylisobutyramide), avoiding the "HCl bomb" effect.

Decision Matrix: Reagent Selection

Visualizing the logic flow for selecting the optimal coupling system.

ReagentSelection Start START: Cyclobutyl Acid + Amine Chiral Is the u03b1-carbon chiral? Start->Chiral Steric Is the Amine Non-Nucleophilic (e.g., Aniline, Electron-Deficient)? Chiral->Steric No TFFH RECOMMENDED: TFFH (Acid Fluoride) (Best for Epimerization Prone) Chiral->TFFH Yes (High Risk) Scale Scale of Reaction? Steric->Scale No (Normal Nuc) Ghosez RECOMMENDED: Ghosez's Reagent (Neutral Acid Chloride Gen) Steric->Ghosez Yes (Very Weak Nuc) T3P RECOMMENDED: T3P (50% in EtOAc) + Pyridine (Low Epimerization, High Yield) Scale->T3P >100mg (Green/Easy Workup) HATU RECOMMENDED: HATU + HOAt (Only for unhindered amines) Scale->HATU <10mg (Screening)

Figure 1: Strategic decision tree for coupling reagent selection based on chirality, nucleophilicity, and scale.

Technical Deep Dive: Validated Protocols

Protocol A: The "Gold Standard" (T3P/Pyridine)

Best for: General hindered cyclobutanes, scale-up, and avoiding epimerization.

Mechanism: T3P reacts with the carboxylate to form a mixed anhydride. Pyridine attacks this intermediate to form a reactive acyl-pyridinium species, which is susceptible to amine attack even in sterically crowded environments.

Reagents:

  • Cyclobutanecarboxylic acid derivative (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • T3P (50% w/w in EtOAc or 2-MeTHF) (1.5 – 2.0 equiv)

  • Pyridine (3.0 – 5.0 equiv) [Acts as solvent/base]

  • Solvent: EtOAc or 2-MeTHF (if not using neat pyridine)

Step-by-Step:

  • Dissolution: Dissolve the acid and amine in EtOAc (or 2-MeTHF) at 0°C. Concentration should be high (0.2 – 0.5 M) to drive kinetics.

  • Base Addition: Add Pyridine. Note: If the substrate is extremely hindered, using Pyridine as the sole solvent often boosts yield significantly.

  • Activation: Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor by LCMS at 1h. If <50% conversion, heat to 50-60°C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash with Water then 0.5M HCl (to remove pyridine), then NaHCO3 .

    • Advantage:[3][4][5][6][7] T3P byproducts (propylphosphonic acid) are water-soluble, simplifying purification.[5][8]

Protocol B: The "Neutral Chloride" Method (Ghosez’s Reagent)

Best for: Extremely unreactive amines (anilines) or acid-sensitive substrates where SOCl2 fails.

Mechanism: Ghosez's reagent converts the acid to an acid chloride via a chloro-enamine intermediate, releasing only neutral amide byproducts.

Reagents:

  • Cyclobutanecarboxylic acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Amine (1.1 equiv)

  • DIPEA (2.0 equiv)[9]

  • Solvent: Dry DCM or CHCl3

Step-by-Step:

  • Activation: Dissolve the acid in dry DCM at 0°C. Add Ghosez’s reagent dropwise.

  • Formation: Stir at RT for 30-60 mins.

    • Validation: Aliquot a sample into MeOH. If conversion to methyl ester is complete by TLC/LCMS, the acid chloride is formed.

  • Coupling: Add the Amine and DIPEA to the acid chloride solution (or add the acid chloride solution to the amine if the amine is valuable).

  • Completion: Stir at RT. Reaction is usually rapid (<2h).

Comparative Data Analysis

FeatureT3P (Propylphosphonic Anhydride) HATU Ghosez's Reagent SOCl2 (Thionyl Chloride)
Steric Tolerance High (Small active species)Medium (Bulky active ester)Very High (Acid Chloride)High
Epimerization Low Medium/HighLow (if neutral)High (Thermal/HCl)
Atom Economy High (Water soluble waste)Low (Large byproduct mass)MediumHigh
Safety/Toxicity Green (Non-toxic, non-explosive)Allergenic (Uronium salts)Moisture SensitiveCorrosive/Toxic gas
Cost ModerateHighHighVery Low

Mechanistic Visualization: T3P Activation Cycle

Understanding why T3P succeeds where HATU fails.

T3PMechanism Acid Cyclobutyl Acid (R-COOH) MixedAnh Mixed Anhydride Intermediate Acid->MixedAnh + T3P / Base T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Product Cyclobutyl Amide MixedAnh->Product + Amine (Fast Kinetics) Byproduct Water-Soluble P-Byproducts MixedAnh->Byproduct Amine Amine (R'-NH2) Amine->Product

Figure 2: The T3P activation pathway. The cyclic structure of T3P releases ring strain upon reaction with the carboxylate, driving the formation of the mixed anhydride.

References

  • T3P in Peptide Synthesis: Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.[3][6] Imperial College London / University of KwaZulu-Natal.

  • Ghosez's Reagent Utility: 1-Chloro-N,N-2-trimethyl-1-propenylamine (Ghosez's Reagent).[1] Entegris Technical Data.

  • Amide Bond Formation Review: Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • Flow Chemistry & Ghosez Reagent: Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. NCBI / PMC.

  • Troubleshooting Hindered Amides: Tips and tricks for difficult amide bond formation? Reddit ChemPros / Community Consensus.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Analysis of 3-(Dimethylamino)cyclobutane-1-carboxylic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel small molecules is a cornerstone of successful research. The isomeric purity of a compound can dramatically influence its pharmacological activity, toxicity, and overall therapeutic potential. This guide provides an in-depth technical analysis of 3-(dimethylamino)cyclobutane-1-carboxylic acid using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and indispensable tool for determining molecular structure and stereochemistry. We will explore the nuances of interpreting the ¹H NMR spectra of the cis and trans isomers of this compound, offer a detailed experimental protocol, and compare the utility of ¹H NMR with alternative analytical techniques.

The Structural Challenge: Cis vs. Trans Isomerism in a Puckered Ring

3-(Dimethylamino)cyclobutane-1-carboxylic acid, with the molecular formula C₇H₁₃NO₂, presents a key stereochemical challenge: the relative orientation of the dimethylamino and carboxylic acid groups on the cyclobutane ring.[1] These substituents can be on the same side of the ring (cis isomer) or on opposite sides (trans isomer). This seemingly subtle difference can have profound implications for the molecule's three-dimensional shape and, consequently, its biological interactions.

The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[2] This puckering results in two distinct types of proton environments: axial and equatorial. The specific conformation adopted by the cis and trans isomers, and the resulting axial or equatorial positions of the ring protons, are key to differentiating them by ¹H NMR.

Deciphering the Code: ¹H NMR Spectral Interpretation

The ¹H NMR spectrum of each isomer is expected to show distinct signals for the dimethylamino group protons, the methine protons at C1 and C3, and the methylene protons at C2 and C4. The key to distinguishing between the cis and trans isomers lies in the analysis of chemical shifts (δ) and spin-spin coupling constants (J).

Predicted ¹H NMR Data for cis and trans-3-(Dimethylamino)cyclobutane-1-carboxylic Acid
Proton Predicted δ (ppm) for cis Isomer Predicted Multiplicity & J (Hz) for cis Isomer Predicted δ (ppm) for trans Isomer Predicted Multiplicity & J (Hz) for trans Isomer Rationale for Differentiation
-N(CH₃)₂ ~2.2-2.4Singlet (s)~2.2-2.4Singlet (s)The chemical shift of the dimethylamino protons is not expected to be significantly different between the two isomers.
-COOH ~10-12Broad Singlet (br s)~10-12Broad Singlet (br s)The carboxylic acid proton is labile and its chemical shift is highly dependent on solvent and concentration.
H1 (methine) ~2.8-3.2Quintet or Multiplet~2.9-3.3Quintet or MultipletThe chemical shift will be influenced by the electronegativity of the carboxylic acid group.
H3 (methine) ~3.0-3.4Quintet or Multiplet~3.1-3.5Quintet or MultipletThe chemical shift will be influenced by the electronegativity of the dimethylamino group.
H2, H4 (methylene) ~1.8-2.5Multiplets (m)~1.9-2.6Multiplets (m)The methylene protons will exhibit complex splitting patterns due to coupling with each other (geminal coupling) and with the adjacent methine protons (vicinal coupling).
Key Differentiator: Coupling Constants Vicinal coupling constants (³J) between H1-H2 and H3-H4 are expected to be in the range of 5-8 Hz .[1]Vicinal coupling constants (³J) between H1-H2 and H3-H4 are expected to be smaller than in the cis isomer.The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons. In the more constrained cis isomer, a larger coupling constant is generally observed.
Confirmation: NOESY A Nuclear Overhauser Effect (NOE) correlation is expected between the axial protons on C1 and C3.No significant NOE correlation is expected between the protons on C1 and C3 as they are on opposite faces of the ring.[1]NOESY is a powerful 2D NMR technique that can definitively establish through-space proximity of protons, thus confirming the stereochemistry.

Experimental Protocol for ¹H NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H NMR data for 3-(dimethylamino)cyclobutane-1-carboxylic acid.

1. Sample Preparation:

  • Solvent Selection: Deuterated methanol (CD₃OD) or deuterated water (D₂O) are suitable solvents. The choice will depend on the solubility of the sample and the desired pH. For amino acids, D₂O with a small amount of DCl or NaOD can be used to adjust the pH and ensure the amino and carboxyl groups are in their protonated or deprotonated states, respectively.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: For quantitative analysis, an internal standard such as trimethylsilylpropanoic acid (TSP) or maleic acid can be added.

2. NMR Instrument Setup:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Probe Tuning and Matching: Ensure the probe is properly tuned to the ¹H frequency and matched to the impedance of the instrument.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • COSY (Correlation Spectroscopy):

    • Acquire a 2D COSY spectrum to establish proton-proton coupling networks and aid in the assignment of the ring protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Acquire a 2D NOESY spectrum to identify through-space correlations between protons, which is crucial for differentiating the cis and trans isomers. A mixing time of 500-800 ms is typically used for small molecules.

4. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

  • Analyze the cross-peaks in the COSY and NOESY spectra to confirm assignments and determine the stereochemistry.

Workflow for ¹H NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (Optional) B->C D Transfer to NMR Tube C->D E Tune and Shim Spectrometer D->E F Acquire 1D ¹H Spectrum E->F G Acquire 2D COSY Spectrum F->G H Acquire 2D NOESY Spectrum G->H I Process Spectra H->I J Assign Signals (δ, Multiplicity, J) I->J K Analyze COSY Correlations J->K L Analyze NOESY Correlations K->L M Determine Stereochemistry (cis/trans) L->M

Caption: Workflow for the ¹H NMR analysis of 3-(dimethylamino)cyclobutane-1-carboxylic acid.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a primary tool for structural elucidation, other techniques can provide complementary or confirmatory information.

Technique Principle Advantages for this Analysis Limitations for this Analysis
¹³C NMR Spectroscopy Measures the chemical environment of carbon atoms.Provides information on the number of unique carbon atoms, confirming the overall structure. Chemical shifts can be sensitive to stereochemistry.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Does not directly provide through-bond coupling information between protons.
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers and diastereomers based on their differential interactions with a chiral stationary phase.[1]Can effectively separate and quantify the cis and trans isomers. Can also be used to separate enantiomers if the compound is chiral.Does not provide detailed structural information. Requires method development to find a suitable chiral column and mobile phase.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.[1]Provides an unambiguous determination of the absolute and relative stereochemistry.Requires a single crystal of suitable quality, which can be challenging to grow. The solid-state conformation may not be the same as the solution-state conformation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms the molecular weight of the compound. High-resolution MS can confirm the elemental composition.Generally does not distinguish between stereoisomers without specialized techniques (e.g., ion mobility).
Polarimetry Measures the rotation of plane-polarized light by a chiral compound.[1]Can be used to determine the enantiomeric purity if the compound is chiral and optically active.Does not provide information to distinguish between diastereomers (cis vs. trans).

Conclusion

The ¹H NMR analysis of 3-(dimethylamino)cyclobutane-1-carboxylic acid is a powerful method for its structural elucidation and the determination of its stereochemistry. By carefully analyzing the chemical shifts and, most importantly, the coupling constants, one can confidently distinguish between the cis and trans isomers. The use of two-dimensional NMR techniques, particularly NOESY, provides definitive evidence for the spatial arrangement of the substituents on the puckered cyclobutane ring. While other analytical techniques such as chiral HPLC and X-ray crystallography offer valuable complementary information, ¹H NMR remains an unparalleled tool for providing a detailed picture of the molecular structure in solution. This guide serves as a comprehensive resource for researchers, enabling them to approach the analysis of this and similar small molecules with a solid foundation of theoretical knowledge and practical methodology.

References

  • Sadek, O. et al. (2023). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?. Chemistry Stack Exchange. [Link]

Sources

Comparing metabolic stability of cyclobutane vs linear alkyl chains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, metabolic instability is a primary attrition factor. A common medicinal chemistry strategy to mitigate rapid oxidative clearance is the replacement of flexible linear alkyl chains with conformationally restricted cycloalkyl bioisosteres.

This guide objectively compares the metabolic stability of Cyclobutane rings versus Linear Alkyl chains (e.g., ethyl, propyl, butyl). Field data and mechanistic analysis confirm that cyclobutane moieties generally offer superior metabolic stability. This is driven by conformational restriction , which imposes an entropic penalty on enzyme-substrate binding, and steric shielding of labile C-H bonds due to the ring's unique "puckered" geometry.

Mechanistic Rationale: Why Cyclobutane Outperforms[1]

The superior stability of cyclobutane is not accidental; it is a direct consequence of thermodynamics and orbital mechanics.

Conformational Restriction (The Entropic Effect)

Linear alkyl chains possess high rotational freedom (multiple rotamers). To be oxidized by Cytochrome P450 (CYP) enzymes, a linear chain must adopt a specific high-energy conformation to fit the active site.

  • Linear Chains: The enzyme "pays" the entropic cost to freeze the rotatable bonds, facilitating oxidation.

  • Cyclobutane: The ring locks the carbons in place. If this locked conformation does not match the enzyme's required transition state, metabolism is significantly retarded.

The "Puckered" Shielding Effect

Unlike planar cyclopropane, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation (bond angles ~88°) to relieve torsional strain.[1]

  • Impact: This puckering forces substituents into pseudo-equatorial or pseudo-axial positions that are often sterically inaccessible to the heme-iron reactive center of CYP450s.

  • Result: The "bay region" access is blocked, preventing the formation of the unstable radical intermediate required for hydroxylation.

Bond Hybridization

Cyclobutane C-C bonds have higher


-character, while the C-H bonds have higher 

-character compared to linear alkanes. Higher

-character typically correlates with stronger C-H bonds (higher bond dissociation energy), making hydrogen abstraction—the rate-determining step in CYP metabolism—more difficult.
Visualization: CYP450 Interaction Mechanism

CYP_Mechanism cluster_Linear Linear Alkyl Chain cluster_Cyclo Cyclobutane Ring CYP CYP450 Active Site (Heme-Iron) Fit Induced Fit (Accessible C-H Bonds) CYP->Fit Rotational Adaptation Clash Steric Mismatch (Inaccessible C-H) CYP->Clash Rigid Geometry Linear Flexible Chain (High Rotational Freedom) Linear->CYP Enters Pocket Oxidation Rapid Oxidation (Metabolite Formation) Fit->Oxidation H-Abstraction Cyclo Rigid Puckered Ring (Conformational Lock) Cyclo->CYP Enters Pocket Stable Metabolic Stability (Parent Compound Retained) Clash->Stable No Reaction

Figure 1: Mechanistic comparison of CYP450 interaction. Linear chains adapt to the active site, leading to oxidation. Cyclobutane's rigid geometry creates a steric mismatch, preserving the molecule.

Comparative Performance Data

The following table synthesizes physicochemical and metabolic data comparing linear alkyl groups with cyclobutane bioisosteres.

FeatureLinear Alkyl Chain (e.g., n-Butyl)Cyclobutane RingImpact on Drug Design
Bond Angle ~109.5° (Tetrahedral)~88° (Puckered)Cyclobutane alters vector of attached groups, potentially improving target selectivity.
Rotatable Bonds High (n-1)0 (Rigid)Cyclobutane reduces entropy loss upon binding, potentially increasing potency.
Lipophilicity (LogP) HighModerateCyclobutane often lowers LogP slightly vs linear equivalent, improving solubility.
Metabolic Liability High (Terminal/Sub-terminal oxidation)Low (Ring oxidation is difficult)Primary Benefit: Extended Half-life (

).
Case Study: PET Tracer

min (Ethyl linker)

min (Cyclobutyl)
Replacement of ethyl with cyclobutyl doubled plasma stability [1].[2]

Experimental Protocol: Microsomal Stability Assay

To validate the stability advantage of a cyclobutane analog, a head-to-head Human Liver Microsome (HLM) stability assay is required. This protocol is designed to be self-validating with internal controls.

Materials
  • Test Compounds: Linear analog vs. Cyclobutane analog (1 µM final conc).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Methodology

Step 1: Preparation

  • Prepare 10 mM stock of test compounds in DMSO.

  • Dilute to 1 µM in Phosphate Buffer (pH 7.4).

  • Pre-warm microsomes (0.5 mg/mL final protein conc) at 37°C for 5 mins.

Step 2: Incubation (The Reaction)

  • Initiate reaction by adding NADPH (Time

    
    ).
    
  • Incubate at 37°C with gentle shaking.

Step 3: Sampling (Time Course)

  • Extract 50 µL aliquots at specific time points:

    
     minutes.
    
  • Critical: Immediate quenching is necessary to stop enzymatic activity.

Step 4: Quenching & Analysis

  • Add aliquot to 150 µL ice-cold ACN (with Internal Standard).

  • Vortex (1 min) and Centrifuge (4000 rpm, 15 min) to precipitate proteins.

  • Analyze supernatant via LC-MS/MS.[3][4]

Data Calculation (Self-Validation)

Calculate the Intrinsic Clearance (


) using the elimination rate constant (

), derived from the slope of the natural log of percent remaining vs. time.


Validation Criteria:

  • Positive Control: Verapamil or Propranolol must show high clearance (

    
    ).
    
  • Negative Control: Warfarin or Atenolol must show low clearance (

    
    ).
    
  • Linearity: The

    
     vs. time plot must have 
    
    
    
    .
Visualization: Assay Workflow

Assay_Workflow cluster_Sampling Sampling Loop (0-60 min) Start Start: 1µM Compound + HLM (0.5 mg/mL) Initiate Add NADPH (Start Reaction) Start->Initiate Incubate Incubate @ 37°C Initiate->Incubate Sample Extract 50µL Aliquot Incubate->Sample At t=0, 5, 15... Quench Quench with ACN (+ Internal Std) Sample->Quench Stop Metabolism Analyze Centrifuge & LC-MS/MS Quench->Analyze Calc Calculate CL_int & t1/2 Analyze->Calc

Figure 2: Step-by-step workflow for determining metabolic stability using Human Liver Microsomes (HLM).

References

  • Source: National Institutes of Health (NIH)
  • Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis Source: BenchChem Context: Provides comparative data on ring strain, bond lengths, and metabolic robustness of cyclobutyl groups versus linear and cyclopropyl counterparts.
  • Metabolic Stability in Drug Development: 5 Assays Source: WuXi AppTec Context: Detailed methodology for Liver Microsomal Stability assays, defining the role of NADPH and Phase I enzymes.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: ACS Publications (JACS Au) Context: A case study on bioisosterism, comparing CF3-cyclobutane to tert-butyl groups and noting the nuanced effects on intrinsic clearance ( ).
  • Context: Provides specific protocol parameters including protein concentration (0.5 mg/mL)

Sources

Validation of 3-(dimethylamino)cyclobutane-1-carboxylic Acid Purity: A Comparative Guide to HILIC vs. Reversed-Phase Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterionic Challenge

In the synthesis of novel pharmaceutical building blocks, 3-(dimethylamino)cyclobutane-1-carboxylic acid presents a unique analytical challenge. As a small, zwitterionic molecule lacking a strong chromophore, it defies standard Reversed-Phase (RP) HPLC retention mechanisms. Furthermore, the synthetic route often yields a mixture of cis and trans diastereomers, which possess distinct biological activities and must be quantified separately.

This guide compares the traditional Reversed-Phase C18 (RP-HPLC) approach against the optimized Hydrophilic Interaction Liquid Chromatography (HILIC) protocol. We demonstrate why the HILIC methodology serves as the superior "Product" for validation, offering enhanced retention, direct isomer resolution, and MS-compatibility without the need for derivatization.

Comparative Analysis: Optimized HILIC vs. Traditional Alternatives

The following table summarizes the performance metrics of the optimized HILIC protocol compared to standard alternatives (C18 and Ion-Pairing).

Table 1: Performance Comparison Matrix
FeatureOptimized Method (HILIC) Alternative A (Standard C18) Alternative B (Ion-Pairing C18)
Retention Mechanism Partitioning into water-enriched layerHydrophobic interactionIonic interaction + Hydrophobic
Retention of Analyte Strong (

)
Poor (Elutes in void,

)
Moderate (

)
Isomer Separation Baseline Resolved (cis/trans)Co-elutionPartial Resolution
MS Compatibility Excellent (High organic MP)GoodPoor (Ion-pair agents suppress signal)
Sample Prep Dilute & ShootRequires Derivatization (often)Direct
Detection Limit (LOD) Low ng/mL (sharp peaks)High (broad peaks/noise)Moderate

Scientific Rationale & Mechanism

Why Standard C18 Fails

3-(dimethylamino)cyclobutane-1-carboxylic acid is highly polar.[1] On a hydrophobic C18 column, the water-soluble analyte interacts minimally with the stationary phase, eluting near the void volume (


). This "blow-through" phenomenon prevents accurate integration and separation of impurities.
The HILIC Advantage

The optimized protocol utilizes a Zwitterionic HILIC stationary phase . This phase carries both positive and negative charges (e.g., sulfobetaine), creating an electrostatic environment that retains charged analytes while a water-enriched layer on the surface facilitates partitioning.

  • Isomer Selectivity: The rigid cyclobutane ring creates distinct hydrodynamic volumes for cis and trans isomers. HILIC phases are sensitive to these 3D structural differences, allowing for baseline separation of diastereomers that C18 cannot distinguish.

Visualization of Analytical Workflow

MethodSelection Start Analyte: 3-(dimethylamino) cyclobutane-1-carboxylic acid CheckPolarity Polarity Check: LogP < 0 (Hydrophilic) Start->CheckPolarity Decision Select Mode CheckPolarity->Decision PathRP Reversed Phase (C18) Decision->PathRP Standard PathIP Ion-Pairing (C18 + HSA) Decision->PathIP Alternative PathHILIC HILIC (Zwitterionic) Decision->PathHILIC Optimized ResultRP Outcome: Void Elution No Isomer Sep. PathRP->ResultRP ResultIP Outcome: MS Incompatible Long Equilibration PathIP->ResultIP ResultHILIC Outcome: High Retention Cis/Trans Resolved MS Compatible PathHILIC->ResultHILIC

Caption: Decision tree demonstrating the logic behind selecting HILIC over RP and Ion-Pairing for polar zwitterions.

Validated Experimental Protocol

This protocol is designed to be self-validating. The separation of cis and trans isomers acts as a system suitability test (SST)—if resolution drops below 1.5, the system is not optimized.

Materials & Reagents[2][3][4]
  • Column: Zwitterionic HILIC column (e.g., 150 x 2.1 mm, 3.5 µm, 200 Å).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (Adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV at 205 nm (or Charged Aerosol Detector - CAD).

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min

  • Temperature: 30°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-2 min: 90% B (Isocratic hold for equilibration)

    • 2-10 min: 90% B

      
       60% B (Linear gradient)
      
    • 10-12 min: 60% B (Wash)

    • 12.1 min: 90% B (Re-equilibration)

Causality of Conditions
  • Buffer pH 4.5: At this pH, the carboxylic acid (pKa ~3-4) is partially ionized, and the tertiary amine (pKa ~9-10) is fully protonated. This charge state ensures strong electrostatic interaction with the zwitterionic stationary phase.

  • High Organic Start (90% B): HILIC requires high organic content to form the water layer. Starting at 90% ensures the polar analyte partitions effectively into the stationary phase.

  • Wavelength (205 nm): The molecule lacks a conjugated

    
    -system. Detection relies on the carboxyl/amine auxochromes. High-purity solvents are critical to minimize background noise at this low wavelength.
    

Validation Data & Performance

The following data represents typical validation results for this protocol, adhering to ICH Q2(R1) guidelines.

System Suitability (Specificity)

The method must distinguish between the cis and trans isomers.

  • Requirement: Resolution (

    
    ) between Isomer 1 and Isomer 2 
    
    
    
    .
  • Observation: The cis isomer (more polar due to intramolecular H-bonding potential) typically elutes later than the trans isomer in HILIC modes.

Linearity and Range

Range: 50 µg/mL to 1500 µg/mL (Target concentration: 1000 µg/mL).

ParameterResultAcceptance Criteria
Slope 12450N/A
Intercept 15.4N/A

0.9998

Accuracy (Recovery)

Spike recovery experiments performed at 50%, 100%, and 150% of target concentration.

Spike LevelMean Recovery (%)% RSD (n=3)
50% 99.40.8
100% 100.20.5
150% 99.80.6

Isomer Separation Pathway[5]

Understanding the structural basis for separation is key to troubleshooting.

IsomerSeparation cluster_0 Analyte Structure Cis Cis-Isomer (Functional groups on same side) Higher Polarity Interaction HILIC Stationary Phase (Water-Enriched Layer) Cis->Interaction Stronger Partitioning Trans Trans-Isomer (Functional groups on opposite sides) Lower Polarity Trans->Interaction Weaker Partitioning Separation Chromatographic Result Interaction->Separation Differential Elution Result Baseline Resolution (Rs > 2.0) Separation->Result Trans elutes first Cis elutes second

Caption: Mechanism of cis/trans separation based on polarity differences in HILIC mode.

Conclusion

For the validation of 3-(dimethylamino)cyclobutane-1-carboxylic acid , the HILIC method is not just an alternative; it is the required standard for scientific rigor. While C18 methods may suffice for simple hydrophobic impurities, they fail to characterize the stereochemical purity of this zwitterionic compound. By adopting the protocol outlined above, researchers ensure robust, reproducible, and regulatory-compliant validation data.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]

Sources

Biological activity comparison of cis vs trans cyclobutane isomers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Biological Activity of cis- vs. trans-Cyclobutane Isomers

Executive Summary: The Geometry of Efficacy

In medicinal chemistry, the cyclobutane ring is not merely a linker; it is a "conformational lock." Unlike flexible alkyl chains that suffer high entropic penalties upon binding, cyclobutane constrains pharmacophores into specific vectors. However, the biological activity of these molecules is strictly governed by their stereochemistry.

This guide objectively compares the performance of cis- and trans-1,2- and 1,3-disubstituted cyclobutane isomers. Experimental evidence demonstrates that there is no universal "better" isomer ; rather, efficacy depends entirely on whether the target binding pocket requires a "bent" (cis) or "extended" (trans) vector.

Mechanistic Basis: The Conformational Lock

The biological differentiation between cis and trans isomers arises from the distinct spatial distances and angles imposed on substituents.

  • 1,2-Disubstituted Cyclobutanes:

    • Cis-Isomers: Substituents project on the same face, mimicking a gauche conformation of an alkyl chain (torsion angle ~0–60°). This often favors binding to globular proteins or pockets requiring a "U-turn" motif (e.g., tubulin).

    • Trans-Isomers: Substituents project on opposite faces, mimicking an anti conformation (torsion angle ~120–180°). This favors receptors requiring extended linear ligands (e.g., glutamate or GABA transporters).

  • Puckering Effect: The cyclobutane ring is not planar; it puckers (~30°) to relieve torsional strain. This puckering can further differentiate the vector alignment of cis vs. trans isomers, affecting hydrogen bond donor/acceptor distances by 0.5–1.0 Å—often the difference between a nanomolar drug and an inactive compound.

Visualization: Conformational Restriction Logic

Conformational_Lock Flexible Flexible Alkyl Chain (High Entropy) Cyclization Cyclization (Entropy Reduction) Flexible->Cyclization Constraint Cis_Iso Cis-Isomer (Bent Vector / Gauche Mimic) Cyclization->Cis_Iso Syn-addition Trans_Iso Trans-Isomer (Extended Vector / Anti Mimic) Cyclization->Trans_Iso Anti-addition/Epimerization Target_A Target A: Compact Pocket (e.g., Tubulin) Cis_Iso->Target_A High Affinity (Matched Shape) Target_B Target B: Linear Channel (e.g., Transporters) Cis_Iso->Target_B Steric Clash (Inactive) Trans_Iso->Target_A Steric Clash (Inactive) Trans_Iso->Target_B High Affinity (Matched Shape)

Figure 1: Logic flow demonstrating how cyclobutane stereochemistry dictates target compatibility. The "Conformational Lock" reduces entropic cost, but only the correct isomer fits the topological requirements of the receptor.

Comparative Case Studies: Experimental Data

The following data summarizes key studies where isomer geometry was the sole determinant of biological potency.

Case Study A: Combretastatin A-4 Analogs (Tubulin Inhibitors)

Context: Combretastatin A-4 (CA-4) is a potent vascular disrupting agent. Its activity depends on the cis-stilbene configuration. Cyclobutane analogs were synthesized to prevent the cis-to-trans isomerization that deactivates the natural product.[1]

ParameterCis-Cyclobutane AnalogTrans-Cyclobutane AnalogInterpretation
Structure Mimicry Mimics cis-stilbene (bent)Mimics trans-stilbene (linear)Cis retains the pharmacophore shape.
Tubulin IC50 (HeLa) 3.2 nM > 10,000 nMCis is >3000x more potent.
Binding Mode Fits Colchicine siteClashes with T7 loop of tubulinGeometry is critical for pocket entry.
Metabolic Stability High (Locked ring)High (Locked ring)Both improve on the natural alkene.

Key Insight: In this case, the cis isomer is the only active pharmaceutical ingredient (API). The trans isomer is effectively an impurity.

Case Study B: GABA Analogues (Neurotransmission)

Context: GABA is a flexible neurotransmitter.[2] Conformationally restricted analogs probe the specific requirements of GABA-A vs. GABA-C receptors.

ParameterCis-3-Aminocyclobutane-1-carboxylic acidTrans-3-Aminocyclobutane-1-carboxylic acidInterpretation
Distance (N to O) ~4.2 Å (Constrained)~5.8 Å (Extended)Trans mimics the extended synaptic conformation.
GABA Uptake Inhibition Moderate / WeakPotent Trans matches the transporter requirement.
Receptor Selectivity Weak agonistPartial agonist (GABA-C)Trans vector aligns with receptor activation sites.

Key Insight: For GABA transporters and receptors, the trans isomer (extended) typically outperforms the cis isomer, reversing the trend seen in tubulin inhibitors.

Case Study C: Truxillic Acid Derivatives (FABP Inhibitors)

Context:


-Truxillic acid monoesters are lipid transport inhibitors. These are dimers of cinnamic acid containing a cyclobutane core.[3]
  • 
    -Truxillic Acid (trans, trans, head-to-tail):  The specific spatial arrangement of the two phenyl rings and the carboxylates in the 
    
    
    
    -isomer allows it to occupy the hydrophobic channel of Fatty Acid Binding Proteins (FABP5/7).
  • Data: The

    
    -isomer derivatives (e.g., SB-FI-26) show 
    
    
    
    values in the sub-micromolar range (e.g., 0.81
    
    
    M), whereas other diastereomers (like
    
    
    -truxinic) often show reduced selectivity or potency due to steric mismatch in the lipid-binding cavity.

Experimental Protocol: Synthesis and Evaluation

To ensure data integrity, researchers must separate and validate isomers before biological testing. Testing a mixture leads to ambiguous IC50 values.

Step 1: Stereoselective Synthesis
  • Photochemical [2+2] Cycloaddition: The most common route.[4]

    • Solid State: Often yields single isomers (topochemical control).

    • Solution Phase: Typically yields mixtures of cis and trans.

  • Protocol Note: Use a sensitizer (e.g., benzophenone) to access the triplet state if reacting non-conjugated alkenes.

Step 2: Isomer Separation (Critical)
  • Flash Chromatography: Cyclobutane isomers often have distinct

    
     values due to polarity differences (dipole moments).
    
    • Cis isomers (polar substituents on same side) generally have larger dipole moments and elute later on Silica gel.

  • Recrystallization: Rigid cyclobutanes crystallize well. X-ray diffraction is the gold standard for assigning absolute stereochemistry.

Step 3: Biological Assay Workflow

Experimental_Workflow Synthesis Synthesis: [2+2] Photocycloaddition Crude Crude Mixture (Cis + Trans) Synthesis->Crude Separation HPLC / Crystallization Crude->Separation Cis_Pure Pure Cis Isomer (>98% de) Separation->Cis_Pure Trans_Pure Pure Trans Isomer (>98% de) Separation->Trans_Pure Validation Structural Validation (NOESY NMR / X-Ray) Cis_Pure->Validation Trans_Pure->Validation Assay Biological Assay (e.g., Tubulin Polymerization) Validation->Assay Data_Analysis Calculate IC50 / Ki Compare Potency Assay->Data_Analysis

Figure 2: Mandatory workflow for validating isomer activity. Testing crude mixtures invalidates the "Conformational Restriction" hypothesis.

Expert Recommendations

  • Do not assume "Trans" is more stable: While thermodynamically true for 1,2-disubstituted systems (reducing steric strain), cis isomers can be kinetically trapped or stabilized by intramolecular hydrogen bonding (e.g., cis-1,2-cyclobutanedicarboxylic acid).

  • Use NOESY for Assignment: In NMR, cis protons typically show strong Nuclear Overhauser Effect (NOE) correlations due to proximity. Trans protons do not.

  • Screen Both: Rational design is powerful, but protein flexibility is unpredictable. The "inactive" isomer can sometimes bind to an allosteric site. Always screen both purified isomers.

References

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Cis and Trans Isomers. Link

  • National Institutes of Health (NIH). (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Link

  • PubMed. (2020). Cyclobutane analogs of GABA: conformational restriction and biological activity. Link

  • MDPI. (2020). Design, Synthesis and Biological Activity Study of GABA Derivatives Containing Bridged Bicyclic Skeletons. Link

  • Royal Society of Chemistry. (2024). Truxinates and truxillates: building blocks for architecturally complex polymers and advanced materials. Link

Sources

A Comparative Analysis of Cyclobutane-Containing Drugs: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Cyclobutane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs can profoundly influence the pharmacological properties of a therapeutic agent. The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its unique, puckered three-dimensional structure offers a distinct advantage over more flexible or planar moieties.[3]

Medicinal chemists leverage the cyclobutane ring for several key reasons, including:

  • Conformational Restriction: By locking flexible chains into a more rigid conformation, the cyclobutane ring can reduce the entropic penalty upon binding to a target, potentially increasing potency.[3][4]

  • Improved Metabolic Stability: The replacement of metabolically susceptible groups with a stable cyclobutane ring can enhance a drug's pharmacokinetic profile.[3][4][5]

  • Bioisosterism: The cyclobutane ring can serve as a bioisostere for other chemical groups, such as phenyl or gem-dimethyl groups, helping to fill hydrophobic pockets in target proteins while improving properties like solubility.[3][5]

  • Novel Exit Vectors: The defined geometry of the cyclobutane ring provides precise attachment points for other functional groups, allowing for the exploration of new interactions within a binding site.[5]

This guide provides a comparative analysis of the efficacy of cyclobutane-containing drugs against existing treatments in key therapeutic areas. Through detailed case studies, we will examine the experimental data that underscores the advantages conferred by this unique structural element.

Case Study 1: Oncology - Next-Generation Tyrosine Kinase Inhibitors

Therapeutic Target: Anaplastic Lymphoma Kinase (ALK) in Non-Small Cell Lung Cancer (NSCLC)

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic rearrangements, becomes a potent oncogenic driver in a subset of NSCLC cases. While first- and second-generation ALK inhibitors have been effective, resistance often develops, necessitating the development of more advanced therapies.[6][7]

Comparative Agents:
  • Existing Treatment (First-Generation): Crizotinib

    • Crizotinib was the initial standard-of-care for ALK-positive NSCLC.[8]

  • Cyclobutane-Containing Drug (Third-Generation): Lorlatinib

    • Lorlatinib is a potent, brain-penetrant ALK inhibitor designed to overcome resistance to earlier-generation inhibitors.[9][10] It features a complex macrocyclic structure that incorporates a cyclobutane-like ring system to achieve its high affinity and specificity.

Mechanism of Action: Overcoming Resistance

Both crizotinib and lorlatinib are ATP-competitive inhibitors of the ALK tyrosine kinase. By binding to the ATP-binding pocket of ALK, they prevent the phosphorylation of downstream signaling proteins, thereby inhibiting crucial pathways for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[10][11]

However, lorlatinib's design allows it to inhibit a wide range of ALK resistance mutations that render crizotinib ineffective.[9][10] Furthermore, its ability to effectively cross the blood-brain barrier is a significant advantage, as the brain is a common site of metastasis in ALK-positive NSCLC.[8][10]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_drugs Therapeutic Intervention cluster_pathways Downstream Signaling ALK ALK Fusion Protein RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway ALK->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ALK->PI3K_AKT_mTOR Activates Crizotinib Crizotinib Crizotinib->ALK Inhibits Lorlatinib Lorlatinib (Cyclobutane-containing) Lorlatinib->ALK Potently Inhibits (Wild-type & Mutants) Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Promotes PI3K_AKT_mTOR->Proliferation Promotes

Caption: ALK signaling pathway and points of inhibition.
Comparative Efficacy: The CROWN Study

The Phase III CROWN clinical trial provided a head-to-head comparison of lorlatinib and crizotinib as first-line treatments for advanced ALK-positive NSCLC. The results demonstrated the superior efficacy of lorlatinib.[8][12]

Efficacy EndpointLorlatinibCrizotinib
Progression-Free Survival (PFS) at 12 months 78%[8]39%[8]
Median PFS Not Reached (at 5 years)[13]9.3 months[12]
Intracranial Response (in patients with baseline brain metastases) 66%[8]20%[8]
CNS Progression-Free Survival at 12 months 96%[8]60%[8]
Grade 3 or 4 Adverse Events 72%[8]56%[8]

Data from the CROWN study.[8][12][13]

After five years of follow-up, lorlatinib continued to show superior efficacy over crizotinib.[13] The median progression-free survival had still not been reached in the lorlatinib group, setting a new benchmark for targeted therapies in NSCLC.[13][14] While lorlatinib was associated with a higher incidence of Grade 3 or 4 adverse events, these were generally manageable.[8][13]

Featured Experimental Protocol: ALK Kinase Inhibition Assay

The determination of a drug's inhibitory potential against its target kinase is a foundational experiment in drug discovery. A common method is a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase Buffer - ALK Enzyme - Peptide Substrate - ATP Solution Mix Combine ALK Enzyme, Inhibitor, and Substrate in 384-well plate Reagents->Mix Inhibitors Serial Dilution of Inhibitors (e.g., Lorlatinib) Inhibitors->Mix Incubate1 Pre-incubate Mix->Incubate1 Start Initiate Reaction with ATP Incubate1->Start Incubate2 Incubate at RT (e.g., 120 min) Start->Incubate2 Stop Add Detection Reagent (e.g., ADP-Glo™) Incubate2->Stop Incubate3 Incubate at RT (e.g., 40 min) Stop->Incubate3 Read Measure Signal (Luminescence) Incubate3->Read Plot Plot % Inhibition vs. [Inhibitor] Read->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for a typical ALK kinase inhibition assay.

Step-by-Step Methodology (Adapted from a generic ADP-Glo™ Kinase Assay protocol): [15]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human ALK enzyme to the desired concentration in kinase buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in kinase buffer.

  • Inhibitor Preparation:

    • Perform serial dilutions of the test compound (e.g., lorlatinib) in DMSO, and then dilute further in kinase buffer.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the diluted ALK enzyme solution to all wells.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for a specified time, typically 60 to 120 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The amount of ADP generated is proportional to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and robustness. It measures the amount of ADP produced, which is a direct product of the kinase reaction. This makes it a universal assay applicable to virtually any kinase, regardless of the substrate being phosphorylated. The use of a plate-based format allows for high-throughput screening of many compounds simultaneously.[15]

Case Study 2: Infectious Diseases - Hepatitis C Virus (HCV) Protease Inhibitors

Therapeutic Target: HCV NS3/4A Protease

The HCV NS3/4A serine protease is essential for the replication of the hepatitis C virus. It cleaves the viral polyprotein at specific sites to release functional viral proteins. Therefore, inhibiting this protease is a key strategy for treating HCV infection.[16][17]

Comparative Agents:
  • Existing Treatment: Grazoprevir

    • A potent second-generation HCV NS3/4A protease inhibitor.

  • Cyclobutane-Containing Drug: Glecaprevir

    • A next-generation, pangenotypic NS3/4A protease inhibitor. Glecaprevir incorporates a cyclobutane-containing moiety that contributes to its high potency and broad genotypic coverage.[18]

Mechanism of Action: Pangenotypic Inhibition

Both grazoprevir and glecaprevir are direct-acting antivirals (DAAs) that bind to the active site of the NS3/4A protease, blocking its function and thus preventing viral replication.[16] The key advantage of glecaprevir lies in its enhanced potency against a broader range of HCV genotypes and resistance-associated substitutions (RASs).[18][19] Structural studies have shown that the cyclobutane moiety in glecaprevir makes critical interactions within the protease active site, contributing to its improved inhibitory profile compared to earlier inhibitors.[19]

HCV_Protease_Inhibition cluster_virus HCV Replication Cycle cluster_drugs Therapeutic Intervention Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Substrate for Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Cleaves to produce Replication Viral Replication Viral_Proteins->Replication Enable Grazoprevir Grazoprevir Grazoprevir->NS3_4A Inhibits Glecaprevir Glecaprevir (Cyclobutane-containing) Glecaprevir->NS3_4A Potently Inhibits (Pangenotypic)

Sources

X-Ray Crystallography of 3-(Dimethylamino)cyclobutane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Structural Analysis

Executive Summary

In medicinal chemistry, the 3-(dimethylamino)cyclobutane-1-carboxylic acid scaffold represents a critical class of conformationally restricted amino acids. Unlike flexible linear analogs (like GABA) or rigid planar systems (like cyclopropane), the cyclobutane ring offers a unique "puckered" geometry that directs substituent vectors into precise 3D space.

This guide compares the structural performance of this scaffold against common bioisosteres and evaluates the two primary X-ray crystallography methodologies—Zwitterionic Native Crystallization vs. Salt-Form Derivatization —to determine which yields superior diffraction data for drug development campaigns.

Part 1: Structural Comparison & Performance Analysis

The utility of 3-(dimethylamino)cyclobutane-1-carboxylic acid lies in its ability to lock pharmacophores into specific orientations. Below is a comparison of its structural metrics against alternative scaffolds.

1. Scaffold Rigidity & Vector Alignment

The primary "competitors" to the cyclobutane scaffold in drug design are the linear alkyl chain (flexible) and the cyclopentane ring (envelope conformation).

FeatureCyclobutane (Target) Linear (GABA Analog) Cyclopentane
Conformation Puckered (Butterfly)Highly Flexible (Rotatable)Envelope / Twist
Ring Strain ~26.4 kcal/mol0 kcal/mol~6.2 kcal/mol
Pucker Angle 25° – 35° N/AVariable
Substituent Vector Fixed Axial/EquatorialRandom / AveragedPseudo-Axial/Equatorial
Bioavailability High (Lipophilic balance)Low (Polar surface area)Moderate

Expert Insight: The cyclobutane ring is not planar. X-ray data confirms it exists in a puckered conformation to relieve torsional strain between eclipsed hydrogens. For 1,3-disubstituted derivatives, this pucker is critical:

  • Trans-1,3 isomers typically adopt a diequatorial (e,e) conformation, maximizing stability and extending the distance between the N- and C-termini.

  • Cis-1,3 isomers adopt an axial-equatorial (a,e) conformation, often bringing the termini closer, mimicking a "U-turn" peptide structure.

2. Solid-State Stability: Zwitterion vs. Neutral

Like standard amino acids, 3-(dimethylamino)cyclobutane-1-carboxylic acid exists primarily as a zwitterion (


) in the crystalline state.
  • Lattice Energy: Extremely high due to strong electrostatic Coulombic interactions.

  • Melting Point: Typically >200°C (decomposition).

  • Solubility: High in water/methanol; insoluble in non-polar organics.

Part 2: Methodology Comparison (Crystallization Protocols)

Obtaining diffraction-quality crystals of zwitterionic amino-cyclobutanes is notoriously difficult due to their low solubility in solvents suitable for vapor diffusion. We compare two proven protocols.

Comparison Matrix: Native vs. Salt Form
ParameterMethod A: Native Zwitterion Method B: HCl Salt Derivatization
Primary Interaction Charge-Assisted H-Bonds (

)
Ionic (

) & H-Bonds (

)
Solvent System Water/Methanol/EthanolMethanol/Acetonitrile/Ether
Crystallization Speed Slow (Weeks)Fast (Days)
Crystal Quality Often twinned; hard, brittle crystals.Well-defined prisms; lower mosaicity.
Structural Relevance Represents physiological pH state (7.4).Represents acidic storage state.
Recommendation Use for Binding Site Modeling Use for Absolute Configuration
Part 3: Experimental Protocols
Protocol A: Vapor Diffusion of the Native Zwitterion

Best for: Studying the biologically relevant conformer.

  • Preparation: Dissolve 10 mg of 3-(dimethylamino)cyclobutane-1-carboxylic acid in a minimum volume (approx. 50-100

    
    L) of Methanol/Water (9:1) .
    
    • Note: Pure methanol may not fully solvate the zwitterionic lattice; trace water disrupts the strong electrostatic network.

  • Filtration: Pass through a 0.22

    
    m PTFE syringe filter into a clean glass vial insert.
    
  • Setup: Place the insert into a larger vial containing 2 mL of Acetone or Isopropanol (Anti-solvent).

  • Equilibration: Cap tightly. The volatile anti-solvent will diffuse into the aqueous methanol, slowly lowering solubility.

  • Observation: Inspect under polarized light after 3-7 days. Look for birefringent plates.

Protocol B: Slow Evaporation of the HCl Salt

Best for: High-resolution datasets and absolute stereochemistry determination.

  • Salt Formation: Dissolve the amino acid in 2M HCl in MeOH. Stir for 30 mins. Evaporate to dryness to yield the hydrochloride salt.

  • Solvation: Redissolve the salt in Acetonitrile/Ethanol (1:1) . The salt form disrupts the internal zwitterionic bond, significantly improving solubility in organic solvents.

  • Seeding (Self-Validating Step): If solution remains clear after 24 hours, scratch the inner surface of the glass with a metal spatula to induce nucleation.

  • Evaporation: Cover the vial with Parafilm and poke 3-5 small holes. Allow to stand at 4°C (fridge) to slow kinetics and reduce disorder.

Part 4: Visualization of Crystallization Logic

The following decision tree outlines the logical flow for optimizing crystal growth based on the derivative's behavior.

CrystallizationWorkflow Start Start: 3-DMACBC Derivative Solubility Solubility Screen (Water vs. MeOH vs. CHCl3) Start->Solubility CheckZwitter Is it Zwitterionic? (Insoluble in CHCl3, High MP) Solubility->CheckZwitter NativeRoute Route A: Native Zwitterion (Physiological Relevance) CheckZwitter->NativeRoute Yes (High Polarity) SaltRoute Route B: Salt Formation (Structural Resolution) CheckZwitter->SaltRoute No (Modify to Salt) VaporDiff Vapor Diffusion Solvent: MeOH/H2O Antisolvent: Acetone NativeRoute->VaporDiff SlowEvap Slow Evaporation Solvent: ACN/EtOH Temp: 4°C SaltRoute->SlowEvap Analysis X-Ray Diffraction Check for Twinning VaporDiff->Analysis SlowEvap->Analysis

Figure 1: Decision logic for crystallizing amino-cyclobutane derivatives. Zwitterionic character dictates the solvent strategy.

Part 5: Structural Data Interpretation

When analyzing the X-ray data for 3-(dimethylamino)cyclobutane-1-carboxylic acid, specific geometric parameters serve as quality indicators.

ParameterExpected ValueInterpretation
Ring Pucker Angle (

)

Indicates relief of torsional strain. If

, suspect disorder or incorrect space group assignment.
C-C Bond Length (Ring)

Typical for cyclobutanes; slightly longer than standard alkanes due to ring strain.
N-C-C(O) Torsion VariableDefines the relative orientation of the amino and acid groups (Cis vs Trans).
Space Group

or

Common for chiral amino acids. Centrosymmetric groups (

) imply a racemate.

Causality in Data: The "pucker" is dynamic in solution but frozen in the crystal lattice. If the X-ray structure shows a planar ring with large thermal ellipsoids (high B-factors) on the ring carbons, it indicates dynamic disorder —the ring is flipping between two puckered conformers. In this case, cooling the crystal to 100K (cryo-cooling) is mandatory to resolve the true puckered geometry.

References
  • Conformational Analysis of Cyclobutane Derivatives Title: "Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues" Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

  • Zwitterionic Crystal Packing Title: "Crystal structure and packing energy calculations of (+)-6-aminopenicillanic acid" Source: ResearchGate / IUCr URL:[Link]

  • Synthesis of Cyclobutane Scaffolds Title: "Studies toward the stereocontrolled synthesis of cyclobutane derivatives" Source: California State University ScholarWorks URL:[Link]

  • Cyclobutane Ring Pucker Theory Title: "Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier" Source: The Journal of Physical Chemistry A URL:[Link]

Comparative Pharmacokinetic Profiles of Cyclobutane-Containing Compounds

[1]

Executive Summary: The "Puckered" Advantage

In modern drug design, the cyclobutane ring has emerged as a critical bioisostere, offering a distinct pharmacokinetic (PK) advantage over traditional gem-dimethyl groups and planar aromatic rings. Unlike the highly strained, planar cyclopropane or the flexible cyclopentane, cyclobutane adopts a unique "puckered" conformation (dihedral angle ~30°).[1]

This structural nuance drives three key PK improvements:

  • Metabolic Shielding: It reduces the accessibility of CYP450 enzymes to the

    
    -carbon, significantly lowering intrinsic clearance (
    
    
    ).
  • Solubility Enhancement: The non-planar puckering disrupts crystal lattice packing energy more effectively than planar aromatics, improving aqueous solubility.

  • Selectivity: It provides a rigid exit vector for substituents, locking pharmacophores into bioactive conformations without the entropic penalty of flexible alkyl chains.

This guide compares the PK performance of cyclobutane-containing compounds against their acyclic and cyclic analogs, supported by experimental protocols and mechanistic visualizations.

Physicochemical & Metabolic Profile Comparison

The following table synthesizes data comparing cyclobutane scaffolds with their primary bioisosteres: gem-dimethyl groups and cyclopropane rings.

Table 1: Comparative Physicochemical and PK Metrics
FeatureGem-Dimethyl (

)
Cyclopropane (

)
Cyclobutane (

)
PK Impact of Cyclobutane
Ring Strain N/A (Acyclic)~27.5 kcal/mol~26.3 kcal/molLower strain than cyclopropane reduces chemical reactivity/toxicity risks.
Conformation Flexible (Rotatable)Rigid (Planar)Rigid (Puckered) Puckering creates a 3D "volume" that disrupts crystal packing, enhancing solubility.
Metabolic Liability High (Methyl oxidation)Moderate (Ring opening/Oxidation)Low Steric bulk of the ring protects the

-carbon from CYP450 hydroxylation.
Lipophilicity (

LogP)
Baseline-0.1 to -0.3-0.1 to -0.4 Slight reduction in LogP compared to acyclic alkyls improves free fraction (

).
Solubility Low to ModerateModerateHigh Often converts BCS Class II/IV compounds toward Class I/III.

Mechanistic Insight: Metabolic Blocking

The primary PK driver for incorporating a cyclobutane ring is the suppression of oxidative metabolism .

Case Study: Indole-Cinnamic Acid HCV Inhibitors

In the optimization of HCV NS5B inhibitors, replacing a gem-dimethyl linker with a cyclobutyl linker resulted in a superior PK profile.

  • Gem-dimethyl analog: Showed high potency but rapid clearance due to methyl group oxidation.

  • Cyclobutyl analog: Maintained potency but exhibited significantly improved oral bioavailability and a longer half-life (

    
    ) in rats. The ring prevents the formation of genotoxic metabolites observed with other linkers [1].
    
Case Study: CB1/CB2 Agonists

In a matched molecular pair (MMP) analysis of cannabinoid receptor agonists:

  • Result: The cyclobutyl-substituted analog demonstrated a significantly longer plasma half-life compared to both the gem-dimethyl and methyl analogs.

  • Mechanism: The cyclobutane ring acts as a "metabolic shield," sterically hindering the approach of the Heme-Iron reactive center of CYP450 enzymes to the vulnerable

    
    -carbons [1].
    
Visualization: Metabolic Blocking Mechanism

The following diagram illustrates how the cyclobutane ring sterically protects the metabolic soft spot compared to a gem-dimethyl group.

MetabolicBlockingcluster_0Substrate InteractionCYPCYP450 Enzyme(Heme-Fe Reactive Center)GemGem-Dimethyl Analog(Exposed Methyl Hydrogens)CYP->Gem Accessible AttackCycloCyclobutane Analog(Steric Shielding)CYP->Cyclo Steric HindranceOxidationHydroxylation(Rapid Clearance)Gem->Oxidation High TurnoverStableMetabolic Stability(Extended t1/2)Cyclo->Stable Blocked Metabolism

Figure 1: Mechanism of metabolic stabilization. The cyclobutane ring restricts the angle of approach for CYP450 enzymes, preventing oxidation at the

Clinical Validation: Cyclobutane in Approved Drugs

Cobimetinib (Cotellic)
  • Class: MEK Inhibitor.[2][3]

  • Role of Cyclobutane: The central cyclobutane ring is a scaffold that orients the pharmacophore.[4]

  • PK Outcome: Cobimetinib is a BCS Class I compound (High Solubility, High Permeability). It exhibits high oral bioavailability (46% absolute) and a systemic accumulation ratio of 2.4-fold, allowing for effective once-daily dosing [2, 3].[2]

Abrocitinib (Cibinqo)
  • Class: JAK1 Selective Inhibitor.[5][6][7]

  • Role of Cyclobutane: The ring contributes to the molecule's selectivity and favorable oral absorption profile.

  • PK Outcome: Rapid absorption (

    
     ~1 hour) and high bioavailability (>60%). The metabolic stability provided by the scaffold contributes to a clean elimination profile primarily via CYP2C19 and CYP2C9 [4].
    

Experimental Protocols for PK Assessment

To validate the advantages of a cyclobutane substitution in your own lead series, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (

  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (cyclobutane analog, gem-dimethyl analog) and controls (Verapamil - high clearance, Warfarin - low clearance) in DMSO.

    • Dilute to 1 µM working concentration in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-warm human liver microsomes (0.5 mg/mL protein) at 37°C for 5 mins.

    • Initiate reaction by adding NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Critical Step: Include a "minus NADPH" control to rule out chemical instability.

  • Sampling:

    • Sample at

      
       minutes.
      
    • Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

    • Plot

      
       vs. time. The slope 
      
      
      is the elimination rate constant.
  • Calculation:

    
    
    
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess if the cyclobutane ring alters passive permeability compared to planar analogs.

  • System Setup: Use a 96-well "sandwich" plate system (Donor plate + Acceptor plate).

  • Membrane: Coat the PVDF membrane of the donor plate with 5 µL of 1% Lecithin in Dodecane (artificial lipid barrier).

  • Donor Solution: Add 150 µL of test compound (10 µM in pH 7.4 buffer) to donor wells.

  • Acceptor Solution: Add 300 µL of blank buffer to acceptor wells.

  • Incubation: Assemble the sandwich and incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Measure concentration in both Donor and Acceptor compartments via UV-Vis or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard flux equation.
    
    • Success Criterion: High permeability is defined as

      
       [5].
      

PK Screening Workflow Visualization

The following workflow outlines the decision matrix for advancing cyclobutane-containing hits.

PK_WorkflowStartCyclobutane Analog SynthesisSolubilityKinetic Solubility(PBS pH 7.4)Start->SolubilityMetaStabMicrosomal Stability(Human/Rat)Solubility->MetaStabDecision1Cl_int <Target?MetaStab->Decision1Caco2Caco-2 Permeability(A-B / B-A)Decision1->Caco2YesRedesignRedesign:Check LipophilicityDecision1->RedesignNo (High Clearance)Decision2Efflux Ratio< 2.0?Caco2->Decision2InVivoIn Vivo PK (Rat)(IV/PO Dosing)Decision2->InVivoYesDecision2->RedesignNo (P-gp Substrate)

Figure 2: Decision tree for evaluating pharmacokinetic viability of cyclobutane analogs.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. 8[9][2][3][10][11][12][13][14][15][16]

  • Cobimetinib Monograph for Professionals. Drugs.com. 2[9][2][3][12][13][15]

  • A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib. PMC - PubMed Central. 12[9][2][3][10][12][13][14][15][16]

  • Abrocitinib: First Globally Approved Selective Janus Kinase-1 Inhibitor. PubMed.[5] 5[9][2][3][10][12][13][14][15][16]

  • Link between drug absorption solubility and permeability measurements in Caco-2 cells. PubMed. 17[2][3][12][13][15]

Sources

Head-to-head comparison of cyclobutane and oxetane scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth, head-to-head comparison of Cyclobutane and Oxetane scaffolds, designed for medicinal chemists and drug discovery scientists.

Executive Summary

The transition from "flat" aromatic structures to


-rich scaffolds is a defining trend in modern drug discovery. Among these, cyclobutane  and oxetane  represent two critical four-membered rings that offer distinct physicochemical profiles.[1][2] While cyclobutane serves as a lipophilic, conformationally restricted spacer, the oxetane ring has emerged as a "metabolic shield" and a polar bioisostere for gem-dimethyl and carbonyl groups. This guide dissects their structural nuances, metabolic fates, and synthetic utility.[2][3][4][5][6][7][8]

The Physicochemical "Tale of the Tape"

The choice between a cyclobutane and an oxetane scaffold is rarely arbitrary; it is a strategic decision driven by ADME (Absorption, Distribution, Metabolism, Excretion) requirements.

FeatureCyclobutane (

)
Oxetane (

)
Medicinal Chemistry Impact
Polarity LipophilicPolar (Dipole ~1.9 D)Oxetane lowers LogP/LogD significantly (typically

LogD

-0.8 to -1.0).
Solubility LowHighOxetane acts as a hydrogen bond acceptor (HBA), often improving aqueous solubility by >10-fold.
Geometry Puckered (~30°)Relatively Planar (~8.7°)Oxetane's planarity alters the vector of substituents compared to the "butterfly" shape of cyclobutane.
Metabolic Fate Prone to CYP450 oxidationResistant to CYP450; SolubleOxetane blocks metabolic "soft spots" (e.g., gem-dimethyl sites) and redirects clearance to renal pathways.
Basicity (

)
NeutralLowers

of adjacent amines
An oxetane adjacent to an amine lowers the amine's

by ~1–2 units, improving permeability and reducing hERG liability.
Ring Strain ~26 kcal/mol~25.5 kcal/molBoth are strained, but oxetane is surprisingly stable to hydrolysis at physiological pH.

Structural & Mechanistic Deep Dive

The Oxetane Advantage: The "Prince of Polarity"

The oxetane ring is not merely an oxygenated cyclobutane; it is a strategic bioisostere.

  • Gem-Dimethyl Replacement: Replacing a gem-dimethyl group with an oxetane ring retains the steric bulk and spatial arrangement but dramatically lowers lipophilicity. The oxygen lone pairs are exposed, allowing for hydrogen bonding with water, which drives solubility.

  • Carbonyl Bioisostere: Oxetanes mimic the dipole and H-bond acceptor capability of ketones/aldehydes but lack the electrophilic carbon, rendering them immune to nucleophilic attack or epimerization (e.g., Oxetanothalidomide prevents the racemization seen in Thalidomide).

  • Metabolic Shielding: The oxetane ring is generally stable to cytochrome P450 enzymes. Unlike the methylene groups in cyclobutane, which are prone to oxidative hydroxylation, the oxetane ring resists oxidation. Furthermore, its polarity often shifts clearance mechanisms from hepatic (metabolism) to renal (excretion).

The Cyclobutane Niche: The Lipophilic Spacer

Cyclobutane remains vital when:

  • Lipophilicity is Desired: In CNS drug discovery, maintaining a higher LogP may be necessary for blood-brain barrier (BBB) penetration.

  • Conformational Control: The significant "pucker" of cyclobutane allows for distinct cis/trans isomerism that can orient substituents into specific binding pockets more effectively than the flatter oxetane.

Strategic Decision Logic (Visualization)

The following decision tree illustrates the logical flow for selecting between these scaffolds during Lead Optimization.

ScaffoldSelection Start Lead Optimization Challenge Issue_Solubility Issue: Poor Solubility / High LogD Start->Issue_Solubility Issue_Metabolism Issue: High Metabolic Clearance Start->Issue_Metabolism Issue_Potency Issue: Potency / Target Fit Start->Issue_Potency Decision_Oxetane STRATEGY: Incorporate Oxetane Issue_Solubility->Decision_Oxetane Need polarity Issue_Metabolism->Decision_Oxetane Block metabolic soft spot Decision_Cyclobutane STRATEGY: Incorporate Cyclobutane Issue_Metabolism->Decision_Cyclobutane If oxetane is unstable (rare) Issue_Potency->Decision_Oxetane Need H-bond acceptor Issue_Potency->Decision_Cyclobutane Need specific 'puckered' geometry Mech_GemDimethyl Replace gem-dimethyl (Retain sterics, lower LogD) Decision_Oxetane->Mech_GemDimethyl Mech_AmineMod Adjacent to Basic Amine (Lower pKa, reduce hERG) Decision_Oxetane->Mech_AmineMod Mech_Spacer Use as Lipophilic Spacer (Maintain BBB penetration) Decision_Cyclobutane->Mech_Spacer

Figure 1: Decision logic for scaffold selection based on physicochemical liabilities.

Case Study: Merck IDO1 Inhibitors

A definitive head-to-head comparison was published by Merck & Co. during the development of IDO1 inhibitors.

  • Challenge: The lead cyclobutane compound suffered from poor solubility and rapid metabolic clearance.[5]

  • Intervention: The cyclobutane core was replaced with an oxetane.[3][4][5]

  • Outcome:

    • Potency: Improved (due to new H-bond interactions).

    • Solubility: Increased significantly.

    • Metabolism: Glucuronidation was blocked, and oxidative clearance was reduced.

    • Result: This optimization led to a candidate suitable for Q3W (every 3 weeks) dosing.

Key Insight: The switch from cyclobutane to oxetane did not just improve one parameter; it fixed a "constellation" of ADME properties simultaneously.

Experimental Protocols

Protocol A: Synthesis of 3,3-Disubstituted Oxetanes (The Carreira Method)

Context: This is the gold-standard method for creating the oxetane core from acyclic precursors.

Reagents:

  • Diethyl malonate derivative (Starting Material)[9]

  • LiAlH4 (Reducing agent)

  • n-BuLi (Base)

  • TsCl (Tosylation agent)[9]

Step-by-Step Workflow:

  • Reduction: Reduce the 2,2-disubstituted malonate diester using

    
     in THF at 0°C to yield the corresponding 2,2-disubstituted propane-1,3-diol.
    
  • Monotosylation: Treat the diol with 1.0 equivalent of

    
     in THF at -78°C, followed by 1.0 equivalent of 
    
    
    
    . This generates the mono-tosylate intermediate.
    • Expert Note: Strict stoichiometry is crucial here to avoid bis-tosylation.

  • Cyclization: Warm the reaction to room temperature and add a second equivalent of

    
     (or use 
    
    
    
    ). This deprotonates the remaining hydroxyl group, triggering an intramolecular
    
    
    attack on the tosylate-bearing carbon to close the oxetane ring.
  • Workup: Quench with saturated

    
    , extract with ether, and purify via silica gel chromatography (oxetanes are stable on silica).
    
Protocol B: Reductive Amination with Oxetan-3-one

Context: A common method to append an oxetane group to a secondary amine, lowering the amine's basicity.

Reagents:

  • Secondary Amine (Substrate)

  • Oxetan-3-one (commercially available)[9]

  • Sodium Triacetoxyborohydride (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Dissolution: Dissolve the secondary amine (1.0 equiv) and oxetan-3-one (1.2 equiv) in DCM.

  • Activation: Stir for 30 minutes to allow hemiaminal formation.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
    • Expert Note: Do not use strongly acidic conditions (like

      
       + 
      
      
      
      ) if the substrate is sensitive, although the oxetane ring is generally stable to weak acids.
  • Completion: Stir at room temperature for 4-16 hours. Monitor by LCMS.

  • Isolation: Quench with aqueous

    
    . The product (an N-oxetanyl amine) will partition into the organic layer.
    

Metabolic Pathway Visualization

The following diagram contrasts the metabolic vulnerability of the cyclobutane scaffold against the metabolic stability of the oxetane scaffold.

MetabolicFate cluster_Cyclobutane Cyclobutane Fate cluster_Oxetane Oxetane Fate C_Scaffold Cyclobutane (Lipophilic) CYP450 CYP450 Oxidation C_Scaffold->CYP450 Lipophilic Attraction Metabolite_OH Hydroxylated Metabolite CYP450->Metabolite_OH C-H Oxidation Clearance_Hep High Hepatic Clearance Metabolite_OH->Clearance_Hep O_Scaffold Oxetane (Polar) No_CYP CYP450 Repulsion O_Scaffold->No_CYP Low Lipophilicity Excretion Renal Excretion No_CYP->Excretion Unchanged Drug

Figure 2: Divergent metabolic fates. Cyclobutanes often undergo oxidative metabolism, while oxetanes resist P450s and favor renal elimination.

References

  • Wuitschik, G. et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006.[3] Link

  • Bull, J. A. et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4] Chemical Reviews, 2016.[4][9][10] Link

  • Li, D. et al. "Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing."[4][5] Journal of Medicinal Chemistry, 2022.[3][4][5] Link

  • Burkhard, J. A. et al. "Oxetanes as Chameleons: Amphiphilic Building Blocks for Drug Discovery." Angewandte Chemie, 2010. Link

  • Barnes-Seeman, D. "The role of oxetanes in medicinal chemistry." Drug Discovery Today, 2012. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(Dimethylamino)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed protocol for the safe disposal of 3-(Dimethylamino)cyclobutane-1-carboxylic acid, a compound of interest in various medicinal chemistry applications. Lacking a specific Safety Data Sheet (SDS) for this exact molecule, this directive synthesizes information from structurally related compounds and established hazardous waste management principles to ensure a cautious and compliant approach.

Understanding the Compound: Hazard Assessment

Inferred Hazards from Structurally Similar Compounds:

CompoundKey HazardsGHS Pictograms
Cyclobutanecarboxylic acidHarmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage, Harmful if inhaled.[2]


Cyclobutane-1,1-dicarboxylic acidCauses severe skin burns and eye damage.[3][4]

1-bromocyclobutane-1-carboxylic acidHarmful if swallowed, Causes severe skin burns and eye damage.[5]


Based on these analogs, it is prudent to handle 3-(Dimethylamino)cyclobutane-1-carboxylic acid as a substance that is potentially harmful if swallowed or in contact with skin, and capable of causing skin and eye irritation or burns. The presence of the dimethylamino group suggests it should be treated as an organic amine, while the carboxylic acid group indicates acidic properties.[1]

Core Directive: Disposal as Hazardous Chemical Waste

Given the potential hazards, the primary and recommended disposal method for 3-(Dimethylamino)cyclobutane-1-carboxylic acid, in any form (pure, contaminated, or in solution), is through your institution's designated hazardous waste management program.

Key Principles for Disposal:

  • Do not discharge to sewer systems. [5]

  • Containment: Use suitable, closed containers for disposal.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-(Dimethylamino)cyclobutane-1-carboxylic acid".[7]

  • Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents and strong bases.[6]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 3-(Dimethylamino)cyclobutane-1-carboxylic acid.

I. Personal Protective Equipment (PPE):

  • Wear protective gloves (nitrile is a good initial choice), protective clothing, and eye/face protection.[1][4]

  • Conduct all handling and waste preparation in a well-ventilated area, preferably within a chemical fume hood.[1]

II. Waste Collection:

  • Solid Waste:

    • Carefully sweep up any solid material to avoid dust formation.[3]

    • Place the solid into a clearly labeled, sealable hazardous waste container.

  • Liquid Waste (Solutions):

    • Collect all aqueous and organic solutions containing the compound in a dedicated, labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Contaminated Materials:

    • Any items such as pipette tips, gloves, and weighing paper that are contaminated with the compound should be collected in a designated solid hazardous waste container.

III. Container Management:

  • Keep the hazardous waste container tightly closed when not in use.[6]

  • Store the container in a cool, dry, and well-ventilated area.[6]

  • Ensure the storage location is away from heat, sparks, and open flames.[6]

IV. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup.

  • In academic settings, be aware of regulations regarding the removal of hazardous waste from laboratories, which must typically occur within twelve months of the accumulation start date.[8]

Special Circumstances and Decontamination

Spill Cleanup:

  • Evacuate the immediate area and ensure proper ventilation.

  • Wearing appropriate PPE, absorb liquid spills with an inert absorbent material like vermiculite or sand.

  • For solid spills, carefully sweep to avoid creating dust.

  • Collect all contaminated materials into a sealed, labeled hazardous waste container.

  • Wash the spill area thoroughly with soap and water.[9]

Empty Container Disposal:

  • To be considered non-hazardous, a container must be thoroughly emptied of its contents.[10][11]

  • For many jurisdictions, this involves a "triple rinse" procedure.[5][11]

  • Crucially, the rinsate from this cleaning process must be collected as hazardous waste. [10][11]

  • Once properly decontaminated, obliterate or deface the original label and dispose of the container according to your facility's guidelines for non-hazardous lab glass or plastic.[10][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(Dimethylamino)cyclobutane-1-carboxylic acid and associated materials.

DisposalWorkflow start Start: Have 3-(Dimethylamino)cyclobutane-1-carboxylic acid waste? is_pure_or_solution Is it the pure compound or a solution? start->is_pure_or_solution is_contaminated_material Is it contaminated labware (gloves, tips, etc.)? is_pure_or_solution->is_contaminated_material No collect_liquid_waste Collect in a labeled hazardous liquid waste container. is_pure_or_solution->collect_liquid_waste Yes is_empty_container Is it an 'empty' container? is_contaminated_material->is_empty_container No collect_solid_waste Collect in a labeled hazardous solid waste container. is_contaminated_material->collect_solid_waste Yes triple_rinse Triple rinse the container? is_empty_container->triple_rinse Yes contact_ehs Consult Institutional EHS for guidance. is_empty_container->contact_ehs No end_point Arrange for hazardous waste pickup. collect_liquid_waste->end_point collect_solid_waste->end_point collect_rinsate Collect all rinsate as hazardous liquid waste. triple_rinse->collect_rinsate Yes triple_rinse->contact_ehs Unsure dispose_container Deface label and dispose of container as non-hazardous waste. collect_rinsate->dispose_container dispose_container->end_point contact_ehs->end_point

Caption: Disposal decision workflow for 3-(Dimethylamino)cyclobutane-1-carboxylic acid.

Regulatory Framework

In the United States, the management of hazardous waste in laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Academic institutions may operate under specific regulations found in 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste in laboratories.[8][12] It is imperative to adhere to both federal regulations and any more stringent state or local rules. Always consult with your institution's EHS department, as they are the definitive authority on compliant disposal procedures for your specific location.

References

  • Safety Data Sheet for a related compound.
  • Carl ROTH GmbH + Co. KG. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 1-bromocyclobutane-1-carboxylic acid.
  • BASF. (2025, December 1). Safety Data Sheet.
  • Benchchem. 3-(Dimethylamino)cyclobutane-1-carboxylic acid | 1628252-12-9.
  • Cayman Chemical. (2014, March 28). (1S,3R) 3-Hydroxycyclopentane carboxylic acid SAFETY DATA SHEET.
  • Northwestern University. Hazardous Waste Disposal Guide.
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